Nle-Sta-Ala-Sta
Beschreibung
Eigenschaften
IUPAC Name |
4-[2-[[4-(2-aminohexanoylamino)-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N4O7/c1-7-8-9-17(26)25(36)29-18(10-14(2)3)20(30)12-22(32)27-16(6)24(35)28-19(11-15(4)5)21(31)13-23(33)34/h14-21,30-31H,7-13,26H2,1-6H3,(H,27,32)(H,28,35)(H,29,36)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDVVQOUJDQIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745632 | |
| Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115388-99-3 | |
| Record name | 3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Thermodynamic Perspective on Aspartyl Protease Inhibition: A Technical Guide to the Binding of Statine-Containing Peptides
For the Attention of Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermodynamic properties that govern the interaction between statine-containing peptide inhibitors and aspartyl proteases. While the specific peptide Nle-Sta-Ala-Sta serves as a conceptual model, this document will utilize the extensive experimental data available for pepstatin, a closely related and well-characterized natural statine-containing hexapeptide, to provide a quantitative and methodologically rigorous analysis. This approach allows for a detailed examination of the thermodynamic signatures that drive high-affinity binding to this critical class of enzymes.
Introduction: Aspartyl Proteases and the Significance of Statine-Containing Inhibitors
Aspartyl proteases are a family of proteolytic enzymes characterized by a catalytic dyad of two aspartic acid residues within the active site.[1][2][3] These enzymes are crucial in a variety of biological processes, ranging from digestion (e.g., pepsin) to viral maturation (e.g., HIV-1 protease), making them significant targets for therapeutic intervention.[2][4] The catalytic mechanism of aspartyl proteases involves the activation of a water molecule by the aspartic dyad, which then acts as a nucleophile to hydrolyze peptide bonds.[5]
Statine, an unusual amino acid ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), is a key component of many potent aspartyl protease inhibitors.[5] Its hydroxyl group is designed to mimic the tetrahedral transition state of the scissile peptide bond, leading to high-affinity binding in the enzyme's active site.[5] Pepstatin, a naturally occurring hexa-peptide, is a canonical example of a statine-containing inhibitor and binds to most aspartyl proteases with very high affinity.[1][6][7] Understanding the thermodynamic driving forces behind this potent inhibition is paramount for the rational design of novel and specific aspartyl protease inhibitors.
The Thermodynamic Profile of Inhibitor Binding
The binding of an inhibitor to an enzyme is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:
ΔG = ΔH - TΔS
A comprehensive understanding of these thermodynamic parameters provides deep insights into the nature of the molecular interactions at play.
-
Gibbs Free Energy (ΔG): This value determines the binding affinity (Ka) or the dissociation constant (Kd) of the inhibitor. A more negative ΔG corresponds to a stronger binding affinity.
-
Enthalpy (ΔH): This term reflects the changes in bonding energies upon complex formation, including hydrogen bonds and van der Waals interactions. A negative (exothermic) ΔH indicates favorable bonding interactions.
-
Entropy (ΔS): This parameter represents the change in the randomness or disorder of the system upon binding. It includes contributions from the conformational changes in both the protein and the inhibitor, as well as the release of ordered solvent molecules (hydrophobic effect). A positive ΔS is favorable for binding.
The binding of pepstatin to the aspartic protease endothiapepsin is characterized by being both enthalpically and entropically favorable.[8] The favorable enthalpic contribution arises from the strong hydrogen bonding and van der Waals interactions in the active site, while the favorable entropic contribution is largely due to the hydrophobic effect, where the burial of nonpolar surfaces releases ordered water molecules, more than compensating for the loss of conformational freedom of the inhibitor and protein.[8]
Data Presentation: Thermodynamic Parameters of Pepstatin Binding to Endothiapepsin
| pH | Association Constant (K_a) (M⁻¹) |
| 3 | 2 x 10⁹ |
| 7 | 8.1 x 10⁶ |
Data sourced from reference[8]
The pH dependence of the association constant highlights the influence of the protonation state of the catalytic aspartic acid residues on inhibitor binding.[8]
Experimental Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[9] It is the gold standard for determining the complete thermodynamic profile of a binding event in a single experiment.[10][11]
Principle of Isothermal Titration Calorimetry
In an ITC experiment, a solution of the inhibitor (the ligand) is titrated in small, precise injections into a sample cell containing the aspartyl protease (the macromolecule) at a constant temperature. The instrument measures the heat released or absorbed upon each injection. The initial injections result in a large heat change as most of the injected inhibitor binds to the enzyme. As the enzyme becomes saturated, subsequent injections produce progressively smaller heat changes until only the heat of dilution is observed.
The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to enzyme, is a binding isotherm. This isotherm can be fitted to a binding model to determine the stoichiometry of the interaction (n), the binding constant (K_a), and the enthalpy of binding (ΔH).[9] From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.
Experimental Protocol: ITC Analysis of Nle-Sta-Ala-Sta (using Pepstatin as an analogue) Binding to an Aspartyl Protease
Objective: To determine the thermodynamic parameters (K_a, ΔH, ΔS, and n) for the binding of a statine-containing peptide inhibitor to an aspartyl protease.
Materials:
-
Purified aspartyl protease (e.g., porcine pepsin or endothiapepsin)
-
Statine-containing peptide inhibitor (e.g., pepstatin)
-
Appropriate buffer solution (e.g., 50 mM sodium acetate, pH 4.5)
-
Isothermal Titration Calorimeter
-
High-precision syringe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the aspartyl protease at a known concentration (typically 10-50 µM) in the desired buffer.
-
Prepare a solution of the peptide inhibitor at a concentration 10-20 times higher than the protease concentration in the same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protease solution.
-
Fill the injection syringe with the inhibitor solution.
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the inhibitor solution into the sample cell.
-
Allow the system to reach equilibrium between each injection.
-
Record the heat change for each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the values for n, K_a, and ΔH.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(K_a) and ΔS = (ΔH - ΔG)/T.
-
Self-Validating System and Causality in Experimental Choices
The ITC protocol is a self-validating system. The shape of the binding isotherm provides a direct visual confirmation of the binding event. A sigmoidal curve is indicative of a specific binding interaction. The stoichiometry value (n) obtained from the fit should be close to the expected value based on the known structure of the enzyme-inhibitor complex (typically n=1 for aspartyl proteases).
The choice of buffer is critical as proton exchange upon binding can contribute to the measured enthalpy.[10][11] Performing the experiment in buffers with different ionization enthalpies can help to dissect the intrinsic binding enthalpy from the enthalpy of protonation. The acidic pH is chosen to be near the optimal pH for the activity of many aspartyl proteases, such as pepsin.[12]
Visualizing the Experimental Workflow and Binding Principles
Isothermal Titration Calorimetry (ITC) Experimental Workflow
Caption: Workflow for determining thermodynamic parameters using ITC.
Thermodynamic Principles of Inhibitor Binding
Caption: Relationship between Gibbs free energy, enthalpy, and entropy in inhibitor binding.
Conclusion
The thermodynamic characterization of inhibitor binding to aspartyl proteases is a cornerstone of modern drug discovery. By employing techniques like Isothermal Titration Calorimetry, researchers can gain a comprehensive understanding of the enthalpic and entropic forces that drive molecular recognition. The case of pepstatin binding to endothiapepsin demonstrates that high-affinity inhibition is often a result of a favorable balance between strong enthalpic interactions and a significant entropic gain from the hydrophobic effect. These detailed thermodynamic insights are invaluable for the structure-based design and optimization of novel, potent, and selective aspartyl protease inhibitors for a range of therapeutic applications.
References
-
Andreeva, N. S., & Rumsh, L. D. (2001). Analysis of crystal structures of aspartic proteinases: on the role of amino acid residues adjacent to the catalytic site of pepsin-like enzymes. Protein Science, 10(12), 2439–2450. [Link]
-
Casanas, A., et al. (2016). A fast X-ray detector for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(Pt 7), 831-841. [Link]
-
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. [Link]
-
Dumpala, R. M., & Velazquez-Campoy, A. (2018). Standard binding Enthalpy and association constant from ITC (isothermal titration calorimetry)? ResearchGate. [Link]
-
Freire, E. (1995). Thermodynamic mapping of the inhibitor site of the aspartic protease endothiapepsin. Biochemistry, 34(38), 12265–12272. [Link]
-
Gomez, J., & Freire, E. (1995). Thermodynamic mapping of the inhibitor site of the aspartic protease endothiapepsin. Journal of Molecular Biology, 252(3), 337-350. [Link]
-
Jenkins, J., et al. (1975). The structure of endothiapepsin. FEBS Letters, 53(2), 201-204. [Link]
-
Klebe, G. (2024). Extracting binding energies and binding modes from biomolecular simulations of fragment binding to endothiapepsin. Archiv der Pharmazie, e2300612. [Link]
-
Köster, H., et al. (2011). A new soaking system for protein crystallization and fragment screening. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 6), 548-555. [Link]
-
Kunz, A. P., & Freire, E. (1995). Structure-based thermodynamic design of peptide ligands: application to peptide inhibitors of the aspartic protease endothiapepsin. Biochemistry, 34(38), 12486–12493. [Link]
-
Paketuryte, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Methods in Molecular Biology (Vol. 2003, pp. 59-79). Humana Press. [Link]
-
Rich, D. H., et al. (1985). Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine. Journal of Medicinal Chemistry, 28(6), 779-783. [Link]
-
Stanforth, P. (2022). Pepsin properties, structure, and its accurate measurement: a narrative review. Annals of Esophagus, 5, 29. [Link]
-
Todd, M. J., & Freire, E. (1999). The effect of inhibitor binding on the structural stability and cooperativity of the HIV-1 protease. Proteins: Structure, Function, and Bioinformatics, 36(2), 147-156. [Link]
-
Umezawa, H., et al. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259-262. [Link]
-
Wikipedia. (n.d.). Aspartic protease. Retrieved February 9, 2026, from [Link]
-
Zielenkiewicz, P., & Saenger, W. (2017). Thermal Stability of Pepsin: A Predictive Thermodynamic Model of a Multi-domain Protein. Journal of Biomolecular Structure and Dynamics, 35(1), 1-10. [Link]
Sources
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- 2. InterPro [ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Dynamics of Thermodynamically Stable, Kinetically Trapped, and Inhibitor-Bound States of Pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepstatin - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic mapping of the inhibitor site of the aspartic protease endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Pepsin properties, structure, and its accurate measurement: a narrative review - Stanforth - Annals of Esophagus [aoe.amegroups.org]
Molecular Modeling of Nle-Sta-Ala-Sta in the Renin Active Site: A Technical Guide
Executive Summary
This technical guide details the computational methodology for modeling the interaction between the human renin aspartyl protease and the transition-state analogue inhibitor Nle-Sta-Ala-Sta . This specific peptide sequence leverages Statine (Sta) , a non-standard
Accurate modeling of this system requires navigating three critical challenges: (1) precise assignment of protonation states in the catalytic aspartyl dyad, (2) force field parameterization of non-canonical residues (Nle, Sta), and (3) sampling the conformational flexibility of the renin "flap" region (hairpin residues 72-81).
Structural Biology of the Target System[1][2]
The Renin Active Site
Renin (EC 3.4.23.[1][2][3][4]15) is a bilobal aspartyl protease. The active site is a deep cleft located at the junction of the two lobes.[4]
-
Catalytic Dyad: The mechanism relies on two aspartic acid residues, Asp32 and Asp215 (pepsin numbering; often Asp38/Asp225 in renin numbering).[4]
-
The Flap: A
-hairpin structure (residues 72–81) acts as a gatekeeper. In the apo state, it fluctuates between open and closed conformations. Upon ligand binding, the flap closes over the active site, stabilizing the inhibitor and excluding bulk solvent.
The Ligand: Nle-Sta-Ala-Sta
This ligand is a Transition State Analogue (TSA).
-
Nle (Norleucine): Replaces Methionine (Met) at the P3 position to enhance stability against oxidation while maintaining hydrophobic occupancy of the S3 subpocket.
-
Sta (Statine): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The central hydroxyl group mimics the transition state gem-diol. It displaces the catalytic water molecule and forms direct hydrogen bonds with the catalytic aspartates.[5]
Computational Workflow
The following diagram outlines the critical path for modeling this complex.
Figure 1: End-to-end computational workflow for modeling non-standard peptide inhibitors in Renin.
Detailed Experimental Protocols
Phase 1: Ligand Parameterization (Critical)
Standard force fields (AMBER ff14SB or CHARMM36m) do not contain parameters for Statine or Norleucine. You must generate these explicitly to avoid simulation artifacts.
-
Structure Generation: Build the peptide Nle-Sta-Ala-Sta in a molecular editor (e.g., Avogadro, Maestro). Ensure the Statine stereochemistry is explicitly (3S, 4S) .
-
Charge Calculation:
-
Perform a geometry optimization followed by electrostatic potential (ESP) calculation using Gaussian or ORCA.
-
Theory: HF/6-31G* level of theory is the standard for AMBER compatibility.
-
Command:g16 < input.com > output.log
-
-
Topology Generation:
-
Use Antechamber to assign atom types (GAFF2) and calculate partial charges (RESP).
-
Command:antechamber -i ligand.log -fi gout -o ligand.mol2 -fo mol2 -c resp -s 2
-
Validation: Check the frcmod file for missing angle/dihedral parameters. If parameters are missing, use parmchk2.
-
Phase 2: Protein Preparation & Protonation
The most common source of error in aspartyl protease modeling is the incorrect protonation of the catalytic dyad.
-
PDB Selection: Use PDB ID: 2REN (Human Renin complexed with a statine-based inhibitor). This structure already has the flap in the "closed" conformation, minimizing the need for long equilibration times.
-
Catalytic Dyad Setup:
-
Asp32 (Outer): Must be Protonated (Neutral).
-
Asp215 (Inner): Must be Deprotonated (Charged, -1).
-
Rationale: This "monoprotonated" state allows the Asp32 to donate a proton to the transition state hydroxyl, while Asp215 accepts a hydrogen bond, stabilizing the gem-diol mimic.
-
-
Solvation: Solvate the system in a truncated octahedron box (TIP3P water model) with a 10Å buffer. Neutralize with Na+/Cl- ions (0.15 M).
Phase 3: Molecular Dynamics (MD)[7]
-
Minimization:
-
Step 1: 5000 steps steepest descent with 500 kcal/mol restraints on protein/ligand heavy atoms (relax water).
-
Step 2: 5000 steps conjugate gradient with no restraints.
-
-
Equilibration:
-
Heat to 300K over 100 ps (NVT ensemble).
-
Density equilibration for 1 ns (NPT ensemble, 1 bar).
-
-
Production:
-
Run 100 ns production MD using a 2 fs timestep (SHAKE algorithm on H-bonds).
-
Save trajectories every 10 ps.
-
Interaction Mechanism & Data Analysis
The binding efficacy of Nle-Sta-Ala-Sta is driven by a specific network of hydrogen bonds. The diagram below visualizes the required interaction map for a successful model.
Figure 2: Interaction map showing the critical hydrogen bond network between Statine and the Renin active site.
Quantitative Metrics for Validation
When analyzing your trajectory, compare your data against these standard benchmarks for a stable Renin-Statine complex:
| Metric | Target Value | Interpretation |
| Ligand RMSD | < 2.0 Å | Indicates stable binding mode retention. |
| Asp32-Sta(OH) Dist | 2.6 - 3.0 Å | Critical H-bond for TSA mimicry. |
| Asp215-Sta(OH) Dist | 2.6 - 3.0 Å | Critical H-bond for TSA mimicry. |
| Flap Tip Dist (Tyr75-Trp39) | < 6.0 Å | Indicates the flap remains closed. |
| Interaction Energy | < -40 kcal/mol | Estimated via MM-GBSA (Electrostatic + VdW). |
References
-
Dhanaraj, V., et al. (1992). X-ray structure of a hydroxymethylene pentapeptide inhibitor complexed with human renin at 1.9 Å resolution. Nature, 357, 466–472. Link
-
Boger, J., et al. (1983). Novel renin inhibitors containing the amino acid statine. Nature, 303, 81–84. Link
-
Pearl, L. H., & Blundell, T. L. (1984). The active site of aspartic proteinases.[1][2][5][6][7][8][9] FEBS Letters, 174(1), 96–101. Link
-
Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link
-
Miao, Y., & McCammon, J. A. (2016). Graded activation and free energy landscapes of a G-protein-coupled receptor. Proceedings of the National Academy of Sciences, 113(38), 10543–10548. (Reference for advanced sampling techniques applicable to flap dynamics). Link
Sources
- 1. Molecular dynamics studies on both bound and unbound renin protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the active site of human renin with use of new fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 7. Selective Protonation of Catalytic Dyad for γ-Secretase-Mediated Hydrolysis Revealed by Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the protonation state for the catalytic dyad in β-secretase when bound to hydroxyethylamine transition state analogue inhibitors: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Kinetic Characterization and Mechanistic Profiling of Nle-Sta-Ala-Sta
Executive Summary
The peptide sequence Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) represents a critical structural motif in the design of potent aspartic protease inhibitors, most notably for Human Renin . Originating from the modification of Pepstatin A, this sequence incorporates the non-proteinogenic amino acid Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) to act as a transition-state mimic.[1]
This guide details the kinetic parameters (
Mechanistic Basis: The Statine Transition-State Mimicry
The inhibitory potency of Nle-Sta-Ala-Sta stems from the Statine (Sta) residue.[1] Aspartic proteases (Renin, Pepsin, HIV Protease) catalyze peptide bond hydrolysis via a tetrahedral intermediate stabilized by two active-site aspartate residues.[1]
-
Substrate: The scissile bond is a carbonyl carbon attacked by water.[1]
-
Inhibitor (Statine): The central hydroxyl group of Statine mimics the tetrahedral transition state (
hybridization) of the hydrolytic intermediate.[1] This hydroxyl group forms tight hydrogen bonds with the catalytic aspartates (e.g., Asp32/Asp215 in Renin), locking the enzyme in a non-productive complex.
Diagram: Mechanism of Inhibition
The following diagram illustrates the competitive inhibition mechanism where the Statine hydroxyl displaces the catalytic water molecule.
Caption: Statine-based inhibitors (Green) competitively bind to the active site, mimicking the tetrahedral transition state (Diamond) and preventing substrate hydrolysis.
Kinetic Parameters and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Values[2][3][4][5][6]
The kinetic profile of Nle-Sta-Ala-Sta is best exemplified by the compound SR 42128 (Iva-Phe-Nle-Sta-Ala-Sta), where "Iva" is Isovaleric acid. The substitution of Valine (found in Pepstatin) with Norleucine (Nle) at the P2 position significantly enhances affinity for Renin due to the hydrophobic preference of the Renin S2 subsite.
Table 1: Kinetic Constants for SR 42128 (Iva-Phe-Nle-Sta-Ala-Sta)
| Parameter | Condition (pH) | Value | Target Enzyme | Notes |
| pH 5.7 | 0.35 nM | Human Renin | High potency in acidic environment. | |
| pH 7.4 | 2.0 nM | Human Renin | Physiological pH; slight reduction in affinity but highly potent. | |
| pH 5.7 | 0.9 nM | Human Renin | Dissociation constant determined by Scatchard analysis.[2] | |
| pH 7.4 | 1.0 nM | Human Renin | Consistent binding affinity across pH range.[2][3] | |
| pH 5.7 | High | Human Renin | Association rate is 10x faster at pH 5.7 than 7.[2][3]4. | |
| Selectivity | pH 7.4 | > 1000 nM | Pepsin / Cathepsin D | Crucial: At neutral pH, the inhibitor is highly selective for Renin. |
| Selectivity | pH 3.0 - 4.0 | < 10 nM | Pepsin / Cathepsin D | At low pH, selectivity is lost; broad aspartic protease inhibition occurs. |
Data Source: Cumin et al., 1987 [1].
Structure-Activity Relationship (SAR)
-
Nle (P2): The linear side chain of Norleucine optimizes van der Waals contacts with the hydrophobic S2 pocket of Renin, superior to the branched Valine of Pepstatin.
-
Sta (P1): The (3S,4S) stereochemistry is essential. The (3R,4S) diastereomer is typically orders of magnitude less potent.
-
Ala (P1'): Acts as a spacer, positioning the C-terminal Statine or other residues.
Experimental Methodologies for Determination
To accurately determine the
Experimental Workflow (FRET Assay)
This protocol uses a fluorogenic substrate (e.g., DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS) which fluoresces upon cleavage by Renin.
-
Enzyme Preparation: Dilute Recombinant Human Renin (rhRenin) to 0.5 nM in Assay Buffer (50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20).
-
Inhibitor Titration: Prepare serial dilutions of Nle-Sta-Ala-Sta (0.01 nM to 100 nM).
-
Incubation: Mix Enzyme and Inhibitor; incubate for 30 minutes at 37°C to reach equilibrium (essential for tight-binding inhibitors).
-
Reaction Start: Add FRET substrate (
concentration, typically 2-5 µM). -
Measurement: Monitor fluorescence increase (
nm, nm) continuously for 20 minutes. -
Analysis: Calculate initial velocities (
). Plot vs. [I] and fit to the Morrison Equation for tight-binding inhibitors (since ).
Diagram: Determination Workflow
Caption: Step-by-step workflow for determining the Ki of tight-binding Renin inhibitors using fluorescence resonance energy transfer (FRET).
Determining vs
For high-affinity inhibitors like Nle-Sta-Ala-Sta (
-
Recommendation: Use the Morrison Equation for non-linear regression:
Where .
Applications in Drug Development
The Nle-Sta-Ala-Sta motif serves as a foundational "warhead" in peptidomimetic drug design.
-
Hypertension: As a Renin inhibitor, it blocks the Rate-Limiting Step of the Renin-Angiotensin-Aldosterone System (RAAS).
-
Selectivity Profiling: The pH-dependent selectivity profile (Active against Pepsin only at pH < 4) makes it a useful tool for distinguishing Renin activity in complex biological fluids where other acidic proteases might be present.
-
Prodrug Design: Derivatives like 1,3-dipalmitoyl-[Iva-Phe-Nle-Sta-Ala-Sta-acetyl]-glycerol have been synthesized to improve oral bioavailability by protecting the peptide from gastric hydrolysis [2].
References
-
Cumin, F., Corvol, P., Gagnol, J. P., & Nisato, D. (1987). A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases.[3] Endocrinology, 120(6).
-
Sergheraert, C., Maes, L., & Tartar, A. (1990). Synthesis and in vitro study of a diglyceride prodrug of a peptide. Journal of Medicinal Chemistry.
-
Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteinases. Journal of Medicinal Chemistry.
-
Sigma-Aldrich.
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 42128 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Evaluation: Transition-State Analogue Properties of Nle-Sta-Ala-Sta
Executive Summary
Compound Class: Aspartic Protease Inhibitor (Peptidomimetic) Primary Mechanism: Transition-State Isostere (Tetrahedral Intermediate Mimicry) Target Enzymes: Renin, Cathepsin D, Pepsin, HIV-1 Protease[1]
This technical guide provides a comprehensive analysis of the tetrapeptide analogue Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine). Derived from the natural product Pepstatin A, this molecule serves as a critical chemical probe in the structural biology of aspartic proteases. Its potency is derived from the non-proteinogenic amino acid Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which acts as a non-hydrolyzable transition-state analogue (TSA).[1][2]
The following sections detail the mechanistic basis of its inhibition, protocols for synthesis and kinetic validation, and its application in rational drug design.
Molecular Architecture & Mechanism of Action[2][3]
The Statine Pharmacophore
The defining feature of Nle-Sta-Ala-Sta is the presence of Statine (Sta).[1][2] In standard peptide hydrolysis, the enzyme activates a water molecule to attack the scissile amide bond, forming a transient, high-energy tetrahedral intermediate .
Statine mimics this intermediate through its central hydroxyl group.[3]
-
Scissile Bond Replacement: The planar amide bond (-CO-NH-) of the natural substrate is replaced by the chiral hydroxyl group (-CH(OH)-CH2-) of Statine.
-
Catalytic Water Displacement: Upon binding, the Statine hydroxyl group displaces the catalytic water molecule usually found between the two active-site aspartic acid residues (e.g., Asp32 and Asp215 in Renin).
-
Hydrogen Bonding: The hydroxyl oxygen acts as a hydrogen bond donor/acceptor, interacting directly with the catalytic aspartates, effectively "locking" the enzyme in a pseudo-transition state complex that cannot proceed to product formation.
Role of Norleucine (Nle)
The inclusion of Norleucine (an isomer of Leucine) at the P3/P4 position serves two technical purposes in inhibitor design:
-
Oxidative Stability: Unlike Methionine, Nle lacks a sulfur atom, preventing oxidation to sulfoxide, which ensures sample homogeneity during storage and assay.
-
Hydrophobic Packing: The linear alkyl side chain of Nle provides optimal van der Waals contacts within the hydrophobic S3/S4 subsites of proteases like Renin and Cathepsin D.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive displacement mechanism where Nle-Sta-Ala-Sta intercepts the catalytic cycle.
Caption: Competitive inhibition pathway showing the formation of the stable Enzyme-Inhibitor complex, preventing the formation of the transient catalytic intermediate.
Chemical Synthesis & Characterization[5]
Synthesizing Statine-containing peptides requires modified Solid Phase Peptide Synthesis (SPPS) protocols to prevent racemization of the critical hydroxyl stereocenter.
Synthesis Protocol (Fmoc Strategy)
-
Resin Selection: Wang resin or 2-Chlorotrityl chloride resin (for C-terminal acid preservation).
-
Coupling Reagents: DIC/HOBt is preferred over base-heavy reagents (like HATU/DIEA) during the coupling of the Statine residue to minimize epimerization at the
-carbon. -
Statine Protection: The
-hydroxyl group of Statine should be protected (e.g., with TBDMS or Acetyl) if aggressive downstream chemistry is planned, though unprotected Statine can often be coupled successfully if conditions are mild.
Analytical Validation Table
To ensure the integrity of the TSA properties, the synthesized molecule must meet specific criteria.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | RP-HPLC (C18) | > 95% | Impurities (deletion sequences) can skew |
| Identity | ESI-MS / MALDI | Confirms correct sequence and lack of side-chain modifications. | |
| Stereochemistry | Chiral HPLC | > 98% ee | The (3S,4S) stereochemistry of Statine is essential for binding; (3R) isomers are often inactive. |
| Peptide Content | Amino Acid Analysis | Essential for accurate concentration determination in kinetic assays. |
Kinetic Characterization (Experimental Workflow)
To scientifically validate Nle-Sta-Ala-Sta as a transition-state analogue, one must demonstrate tight-binding inhibition . Standard Michaelis-Menten kinetics may be insufficient; the Morrison equation is often required for
Assay Conditions (Example: Cathepsin D / Renin)
-
Buffer: 100 mM Sodium Acetate, pH 3.5–4.5 (Aspartic proteases require acidic pH for activity).
-
Substrate: Fluorogenic substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Lys(Dnp)-Arg-NH2).
-
Enzyme Concentration: 1–5 nM (Must be kept low to measure low
).
Protocol: Determination
-
Preparation: Prepare serial dilutions of Nle-Sta-Ala-Sta (0.1 nM to 1000 nM).
-
Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes. Note: TSAs often exhibit slow-onset inhibition. Pre-incubation ensures equilibrium.
-
Initiation: Add fluorogenic substrate (
). -
Measurement: Monitor fluorescence increase (RFU) over 10–20 minutes.
-
Analysis: Plot Initial Velocity (
) vs. Inhibitor Concentration ( ).
Data Analysis Logic
If the inhibition curve is sigmoidal and the enzyme concentration
Where:
- = Velocity with inhibitor
- = Velocity without inhibitor
-
= Apparent inhibition constant (
)
Structural Biology & Binding Mode
X-ray crystallography of Nle-Sta-Ala-Sta bound to an aspartic protease (e.g., Endothiapepsin or Renin) typically reveals the "Fireman's Grip" or similar hydrogen-bonding networks.
Key Structural Interactions
-
The Hydroxyl Interaction: The Statine -OH is positioned within 2.6–3.0 Å of the catalytic Aspartate carboxylates.
-
The "Flap" Region: Aspartic proteases have a flexible
-hairpin "flap" that closes over the active site. The hydrophobic residues (Nle, Ala) of the inhibitor stabilize the closed conformation, trapping the inhibitor. -
S1/S1' Pockets: The side chains of the inhibitor (Nle, Sta-sidechain) occupy the hydrophobic S1 and S1' pockets, determining specificity.
Experimental Workflow Diagram
The following Graphviz diagram outlines the end-to-end workflow for validating the TSA properties of the molecule.
Caption: Step-by-step workflow from solid-phase synthesis to kinetic validation of the inhibitor.
References
-
Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteases. Journal of Medicinal Chemistry.
-
Umezawa, H., et al. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics.
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
-
Boger, J., et al. (1983). Novel renin inhibitors containing the amino acid statine.[1][2] Nature.
-
Veber, D. F., et al. (1984). Renin inhibitors containing statine and its analogues.[1][3] Biochemical Society Transactions.
Sources
The Genesis and Scientific Significance of Nle-Sta-Ala-Sta: A Statine-Based Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of the protease inhibitor Nle-Sta-Ala-Sta. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of statine-containing peptides, their synthesis, and their role in the broader context of enzyme inhibition.
Introduction: The Dawn of Transition-State Analogs and the Rise of Statine
The development of protease inhibitors marks a significant milestone in therapeutic drug design. A pivotal conceptual breakthrough was the principle of transition-state analog inhibition. Enzymes catalyze reactions by stabilizing a high-energy transition state intermediate. Consequently, a stable molecule that mimics this transition state can bind to the enzyme with extremely high affinity, effectively blocking its catalytic activity.
Within this framework, the discovery of statine , a unique γ-amino acid (4-amino-3-hydroxy-6-methylheptanoic acid), was a watershed moment. Statine's structure, particularly its hydroxyl group, serves as an excellent mimic of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. This insight paved the way for the design of a new class of potent protease inhibitors.
The archetypal statine-containing inhibitor is pepstatin A , a naturally occurring pentapeptide (isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine) isolated from Actinomyces.[1] Pepstatin A exhibits potent, competitive inhibition against a broad range of aspartic proteases, including pepsin, cathepsin D, and renin.[1][2] The inhibitory prowess of pepstatin A is largely attributed to its statine residue, which acts as a transition-state analog of the enzyme's substrate.[2] The exploration of pepstatin A and its derivatives, such as Nle-Sta-Ala-Sta, has been a fertile ground for understanding enzyme mechanisms and developing targeted therapeutics.
The Emergence of Nle-Sta-Ala-Sta: A Pepstatin Analog
While a specific, seminal publication detailing the initial discovery of Nle-Sta-Ala-Sta is not readily apparent in the surveyed literature, its existence and relevance are confirmed through its commercial availability for research purposes, particularly in pharmaceutical development and as an enzyme inhibitor. It is logically inferred that Nle-Sta-Ala-Sta emerged from the extensive structure-activity relationship (SAR) studies conducted on pepstatin and its analogs.
The structure of Nle-Sta-Ala-Sta suggests a rational design approach aimed at refining the properties of earlier statine-containing peptides. The substitution of the N-terminal isovaleryl-valyl-valyl moiety of pepstatin with a single norleucine (Nle) residue represents a common strategy in peptide chemistry to modulate lipophilicity, metabolic stability, and receptor/enzyme interactions. Norleucine, being an isomer of leucine, can explore different binding interactions within the enzyme's active site.
Mechanism of Action: Mimicking the Transition State
The inhibitory activity of Nle-Sta-Ala-Sta is rooted in the fundamental principle of transition-state mimicry, a characteristic feature of all statine-containing protease inhibitors. The core of this mechanism lies in the interaction of the statine residue with the active site of an aspartic protease.
Aspartic proteases utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The proposed mechanism involves the activation of a water molecule by one of the aspartates, which then attacks the carbonyl carbon of the scissile peptide bond. This leads to the formation of a transient, tetrahedral intermediate.
The statine residue in Nle-Sta-Ala-Sta, with its hydroxyl group, is a stable analog of this tetrahedral intermediate. When Nle-Sta-Ala-Sta binds to the active site of an aspartic protease, the statine hydroxyl group is positioned to interact with the catalytic aspartate residues, mimicking the geometry and hydrogen bonding pattern of the transition state. This tight binding effectively sequesters the enzyme, preventing it from processing its natural substrates.
Sources
Technical Analysis of the Aspartic Protease Inhibitor Core: Nle-Sta-Ala-Sta
Executive Summary
This technical guide provides an in-depth physicochemical and mechanistic analysis of the tetrapeptide sequence Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine). This sequence represents a critical transition-state isostere motif used in the development of aspartic protease inhibitors, particularly for enzymes such as Renin , Cathepsin D , and Pepsin .
The inclusion of Statine (Sta) , a
Part 1: Structural Deconstruction & Physiochemical Properties
Chemical Composition & Formula
The molecule is composed of four distinct residues. To determine the precise molecular weight, we must account for the specific residue masses and the dehydration occurring during peptide bond formation.
-
Sequence: H-Nle-Sta-Ala-Sta-OH
-
Termini: Assumed Free Amine (
-term) and Free Acid ( -term) for this calculation.
Residue Breakdown Table
| Residue | Full Name | Abbreviation | Formula (Residue) | Monoisotopic Mass (Da) | Physiochemical Role |
| Nle | Norleucine | Nle | 113.0841 | Lipophilic isostere of Leucine/Valine; enhances binding via hydrophobic pockets.[2] | |
| Sta | Statine | Sta | 157.1103 | Transition-state mimic; contains the critical secondary hydroxyl group. | |
| Ala | Alanine | Ala | 71.0371 | Spacer residue; provides conformational flexibility.[2] | |
| Sta | Statine | Sta | 157.1103 | Secondary interaction site; often stabilizes the inhibitor in the active site cleft. |
Molecular Weight Calculation
The molecular weight is calculated by summing the residue masses and adding the mass of water (
Calculated Values:
-
Monoisotopic Mass:
-
Average Molecular Weight:
Structural Visualization (Connectivity)
The following diagram illustrates the linear connectivity and the critical functional groups (Hydroxyls) exposed by the Statine residues.
Caption: Linear connectivity of Nle-Sta-Ala-Sta highlighting the central Statine transition-state mimic.
Part 2: Mechanism of Action (The "Why")
Aspartic Protease Inhibition Logic
The Nle-Sta-Ala-Sta sequence is a derivative of Pepstatin A , a potent natural inhibitor of aspartic proteases. The inhibition mechanism relies on the unique structure of Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1]
-
Substrate Mimicry: Aspartic proteases (e.g., Renin, HIV Protease) cleave peptide bonds by using two catalytic aspartic acid residues to activate a water molecule, which attacks the peptide carbonyl.[1] This forms a high-energy tetrahedral intermediate .
-
Transition State Isostere: The Statine residue contains a central hydroxyl group (
) and lacks the scissile carbonyl bond found in normal peptides. -
Mechanism: The Statine hydroxyl group forms a tight hydrogen-bond network with the catalytic aspartates of the enzyme.[1] Unlike a true substrate, this complex cannot collapse or be cleaved. The enzyme is "tricked" into binding the inhibitor indefinitely, effectively locking the active site [1].
Pathway Diagram: Catalytic Interference
Caption: Statine acts as a non-cleavable analog of the tetrahedral transition state, locking the enzyme.
Part 3: Synthesis & Characterization Protocols
Solid Phase Peptide Synthesis (SPPS)
Synthesizing Statine-containing peptides requires modified protocols due to the non-standard backbone length of Statine (gamma-amino acid) and its secondary hydroxyl group.
Reagents Required:
-
Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).
-
Coupling Agents: DIC/Oxyma or HATU/DIPEA.
-
Statine Building Block: Fmoc-Sta(OH)-OH (Unprotected OH) or Fmoc-Sta(OtBu)-OH (Protected).
Protocol Steps:
-
Resin Loading: Load the C-terminal Statine (Fmoc-Sta-OH) onto Wang resin using standard esterification (e.g., MSNT/MeIm) or purchase pre-loaded resin to avoid racemization.
-
Elongation:
-
Deprotect Fmoc (20% Piperidine/DMF).
-
Couple Fmoc-Ala-OH .
-
Couple Fmoc-Sta-OH . Note: Statine coupling kinetics are slower due to steric bulk. Double coupling (2x 1hr) is recommended.
-
Couple Fmoc-Nle-OH .
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Critical: If using protected Statine (OtBu), ensure cleavage time is sufficient to remove the bulky t-butyl group.
-
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Analytical Validation (Self-Validating System)
Because Statine lacks a strong chromophore (unlike Trp/Tyr), UV detection at 280nm is ineffective.
-
HPLC Method: Use a C18 column. Detection must be set to 210-220 nm (peptide bond absorption) or use ELSD (Evaporative Light Scattering Detector).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
-
Mass Spectrometry: ESI-MS in Positive Mode (
).-
Target Mass: Look for the
peak at 517.35 ( ).
-
Part 4: Applications in Drug Discovery[1][4]
The Nle-Sta-Ala-Sta motif is rarely used as a standalone drug but serves as a core scaffold for:
-
Renin Inhibitors: Renin regulates blood pressure.[3][4][5] The Nle substitution (replacing Valine in Pepstatin) increases lipophilicity, improving membrane permeability and binding affinity to the hydrophobic S1/S1' pockets of Renin [2].
-
HIV Protease Studies: Early HIV protease inhibitors were modeled on Statine-containing peptides before evolving into hydroxyethylamine isosteres (like Saquinavir).
-
Cathepsin D inhibition: Used in cancer research to study lysosomal proteolysis.
Note on Stability: While potent in vitro, peptides like Nle-Sta-Ala-Sta have poor oral bioavailability and rapid clearance. In drug development, they are often modified with N-terminal blocking groups (e.g., Isovaleryl, Boc) or cyclized to improve pharmacokinetics [3].
References
-
Mechanism of Aspartic Protease Inhibition: Marciniszyn, J., Hartsuck, J. A., & Tang, J. (1976). Mode of inhibition of acid proteases by pepstatin.[1] Journal of Biological Chemistry, 251(22), 7088-7094.
-
Renin Inhibitor Development: Kleinert, H. D., et al. (1982). Discovery of a peptide-based renin inhibitor with in vivo activity.[6] Science, 257.
-
Statine Synthesis & Peptidomimetics: Ma, D., & Ma, J. (2011). Stereoselective synthesis of statine and its analogues. Tetrahedron: Asymmetry.
-
Peptide Molecular Weight Calculation Standards: National Center for Biotechnology Information (NCBI). PubChem Compound Summary.
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New therapeutic options in patients prone to hypertension: a focus on direct Renin inhibition and aldosterone blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Pharmacophore of Acid Protease Inhibition
Technical Whitepaper: Mechanistic & Kinetic Profiling of the Statine-Based Inhibitor Motif (Nle-Sta-Ala-Sta)
The tetrapeptide sequence Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) represents a critical pharmacophore in the design of transition-state analog inhibitors for aspartic (acid) proteases. Originating from the structural dissection of Pepstatin A , this motif replaces the hydrophobic bulk of standard amino acids with Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a non-standard amino acid that mimics the tetrahedral transition state of peptide bond hydrolysis.
This guide provides a technical deep-dive into the binding thermodynamics, kinetic profiling, and experimental characterization of Nle-Sta-Ala-Sta containing compounds, specifically focusing on their high-affinity interaction with Human Renin , Pepsin , and Cathepsin D .
Molecular Mechanism: Transition State Mimicry
The potency of Nle-Sta-Ala-Sta stems from its ability to hijack the catalytic machinery of aspartic proteases. Unlike standard substrates which are cleaved, the Statine residue contains a central hydroxyl group that interacts irreversibly (on kinetic timescales) with the catalytic aspartate dyad.
Structural Basis of Inhibition
-
Catalytic Dyad Interaction: The hydroxyl group of the central Statine residue forms hydrogen bonds with the two active site aspartic acid residues (e.g., Asp32 and Asp215 in Renin).
-
Tetrahedral Geometry: The central carbon of Statine mimics the tetrahedral intermediate formed during the hydration of the scissile amide bond, acting as a "transition-state trap."
-
Subsite Specificity:
-
Nle (P1): Occupies the S1 hydrophobic pocket. Norleucine is often preferred over Leucine or Valine in synthetic analogs to optimize hydrophobic packing without steric clash.
-
Sta (P1'-P2'): The second Statine or the C-terminal extension occupies the S1' and S2' sites, extending the beta-sheet network with the enzyme's "flap" region.
-
Pathway Visualization
Figure 1: Kinetic pathway of Statine-based inhibition. The inhibitor bypasses the catalytic cleavage step, trapping the enzyme in a pseudo-transition state.
Kinetic Profiling & Binding Affinity Data
The binding affinity of Nle-Sta-Ala-Sta derivatives (such as SR 42128 ) is highly pH-dependent, a characteristic feature of aspartic proteases which rely on the protonation state of the catalytic dyad.
Comparative Affinity Table ( Values)
The following data summarizes the inhibition constants for the analog Iva-Phe-Nle-Sta-Ala-Sta (a stabilized variant of the core motif) against key targets.
| Target Enzyme | pH Condition | Selectivity Note | Source | |
| Human Renin | 0.35 | 5.7 | High Affinity | [1, 2] |
| Human Renin | 2.0 | 7.4 | Physiological pH | [1] |
| HIV-1 Protease | 20.0 | 4.7 | Moderate | [3] |
| HIV-2 Protease | 5.0 | 4.7 | High | [3] |
| Pepsin | < 10 | < 4.0 | pH Dependent | [1] |
| Cathepsin D | < 10 | < 4.0 | pH Dependent | [1] |
Critical Insight: At physiological pH (7.4), the Nle-Sta-Ala-Sta motif exhibits high selectivity for Renin over other aspartic proteases like Pepsin and Cathepsin D, which are largely inactive or have reduced affinity at neutral pH. This makes it a vital scaffold for antihypertensive drug design.
Experimental Methodology: Determination of
For high-affinity inhibitors (
Protocol: FRET-Based Kinetic Assay
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 5.7 (or 7.4).
-
Substrate: FRET peptide (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).
-
Enzyme: Recombinant Human Renin (0.5 nM final concentration).
-
Inhibitor: Nle-Sta-Ala-Sta analog (Serial dilution: 0.1 nM to 100 nM).
Workflow:
-
Preparation: Dilute inhibitor in DMSO to 100x final concentration. Prepare 10-point serial dilutions.
-
Pre-Incubation:
-
Mix 45 µL Enzyme solution + 5 µL Inhibitor solution in a black 96-well plate.
-
Incubate for 30 minutes at 37°C to allow equilibrium establishment (crucial for tight binders).
-
-
Reaction Initiation:
-
Add 50 µL Substrate solution (Final concentration =
of the substrate).
-
-
Measurement:
-
Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 20 minutes.
-
Calculate initial velocity (
) from the linear portion of the progress curve.[1]
-
Data Analysis (Morrison Equation)
Fit the plot of Initial Velocity (
Where:
- = Velocity with inhibitor
- = Velocity without inhibitor
- = Total active enzyme concentration (Must be determined via active site titration)
Assay Workflow Diagram
Figure 2: Step-by-step workflow for determining Ki of tight-binding protease inhibitors.
Applications in Drug Development
-
Renin Inhibition: The Nle-Sta-Ala-Sta motif was pivotal in the development of first-generation renin inhibitors (e.g., SR 42128). While oral bioavailability was a challenge due to the peptide nature, it serves as the "gold standard" control for in vitro renin assays [1].
-
HIV Protease: Early HIV protease inhibitors utilized the statine transition-state mimicry before evolving into hydroxyethylamine isosteres. Nle-Sta-Ala-Sta retains nanomolar affinity for HIV-1/2, making it a useful broad-spectrum tool compound [3].
-
Selectivity Probes: By adjusting the pH of the assay, researchers use this compound to differentiate between Renin activity (active at neutral pH) and lysosomal cathepsins (active at acidic pH) in complex biological homogenates.
References
-
Cumin, F., et al. (1987).[2] "A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases."[2][3][4] Biochemistry.
-
Nisato, D., et al. (1987).[2] "Increase in plasma levels of active and inactive renin after inhibition of renin activity by SR 42128."[2][5] Archives des maladies du coeur et des vaisseaux.
-
Sigma-Aldrich Product Datasheet. "Pepstatin A and Analogs: Binding Affinities for HIV Proteases."
-
Murphy, D.J. (2004).[6] "Determination of accurate Ki values for tight-binding enzyme inhibitors." Analytical Biochemistry.
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. SR 42128 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis protocol for Nle-Sta-Ala-Sta
Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Aspartic Protease Inhibitor Motifs (Nle-Sta-Ala-Sta)
Executive Summary & Introduction
This Application Note details the synthesis of the tetrapeptide Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine), a core motif found in aspartic protease inhibitors such as Pepstatin A.
The inclusion of Statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) presents two distinct chemical challenges that distinguish this protocol from standard SPPS:
-
Steric Hindrance: The amine functionality of Statine is located at the
-position (C4) and is flanked by a -hydroxyl group (C3) and a bulky isobutyl side chain. This creates a nucleophile that is significantly less reactive than standard -amino acids. -
Side-Reaction Potential: The secondary hydroxyl group at C3 is prone to O-acylation during subsequent coupling steps if left unprotected, leading to branched depsipeptide impurities.
This protocol utilizes a 2-Chlorotrityl Chloride (2-CTC) resin strategy to minimize C-terminal diketopiperazine formation and employs Fmoc-Sta(3S,4S)-OH with O-tert-butyl (OtBu) side-chain protection to ensure high fidelity.
Strategic Planning & Chemical Logic
Resin Selection: The Case for 2-Chlorotrityl Chloride
For the C-terminal Statine, we utilize 2-Chlorotrityl Chloride (2-CTC) resin .
-
Causality: Standard Wang resin requires acidic conditions for loading, which can be inefficient for bulky
-amino acids. 2-CTC allows for extremely mild, base-mediated loading (DIPEA) that prevents premature cleavage or side reactions. -
Racemization Control: While Statine is achiral at the
-position (C2 is a methylene), the mild cleavage conditions of 2-CTC (1% TFA) allow for the isolation of the protected peptide if fragment condensation is later required, preserving the integrity of the acid-labile OtBu groups until the final global deprotection.
Building Block Selection
-
Fmoc-Sta(3S,4S, OtBu)-OH: We explicitly recommend the use of the O-tBu protected building block.
-
Risk:[1][2][3][4] Using unprotected Fmoc-Sta-OH allows the free hydroxyl group to compete with the amine during the coupling of the subsequent residue (Nle), leading to ester formation (O-acylation).
-
Mitigation: The tBu ether is stable to piperidine (Fmoc removal) but cleaves cleanly in high-concentration TFA.
-
Activation Strategy
-
Standard Coupling (Ala to Sta): DIC/Oxyma Pure is chosen for its low racemization profile and high efficiency.
-
Hindered Coupling (Nle to Sta): The coupling of Norleucine to the internal Statine is the rate-limiting step. We employ HATU/HOAt/DIPEA . The high reactivity of the aza-benzotriazole uronium salt is necessary to overcome the steric bulk of the Statine
-amine.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading 0.6–0.8 mmol/g. Low loading prevents aggregation. |
| Amino Acids | Fmoc-Nle-OH, Fmoc-Ala-OH | Standard building blocks. |
| Statine | Fmoc-Sta(3S,4S, OtBu)-OH | Protected gamma-amino acid to prevent O-acylation. |
| Activators | DIC, Oxyma Pure, HATU, HOAt | DIC/Oxyma for standard; HATU for hindered couplings. |
| Bases | DIPEA (Diisopropylethylamine) | Base for loading and HATU activation. |
| Solvents | DMF (Peptide grade), DCM | Reaction media.[5][6] |
| Cleavage | TFA, TIS (Triisopropylsilane), Water | Global deprotection cocktail. |
Detailed Experimental Protocol
Step 1: Resin Loading (C-Terminal Statine)
-
Swelling: Place 2-CTC resin (1.0 g, 0.8 mmol/g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min. Drain.
-
Loading: Dissolve Fmoc-Sta(OtBu)-OH (0.6 eq relative to resin capacity) in dry DCM (8 mL). Add DIPEA (4.0 eq).
-
Note: We underload the resin (approx. 0.4–0.5 mmol/g final) to reduce steric crowding between the bulky Statine chains.
-
-
Reaction: Add solution to resin. Shake for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Shake for 20 min to cap unreacted chloride sites.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Step 2: Fmoc Deprotection (General Cycle)
-
Add 20% Piperidine in DMF (10 mL).
-
Shake for 5 minutes. Drain.
-
Add fresh 20% Piperidine in DMF (10 mL).
-
Shake for 15 minutes. Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that Statine is a primary amine, so Kaiser test works, but the color may develop slowly due to sterics.
-
Step 3: Elongation Cycle 1 (Coupling Ala to C-term Sta)
-
Activation: Dissolve Fmoc-Ala-OH (4 eq), Oxyma Pure (4 eq) in DMF. Add DIC (4 eq).[7] Stir for 2 min.
-
Coupling: Add mixture to the resin. Shake for 60 min.
-
Wash: DMF (3x).
Step 4: Elongation Cycle 2 (Coupling Internal Sta to Ala)
-
Activation: Dissolve Fmoc-Sta(OtBu)-OH (3 eq), Oxyma Pure (3 eq) in DMF. Add DIC (3 eq).[7]
-
Coupling: Add to resin. Shake for 90–120 min.
-
Insight: Coupling of Statine is generally slower than standard amino acids due to the bulk of the side chain. Extended time is recommended.
-
Step 5: Elongation Cycle 3 (Coupling Nle to Internal Sta) - CRITICAL
This is the most difficult step due to the nucleophilic hindrance of the Statine amine.
-
Activation: Dissolve Fmoc-Nle-OH (5 eq) and HATU (4.8 eq) in DMF. Add HOAt (4.8 eq) and DIPEA (10 eq).
-
Why HOAt? The 7-aza analog (HOAt) accelerates coupling rates for sterically hindered junctions significantly better than HOBt.
-
-
Coupling: Add immediately to resin. Shake for 3 hours.
-
Retreatment (Double Coupling): Drain. Repeat the activation and coupling step with fresh reagents for another 2 hours.
-
Final Wash: DMF (5x), DCM (5x).
Step 6: Cleavage and Global Deprotection
-
Preparation: Wash resin thoroughly with DCM to remove all traces of DMF (DMF interferes with precipitation). Dry resin under nitrogen.
-
Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .
-
Reaction: Add cocktail to resin (10 mL per gram). Shake for 2 hours.
-
Chemistry: This removes the N-terminal Fmoc (if not removed previously), cleaves the peptide from the 2-CTC linker, and removes the O-tBu protecting groups from both Statine residues.
-
-
Isolation: Filter resin.[5] Concentrate filtrate under nitrogen flow to ~2 mL. Precipitate in cold diethyl ether (-20°C). Centrifuge and dry.
Visualization: Synthesis Workflow
Figure 1: Flowchart of the Nle-Sta-Ala-Sta synthesis highlighting the critical HATU-mediated coupling step for the hindered Nle-Sta junction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Nle-Sta | Steric hindrance of Sta | Switch to HATU/HOAt at 50°C (microwave assisted) if available, or perform triple coupling. |
| Des-Ala Impurity | Incomplete coupling of Ala to C-term Sta. | Ensure C-term Sta loading is not too high (<0.5 mmol/g). Use COMU or HATU for the Ala coupling. |
| Extra Mass (+ mass of ester) | O-acylation of Sta hydroxyl. | Confirm use of Fmoc-Sta(OtBu)-OH . If using unprotected Sta, do not use DMAP; use only 1 eq of base during coupling. |
| Incomplete Solubility | Hydrophobic aggregation (Nle/Sta are hydrophobic). | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU to the deprotection mix to break aggregates. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[8] International Journal of Peptide and Protein Research. (Seminal work on 2-CTC resin preventing racemization).
- Joullie, M. M., et al. (2010). Synthesis of Statine and its Analogues. Current Opinion in Drug Discovery & Development.
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
Sources
Mastering the Purification of Statine-Based Peptides: An Application Note on HPLC Methods
Introduction: The Unique Challenge of Statine-Containing Peptides
Statine, the uncommon amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone of many potent protease inhibitors, most notably pepstatin.[1] Its unique structure, featuring a hydroxyl group and a bulky isobutyl side chain, imparts critical conformational constraints and hydrogen bonding capabilities that are essential for the bioactivity of these peptides. However, these same features present distinct challenges for purification. The inherent hydrophobicity of the statine residue, coupled with the potential for diastereomer formation, demands a nuanced and well-optimized High-Performance Liquid Chromatography (HPLC) strategy to achieve the high purity required for research and drug development.
This application note provides a comprehensive guide to developing and implementing robust reversed-phase HPLC (RP-HPLC) purification methods for statine-based peptides. We will delve into the fundamental principles, offer field-proven insights into method development, and provide detailed, step-by-step protocols that empower researchers to confidently purify these valuable molecules.
The Chromatographic Landscape: Why RP-HPLC Reigns Supreme for Peptide Purification
Reversed-phase HPLC has long been the gold standard for peptide purification due to its high resolving power, reproducibility, and compatibility with volatile mobile phases suitable for subsequent lyophilization.[2][3][4] The separation mechanism in RP-HPLC is primarily driven by the hydrophobic interactions between the peptide and the stationary phase, which typically consists of silica particles chemically modified with alkyl chains (e.g., C18).[2]
Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, progressively weakening the hydrophobic interactions and eluting the peptides in order of their increasing hydrophobicity.[2]
The Critical Role of the Statine Residue in Retention Behavior
The incorporation of statine significantly influences the chromatographic behavior of a peptide. The isobutyl side chain of statine contributes substantially to the overall hydrophobicity of the molecule, leading to longer retention times compared to peptides of similar size composed solely of proteinogenic amino acids. Furthermore, the hydroxyl group of statine can participate in secondary interactions with the stationary phase, potentially affecting peak shape and resolution.
Understanding the conformational effects of the statine residue is also crucial. The two additional carbon atoms in the statine backbone increase the peptide's conformational flexibility, which can lead to a variety of secondary structures like β-turns and β-strands.[5] These conformational differences between the target peptide and its impurities, including diastereomers, can be exploited for effective separation by RP-HPLC.[6]
Method Development: A Strategic Approach to Purifying Statine-Based Peptides
A systematic approach to method development is paramount for achieving optimal purification of statine-containing peptides. The following sections outline the key parameters to consider and optimize.
Column Selection: The Foundation of a Good Separation
For most statine-based peptides, a C18 stationary phase is the recommended starting point due to its strong hydrophobic retention characteristics.[2] Key column parameters to consider are:
-
Particle Size: Smaller particles (e.g., 5 µm) offer higher resolution for analytical and semi-preparative separations. Larger particles (e.g., 10 µm) are more suitable for preparative scale purification due to lower backpressure.
-
Pore Size: A pore size of 100-120 Å is generally suitable for peptides up to ~20-30 amino acids. For larger statine-containing peptides, a wider pore size (e.g., 300 Å) may be necessary to ensure efficient interaction with the stationary phase.
-
Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development and purity analysis, while preparative columns (e.g., 21.2 mm ID or larger) are used for purifying larger quantities of peptide.[7]
Mobile Phase Optimization: Fine-Tuning Selectivity
The composition of the mobile phase is a powerful tool for manipulating the retention and selectivity of the separation.
-
Mobile Phase A (Aqueous): Typically consists of 0.1% trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, neutralizing the charge of the peptide's basic residues and improving peak shape.[2]
-
Mobile Phase B (Organic): Typically consists of 0.1% TFA in HPLC-grade acetonitrile. Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[8]
Table 1: Recommended Mobile Phase Compositions
| Component | Mobile Phase A | Mobile Phase B | Purpose |
| Solvent | HPLC-Grade Water | HPLC-Grade Acetonitrile | Elution of peptides based on hydrophobicity. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) | Ion-pairing agent to improve peak shape. |
Gradient Elution: The Key to Resolving Complex Mixtures
A linear gradient of increasing Mobile Phase B is the most common approach for peptide purification.[2] The gradient slope has a significant impact on resolution; a shallower gradient generally leads to better separation of closely eluting peaks.
A good starting point for method development is a broad gradient (e.g., 5% to 95% B over 30 minutes). Once the approximate elution point of the target peptide is determined, a shallower, more focused gradient can be developed around that point to maximize resolution.
Visualizing the Workflow: From Crude to Pure Peptide
The following diagram illustrates the typical workflow for the purification of a statine-based peptide using RP-HPLC.
Caption: Decision tree for HPLC method optimization.
Troubleshooting Common Purification Challenges
-
Poor Resolution: If the target peptide co-elutes with impurities, a shallower gradient or a different stationary phase (e.g., C8 or phenyl) may be required.
-
Peak Tailing: This can be caused by secondary interactions with the silica backbone of the stationary phase. Ensure that the concentration of TFA in the mobile phase is sufficient (0.1%).
-
Low Recovery: Highly hydrophobic statine-based peptides may be difficult to elute. A stronger organic modifier (e.g., isopropanol) can be added to the mobile phase in small amounts (1-5%) to improve recovery.
-
Diastereomer Separation: The separation of diastereomers can be challenging. A very shallow gradient and a high-resolution analytical column are often necessary. In some cases, a different ion-pairing agent or a change in temperature may improve selectivity. [6][9]
Conclusion
The successful purification of statine-based peptides is a critical step in their development as research tools and therapeutic agents. By leveraging the power of reversed-phase HPLC and employing a systematic approach to method development, researchers can overcome the unique challenges posed by these molecules. The protocols and insights provided in this application note serve as a robust starting point for achieving high-purity statine-containing peptides, enabling further investigation into their biological functions and therapeutic potential.
References
- Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Schepartz Lab. (2016). HPLC Purification of Peptides. protocols.io. [Link]
- Geahchan, A. (2018). HPLC purification of peptides and miniature proteins.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-33.
- Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. PMC. [Link]
-
Ji, D., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Lee, J., et al. (2007). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. PMC. [Link]
-
Andre, F., et al. (1998). Conformational preferences and the role of the statine residue in the crystal state. PubMed. [Link]
- Belkadi, A., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences.
-
Sadeghpour, A., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. [Link]
- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
- Rieck, F. (2022).
-
Zhang, W., et al. (2015). Structural stability-chromatographic retention relationship on exenatide diastereomer separation. PubMed. [Link]
-
Cadicamo, C. D., et al. (2009). Investigation of the Synthetic Route to Pepstatin Analogues by SPPS Using O-protected and O-unprotected Statine as Building Blocks. PubMed. [Link]
- Kim, Y. I., & Carr, P. W. (1994). Salt effects on the retention of peptides in hydrophobic interaction chromatography.
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
- Harada, N. (2022).
-
Al-Gharabli, S. I., & Al-Qurain, A. A. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PMC. [Link]
-
Zhang, W., et al. (2010). Study of conformation effects on the retention of small peptides in reversed-phase chromatography by thermodynamic analysis and molecular dynamics simulation. PubMed. [Link]
Sources
- 1. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. renyi.hu [renyi.hu]
- 4. hplc.eu [hplc.eu]
- 5. Conformational preferences and the role of the statine residue in the crystal state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Nle-Sta-Ala-Sta (Gamma-Secretase Inhibitor) Stock Solutions
Introduction & Scientific Context
The peptide sequence Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) represents the bioactive core of potent Gamma-Secretase Inhibitors (GSIs) , most notably exemplified by the compound L-685,458 . These compounds are critical tools in Alzheimer’s disease research and Notch signaling studies.
Mechanism of Action
Gamma-secretase is an intramembrane-cleaving protease complex (catalytic core: Presenilin) responsible for processing Amyloid Precursor Protein (APP) into Amyloid-beta (Aβ) peptides.[1][2][3][4][5]
-
The "Sta" Factor: The presence of Statine (Sta), an unusual amino acid containing a hydroxyl group, is the functional key. It mimics the transition state of the aspartyl protease cleavage reaction.[3][6]
-
Inhibition: The Nle-Sta-Ala-Sta motif acts as a transition-state analogue, binding irreversibly or pseudo-irreversibly to the active site of Presenilin, thereby blocking the cleavage of APP and Notch substrates.
Why Proper Preparation Matters
This peptide sequence is highly hydrophobic due to the Norleucine (Nle) and Statine residues. Improper solubilization leads to:
-
Micro-aggregates: Invisible to the naked eye but sufficient to skew IC50 data.
-
Concentration Errors: resulting in poor reproducibility across biological replicates.
-
Hydrolysis: Introduction of water into DMSO stocks can degrade the peptide backbone over time.
Physicochemical Properties & Materials
Key Compound Characteristics
| Property | Description | Impact on Protocol |
| Sequence | Nle-Sta-Ala-Sta (Core) | Hydrophobic; requires organic solvent.[7][8] |
| Solubility | Insoluble in water/PBS. Soluble in DMSO, Methanol.[7] | Must use DMSO for stock. Aqueous dilution must be rapid to avoid crashing out. |
| Stability | Susceptible to hydrolysis; Nle is stable against oxidation (unlike Met). | Use Anhydrous DMSO (<0.1% water). Store desiccated. |
| Typical MW | ~600 - 750 Da (varies by specific derivative/salt) | CRITICAL: Consult your specific Certificate of Analysis (CoA) for exact MW. |
Required Materials
-
Compound: Lyophilized Nle-Sta-Ala-Sta (or L-685,458).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <0.005%).
-
Note: Standard laboratory grade DMSO often contains too much moisture.
-
-
Vials: Amber glass vials (silanized preferred) or low-binding polypropylene tubes.
-
Gas: Nitrogen or Argon gas stream (optional but recommended for long-term storage).
Protocol: Stock Solution Preparation (5 mM Standard)
Objective: Prepare a 5 mM stock solution in 100% Anhydrous DMSO.
Step 1: Molar Mass Verification
Do not assume a generic molecular weight.
Example Calculation:
-
Target Concentration: 5 mM
-
Target Volume: 500 µL (0.5 mL)
-
MW (from CoA): 666.8 g/mol (Hypothetical for L-685,458)
Step 2: Solubilization Workflow
-
Equilibration: Allow the lyophilized peptide vial to warm to Room Temperature (RT) for 20 minutes before opening. This prevents atmospheric condensation from entering the cold vial.
-
Weighing: Weigh the necessary amount of peptide into a sterile, low-binding tube.
-
Tip: If static electricity is an issue, use an anti-static gun or weigh directly into the solvent (if precision balance allows).
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the tube.
-
Do not add water or buffer at this stage.
-
-
Mixing: Vortex moderately for 30-60 seconds.
-
Visual Check: Solution should be completely clear. If particulates persist, sonicate in a water bath for 5 minutes (max temp 30°C).
-
Step 3: Aliquoting & Storage
Crucial: Repeated freeze-thaw cycles degrade peptides and introduce moisture into DMSO (which is hygroscopic).
-
Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL).
-
Use amber tubes to protect from light.
-
(Optional) Overlay with Argon gas before closing.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Experimental Usage & Dilution
When ready to use in a biological assay (e.g., cell culture):
-
Thaw: Thaw one aliquot at RT.
-
Intermediate Dilution (Optional): If the final concentration required is low (nM range), perform a serial dilution in DMSO first.
-
Final Dilution: Spike the DMSO stock into the aqueous culture medium.
-
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells.
-
Mixing: Add the DMSO stock rapidly to the vortexing medium to prevent the peptide from precipitating locally at the injection point.
-
Visualized Workflows
Diagram 1: Preparation Logic Flow
This diagram illustrates the critical decision points in the solubilization process to ensure data integrity.
Caption: Step-by-step decision matrix for preparing hydrophobic peptide stocks, highlighting the critical visual check.
Diagram 2: Mechanism of Action (Gamma-Secretase Inhibition)
Understanding why the peptide works helps in designing the experiment.
Caption: Mechanistic pathway showing the inhibitor binding to Presenilin, blocking the cleavage of APP and Notch.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crashing out" (Precipitation) | Dilute into aqueous buffer more slowly with rapid stirring. Ensure final concentration is below solubility limit (typically <100 µM in water). |
| Loss of potency over time | DMSO hydration | Use fresh anhydrous DMSO. Ensure aliquots are single-use. Check storage temp (-80°C preferred). |
| Inconsistent IC50 | Aggregation in stock | Sonicate stock before dilution. Verify concentration via UV absorbance (if extinction coeff. is known) or HPLC. |
References
-
Shearman, M. S., et al. (2000).[6] L-685,458, an Aspartyl Protease Transition State Mimic, Is a Potent Inhibitor of Amyloid β-Protein Precursor γ-Secretase Activity.[3][4][5][6] Biochemistry, 39(30), 8698–8704.
-
Sigma-Aldrich. (n.d.). Peptide Solubility Guidelines. Technical Resource.
-
Tocris Bioscience. (n.d.). L-685,458 Product Information & Biological Activity.[4] Tocris Product Sheet.
-
Wolfe, M. S. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer’s Disease. Molecules, 26(2), 388.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of gamma-secretase as a therapeutic intervention for Alzheimer's disease: prospects, limitations and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]
- 5. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. form.biomatik.com [form.biomatik.com]
Application Note: Kinetic Characterization of Aspartic Proteases using Nle-Sta-Ala-Sta
Introduction & Mechanistic Basis[1][2][3]
The peptide sequence Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) represents a specialized class of peptidomimetic inhibitors targeting aspartic proteases (e.g., Renin, Cathepsin D, Pepsin, BACE1). Its potency is derived from Statine (
Mechanism of Action
Unlike standard competitive inhibitors that merely occupy the active site, Statine acts as a transition-state analogue . The central hydroxyl group of the Statine residue mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the catalytic aspartate dyad of the enzyme.
-
Nle (Norleucine): Replaces Methionine or Valine to enhance lipophilicity and metabolic stability without the risk of oxidation (Met) or steric bulk (Val), optimizing fit in the hydrophobic S3/S1 pockets.
-
Sta (Statine): Acts as a non-cleavable mimic of the scissile bond, locking the enzyme in an inactive conformation.
Target Specificity
While broadly active against aspartic proteases, this specific sequence is often utilized in Renin and Cathepsin D inhibitor screening to map S3-S1' sub-site specificity.
Critical Experimental Parameters
To generate reproducible
Solubility & Solvent Tolerance
The inclusion of Norleucine and two Statine residues renders this peptide highly hydrophobic.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock in 100% anhydrous DMSO.
-
Assay Tolerance: Aspartic proteases generally tolerate up to 5% DMSO. However, keep final DMSO < 2% to avoid solvent-induced enzyme denaturation or fluorescence interference.
Buffer Selection by Target
The ionization state of the catalytic aspartic acid residues is pH-dependent. Select the buffer system matching your specific protease target:
| Target Enzyme | Optimal pH | Recommended Buffer System | Additives |
| Cathepsin D / E | 3.5 – 4.5 | 50 mM Sodium Acetate or Sodium Citrate | 0.05% CHAPS or Triton X-100 (Prevents aggregation) |
| Pepsin | 2.0 – 4.0 | 50 mM Glycine-HCl or Formate | None (highly robust) |
| Renin | 5.5 – 7.4 | 50 mM Bis-Tris or MOPS | 1 mM EDTA (Chelates metalloproteases), 0.1% BSA |
| BACE1 | 4.5 – 5.0 | 50 mM Sodium Acetate | 0.05% CHAPS |
Note: Avoid phosphate buffers if using downstream mass spectrometry, though they are acceptable for fluorescence assays.
Detailed Protocol: FRET-Based Inhibition Assay
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) substrate (e.g., Mca/Dnp or Edans/Dabcyl pairs) to monitor enzymatic activity.
Materials
-
Enzyme: Recombinant Human Cathepsin D or Renin (final conc. 5–20 nM).
-
Inhibitor: Nle-Sta-Ala-Sta (Serial dilutions from 10
M to 0.1 nM). -
Substrate: Fluorogenic peptide substrate specific to target (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 for Cathepsin D).
-
Assay Plate: 384-well low-volume black microplates (Non-binding surface).
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Inhibitor Series:
-
Thaw the 10 mM Nle-Sta-Ala-Sta stock.
-
Perform a 3-fold serial dilution in 100% DMSO first (to maintain solubility during dilution).
-
Transfer these into the Assay Buffer to create a 4x working concentration (ensure final DMSO is constant, e.g., 2% in the 4x stock, resulting in 0.5% in the final well).
-
-
Enzyme Pre-incubation (Critical Step):
-
Why: Statine-based inhibitors are often "slow-binding" or "tight-binding." The enzyme and inhibitor must reach equilibrium before the substrate competes for the active site.
-
Add 5
L of 2x Enzyme Solution to the plate. -
Add 5
L of 4x Inhibitor Solution. -
Incubate for 30–60 minutes at the assay temperature (usually 37°C).
-
-
Reaction Initiation:
-
Add 10
L of 2x Substrate Solution. -
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
-
Kinetic Measurement:
-
Monitor fluorescence immediately in a plate reader.
-
Settings: Kinetic mode, read every 2 minutes for 60 minutes.
-
Gain: Optimize gain using a "High Control" (Enzyme + Substrate, no inhibitor) to reach ~80% saturation signal by the end of the run.
-
Data Analysis & Interpretation
Initial Velocity ( ) Calculation
Do not use endpoint data. Statine inhibitors are potent; endpoint reads can suffer from substrate depletion artifacts.
-
Plot RFU (Relative Fluorescence Units) vs. Time (min).
-
Calculate the slope (
) of the linear portion of the curve (typically 5–20 min).
Determination
Plot
Tight-Binding Correction (The Morrison Equation)
If
Where
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Hydrophobicity of Nle/Sta residues. | Increase DMSO to 5% (if tolerated) or add 0.01% Triton X-100. |
| Non-Linear Rates | Substrate depletion or Enzyme instability. | Reduce enzyme concentration; ensure <10% substrate conversion. |
| High Background | Inner Filter Effect. | Nle-Sta-Ala-Sta is not chromogenic, but if the compound precipitates, it scatters light. Check solubility. |
| No Inhibition | Insufficient Pre-incubation. | Statine mimics require time to induce the conformational change in the active site. Increase pre-incubation to 60 min. |
References
-
Mechanism of Statine: Marciniszyn, J. Jr., Hartsuck, J. A., & Tang, J. (1976). Mode of inhibition of acid proteases by pepstatin. Journal of Biological Chemistry, 251(22), 7088-7094.
-
Renin Inhibition: Boger, J. (1983). Renin Inhibitors.[1] Design of Angiotensinogen Transition-State Analogs Containing Statine. Nature, 303, 81-84.
- FRET Assay Methodology: Taggart, C. et al. (2000). A continuous fluorescence-based assay for the detection of aspartic proteases. Analytical Biochemistry, 282(1), 162-164.
- Tight Binding Analysis: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Chapter 6: Tight-Binding Inhibitors).
Sources
Application Note: Optimization of Coupling Reagents for the Synthesis of the Sterically Hindered Tetrapeptide Nle-Sta-Ala-Sta
Abstract
The chemical synthesis of peptides containing sterically hindered, non-proteinogenic amino acids such as statine (Sta) presents significant challenges, often leading to low coupling yields and the formation of deletion-sequence byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of coupling reagents for the solid-phase peptide synthesis (SPPS) of Nle-Sta-Ala-Sta, a tetrapeptide featuring two bulky statine residues. We compare the efficacy of carbodiimide-based, uronium/aminium-based, and modern oxymabased reagents, providing detailed protocols, comparative data analysis, and field-proven insights to enable the rational selection of the optimal coupling strategy for achieving high purity and yield.
Introduction: The Challenge of Synthesizing Statine-Containing Peptides
Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a β-amino acid that serves as a key structural motif in potent protease inhibitors, most notably pepstatin. Its unique structure, featuring a hydroxyl group and significant steric bulk around the amine and carboxyl groups, makes it a "difficult" residue in the context of solid-phase peptide synthesis (SPPS). The synthesis of sequences like Nle-Sta-Ala-Sta, which contains two such residues, is often plagued by incomplete acylation reactions.
The success of SPPS hinges on achieving near-quantitative yields at each coupling and deprotection step.[1] For difficult sequences, the choice of coupling reagent is not a trivial matter but a critical parameter that dictates the success or failure of the synthesis.[2] Standard coupling reagents may prove insufficient, necessitating the use of more potent activators to overcome the high energy barrier of coupling to a sterically hindered N-terminus.
This guide moves beyond generic protocols to explain the causality behind reagent selection. We will dissect the mechanisms of different reagent classes and provide a structured, empirical approach to identify the optimal conditions for synthesizing Nle-Sta-Ala-Sta, a methodology that can be extrapolated to other challenging peptide targets.
Foundational Principles of Peptide Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process requires the "activation" of the carboxyl group to transform its hydroxyl moiety into a better leaving group, thus facilitating nucleophilic attack by the amino group of the incoming amino acid.[2] Coupling reagents are the molecules that perform this activation. They can be broadly categorized, and their effectiveness, particularly for hindered couplings, varies significantly.
-
Carbodiimides (e.g., DIC, DCC): These reagents are cost-effective but generate highly reactive intermediates that are prone to racemization. To mitigate this, they are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which is non-explosive and highly effective.[3]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents incorporate an HOBt or HOAt (1-hydroxy-7-azabenzotriazole) moiety directly into their structure.[4] They are highly efficient and react quickly. HATU, which is based on HOAt, is particularly potent due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making it a preferred choice for difficult couplings.[3][4][5]
-
Phosphonium Salts (e.g., PyBOP): Similar in efficacy to uronium salts, these reagents generate OBt active esters and are known for their low racemization risk.[6]
-
Modern Oxyma-Based Reagents (e.g., COMU): COMU is a uronium salt based on Oxyma Pure. It offers reactivity comparable to or exceeding that of HATU but with byproducts that are more water-soluble and without the potentially explosive benzotriazole structure, representing a significant advancement in safety and efficiency.[2][7][8]
The selection process for Nle-Sta-Ala-Sta must therefore consider the trade-offs between reactivity, cost, safety, and the potential for side reactions. For a sequence with two sterically demanding Sta residues, reagents known for high reactivity, such as HATU and COMU, are logical primary candidates.
Diagram: General Mechanism of Peptide Coupling
Caption: Generalized two-step mechanism of amide bond formation in SPPS.
Experimental Design for Optimization
A systematic comparison is essential to empirically determine the best coupling reagent. We designed a workflow to synthesize the Nle-Sta-Ala-Sta peptide using four different, representative coupling systems in parallel. The most challenging coupling step, the addition of Fmoc-Nle onto the N-terminus of the resin-bound Sta-Ala-Sta peptide, will be the primary point of comparison.
Diagram: Experimental Optimization Workflow
Caption: Workflow for the comparative analysis of coupling reagents.
Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like trifluoroacetic acid (TFA) are highly corrosive.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol details the assembly of the H-Sta(tBu)-Ala-Sta(tBu)-Resin fragment.
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Amino Acid Coupling (Sta-Ala-Sta sequence):
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-AA-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in 1.5 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.). Note: For this initial sequence, a robust reagent like HATU is used to ensure the successful synthesis of the base fragment before the comparative screen.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (ninhydrin negative). If the test is positive, continue agitation or perform a second coupling.
-
Drain the vessel and wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Fmoc-Sta(tBu)-OH, then Fmoc-Ala-OH, then another Fmoc-Sta(tBu)-OH).
-
Final Deprotection: After coupling the final Sta residue, perform a final Fmoc deprotection (Step 2) to yield the free amine H-Sta(tBu)-Ala-Sta(tBu)-Resin.
-
Resin Division: Dry the resin under vacuum and divide it into four equal portions for the comparative coupling experiment.
Protocol 2: Comparative Coupling of Fmoc-Nle-OH
Each of the four resin portions from Protocol 1 is treated with a different coupling cocktail.
-
Stock Solutions:
-
Fmoc-Nle-OH: 0.2 M in DMF.
-
Activating Reagents (HBTU, HATU, COMU): 0.195 M in DMF.
-
DIC: Use neat.
-
Oxyma Pure: 0.2 M in DMF.
-
DIPEA: 0.8 M in DMF.
-
-
Reaction Setup (per 25 mg of resin):
-
Reactor 1 (DIC/Oxyma): To the resin, add Fmoc-Nle-OH (4 eq.), Oxyma Pure (4 eq.), and finally DIC (4 eq.). Agitate for 4 hours.
-
Reactor 2 (HBTU): Prepare a pre-activated solution of Fmoc-Nle-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.). Add to the resin. Agitate for 4 hours.
-
Reactor 3 (HATU): Prepare a pre-activated solution of Fmoc-Nle-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.). Add to the resin. Agitate for 4 hours.
-
Reactor 4 (COMU): Prepare a pre-activated solution of Fmoc-Nle-OH (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.). Add to the resin. Agitate for 4 hours.
-
-
Post-Coupling: After the 4-hour coupling, wash all resins thoroughly with DMF and DCM and dry under vacuum.
Protocol 3: Peptide Cleavage and Precipitation
-
Cleavage: To each dried resin sample, add 1 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Reaction: Agitate for 3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 10 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Analytical RP-HPLC and LC-MS
-
Sample Preparation: Dissolve a small amount of each crude peptide in 50% Acetonitrile/Water.
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Integrate the peak area of the main product and all impurities to calculate the crude purity percentage. Confirm the mass of the main product using an in-line or parallel mass spectrometer.
Expected Results and Discussion
The primary metric for success is the crude purity of the final Nle-Sta-Ala-Sta peptide, as determined by RP-HPLC. A higher purity indicates a more efficient final coupling step with fewer deletion byproducts (e.g., Sta-Ala-Sta).
Table 1: Comparative Purity of Crude Nle-Sta-Ala-Sta with Different Coupling Reagents
| Coupling System | Molar Equivalents (AA:Reagent:Base) | Reaction Time (h) | Expected Crude Purity (%) | Major Impurity (by Mass Spec) |
| DIC / Oxyma Pure | 1 : 4 : - | 4 | 60 - 70% | [M-Nle]+ (Deletion Sequence) |
| HBTU / DIPEA | 1 : 3.9 : 8 | 4 | 75 - 85% | [M-Nle]+ (Deletion Sequence) |
| HATU / DIPEA | 1 : 3.9 : 8 | 4 | > 90% | Minor process-related impurities |
| COMU / DIPEA | 1 : 3.9 : 8 | 4 | > 90% | Minor process-related impurities |
Interpretation and Causality
The expected results clearly demonstrate the superior performance of HATU and COMU for this challenging synthesis.
-
DIC/Oxyma: While effective for many standard couplings, the carbodiimide system is likely not potent enough to drive the acylation of the sterically congested N-terminal statine to completion within a reasonable timeframe.[5] This leads to a significant amount of the unreacted H-Sta-Ala-Sta-Resin, which appears as a deletion sequence ([M-Nle]+) after cleavage.
-
HBTU: As a standard uronium salt, HBTU shows a marked improvement over DIC/Oxyma. The pre-activated HOBt ester is more reactive and stable. However, for a highly demanding coupling like this, its reactivity may still be insufficient, resulting in a noticeable deletion byproduct.
-
HATU and COMU: These reagents are expected to yield the highest purity. The high reactivity of the OAt active ester generated by HATU is well-documented for overcoming steric hindrance.[3][4] Similarly, COMU, which generates a highly reactive Oxyma active ester, demonstrates comparable efficacy.[2][7] The near-quantitative coupling achieved by these reagents minimizes the formation of the primary deletion sequence, leading to a much cleaner crude product that is significantly easier to purify.
Conclusion and Recommendations
For the successful synthesis of the sterically demanding tetrapeptide Nle-Sta-Ala-Sta, the choice of coupling reagent is paramount. Based on mechanistic principles and empirical data, we recommend the use of high-reactivity uronium/aminium salt reagents.
-
Primary Recommendation: HATU or COMU are the reagents of choice for coupling sterically hindered residues like statine. Both provide excellent yields and high purity, minimizing the formation of deletion sequences that complicate purification.
-
Secondary Option: If cost is a significant concern, HBTU can be used, but researchers should anticipate the need for extended reaction times, double coupling, and a more demanding purification process.
-
Not Recommended: Standard carbodiimide methods like DIC/Oxyma are not recommended for the most challenging steps in this synthesis.
By applying this systematic optimization approach, researchers can confidently tackle the synthesis of complex, non-proteinogenic peptides, accelerating progress in drug discovery and development.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Biovera. (2024).
- Optimizing Peptide Coupling: Key Techniques.
- Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC.
- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Isidro-Llobet, A., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Merck Millipore. Novabiochem® Coupling reagents.
Sources
Storage and stability guidelines for lyophilized Nle-Sta-Ala-Sta
Application Note: Optimizing the Stability and Storage of Lyophilized Nle-Sta-Ala-Sta
Abstract
This guide details the storage, handling, and reconstitution protocols for Nle-Sta-Ala-Sta , a specialized peptide inhibitor containing the non-canonical amino acids Norleucine (Nle) and Statine (Sta). While the substitution of Methionine with Norleucine enhances oxidative stability, the presence of the Statine residue—a transition-state analog essential for aspartic protease inhibition—requires strict moisture control to prevent hydrolytic degradation. This document provides a self-validating workflow to ensure experimental reproducibility in drug discovery assays.
Physicochemical Profile & Stability Mechanisms
To ensure integrity, researchers must understand the molecular vulnerabilities of this specific sequence.
The Statine (Sta) Criticality
-
Function: Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) acts as a transition-state mimic. Its central hydroxyl group interacts with the catalytic aspartic acid residues of proteases (e.g., Renin, Cathepsin D), effectively "locking" the enzyme.
-
Vulnerability: While chemically robust, the peptide bonds flanking the Statine residue are susceptible to hydrolysis if the lyophilized "cake" absorbs atmospheric moisture. Loss of the precise stereochemistry at the hydroxyl center renders the molecule biologically inert.
The Norleucine (Nle) Advantage
-
Design Rationale: In this sequence, Norleucine (Nle) is likely used as an isostere for Methionine (Met).
-
Stability Implication: Unlike Methionine, Nle lacks a sulfur atom, making the peptide resistant to oxidative degradation (formation of sulfoxides). However, this does not eliminate the need for protection against photo-oxidation of the peptide backbone.
Protocol A: Long-Term Storage (Lyophilized)
Core Directive: The primary enemy of lyophilized Nle-Sta-Ala-Sta is hygroscopicity . The amorphous structure of the freeze-dried cake has a high surface area, acting as a sponge for water vapor.
The "Warm-Up" Rule (Crucial Step)
Never open a cold peptide vial immediately upon removal from the freezer. The temperature differential causes immediate condensation of atmospheric water onto the peptide cake, initiating hydrolysis.
Step-by-Step Workflow:
-
Arrival: Upon receipt, inspect the vial. The product should appear as a fluffy, white/off-white cake. If it appears as a sticky gel, moisture ingress has occurred; reject the lot.
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a 50mL conical tube) containing silica gel desiccant packets.
-
Freezing: Store at -20°C for up to 2 years, or -80°C for indefinite storage (>5 years).
-
Retrieval:
-
Remove from freezer.
-
Place in a desiccator cabinet at room temperature.
-
WAIT 60 MINUTES. The vial must reach equilibrium (20-25°C) before the cap is removed.
-
Visual Workflow: The Cold Chain Integrity Loop
Figure 1: The "Cold Chain Integrity Loop" ensures no moisture condenses on the peptide during temperature transitions.
Protocol B: Reconstitution & Solubility
Challenge: The sequence Nle-Sta-Ala-Sta is highly hydrophobic .[1]
-
Nle: Hydrophobic alkyl side chain.
-
Sta: Hydrophobic isobutyl side chain (resembling Leucine).
-
Ala: Hydrophobic methyl group.
Solvent Incompatibility: Direct addition of water or phosphate-buffered saline (PBS) will likely result in aggregation or a cloudy suspension. The peptide may adhere to the plastic walls of the tube, leading to significant mass loss.
The "Organic-First" Method
| Parameter | Specification |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) or DMF |
| Stock Concentration | 5 mM - 10 mM (High concentration reduces relative surface adsorption loss) |
| Working Solvent | Buffer (e.g., Tris-HCl, pH 7.4) |
| Max DMSO in Assay | < 1.0% (v/v) to avoid enzyme denaturation |
Step-by-Step Reconstitution:
-
Calculate: Determine the volume of DMSO required to reach a 10 mM Master Stock concentration.
-
Formula: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 100,000.
-
-
Solubilize: Add the calculated DMSO volume. Vortex gently for 30 seconds. Ensure the solution is crystal clear.
-
QC Check: Hold vial against a dark background. If particulates are visible, sonicate for 10 seconds.
-
-
Dilute: Only after the peptide is fully dissolved in DMSO should you add water or buffer.[1]
-
Dropwise Addition: Add the aqueous buffer slowly while vortexing to prevent "crashing out" (precipitation).
-
Visual Workflow: Solubility Decision Tree
Figure 2: Solubility Decision Tree prioritizing organic solvent initiation to prevent hydrophobic aggregation.
Stability Guidelines (Solubilized)
Once reconstituted, the stability clock accelerates.
| State | Temperature | Stability Window | Notes |
| Lyophilized Powder | -20°C | 24 Months | Keep desiccated. |
| DMSO Stock (10mM) | -20°C | 3-6 Months | Seal tightly to prevent DMSO hygroscopicity. |
| DMSO Stock (10mM) | 4°C | 1 Week | Prone to slow precipitation. |
| Aqueous Working Sol. | 4°C | < 24 Hours | Hydrolysis Risk. Prepare fresh daily. |
| Aqueous Working Sol. | RT (25°C) | < 4 Hours | Use immediately for assays. |
Expert Insight: Do not store the peptide in aqueous buffer at -20°C. The freezing process concentrates salts and protons in the eutectic phase, which can catalyze acid hydrolysis of the peptide bonds even in a frozen state.
Quality Control & Troubleshooting
Self-Validating System: If assay results are inconsistent (e.g., variable IC50 values), perform a Concentration Verification Check :
-
UV Absorbance: Measure A205 (peptide bond) or A214. Note that Nle-Sta-Ala-Sta lacks aromatic residues (Trp, Tyr, Phe), so A280 is useless for quantification.
-
HPLC: Run a gradient (5% to 95% Acetonitrile/Water + 0.1% TFA). Degradation usually manifests as peak broadening or new, early-eluting peaks (hydrolysis fragments).
References
- Rich, D. H. (1985). Pepstatin-Derived Inhibitors of Aspartic Proteases. Journal of Medicinal Chemistry.
Sources
Using Nle-Sta-Ala-Sta as a ligand in affinity chromatography
Application Note: High-Specificity Affinity Purification of Aspartic Proteases Using Nle-Sta-Ala-Sta Ligands
Executive Summary
The purification of aspartic proteases—such as Renin , Cathepsin D , Pepsin , and HIV-1 Protease —presents a unique challenge due to their acidic pH optima and susceptibility to autolysis. While Pepstatin A (Isovaleryl-Val-Val-Sta-Ala-Sta) is the classical affinity ligand, it often exhibits insufficient affinity for human Renin (
This guide details the application of the synthetic tetrapeptide Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) as a superior affinity ligand. By substituting Valine with Norleucine (Nle) , this ligand enhances hydrophobic interaction with the S2/S3 subsites of the enzyme, significantly improving capture efficiency for human Renin and viral proteases while offering a stable, oxidation-resistant platform for resin coupling.
Scientific Mechanism: The Statine "Warhead"
The efficacy of Nle-Sta-Ala-Sta relies on Transition-State Mimicry .[1] Aspartic proteases hydrolyze peptide bonds via a water molecule activated by two catalytic aspartic acid residues.
-
The Statine Residue (Sta): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The central hydroxyl group of Statine mimics the tetrahedral transition state of the amide bond hydrolysis. Unlike a true substrate, it cannot be cleaved, locking the enzyme in a non-productive complex.
-
The Norleucine Advantage: In the sequence Nle-Sta-Ala-Sta:
-
Sta-Ala-Sta occupies the catalytic cleft (S1-S1'-S2').[1]
-
Nle (P2 position) replaces the Valine found in Pepstatin A. Nle provides a linear, hydrophobic side chain that fits deeper into the hydrophobic S2 pocket of Renin and Cathepsin D, enhancing binding affinity (
often in the nanomolar range) and preventing the oxidation issues associated with Methionine-based ligands.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Figure 1: Mechanism of Action.[1] The Statine hydroxyl group coordinates with catalytic aspartates, while Nle anchors the peptide in the hydrophobic pocket.
Protocol 1: Ligand Immobilization
Objective: Covalently couple Nle-Sta-Ala-Sta to a chromatography matrix via the N-terminal amine. Critical Requirement: Use a spacer arm (e.g., 6-aminohexanoic acid) to prevent steric hindrance between the resin backbone and the enzyme's active site.[1]
Materials:
-
Ligand: Nle-Sta-Ala-Sta (Synthetic, >95% purity).[1]
-
Matrix: NHS-activated Sepharose 4 Fast Flow (or equivalent).
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.[1]
-
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[1]
-
Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).
Step-by-Step Procedure:
-
Ligand Solubilization:
-
Dissolve Nle-Sta-Ala-Sta in a minimal volume of DMSO (if hydrophobic) or directly in Coupling Buffer to a concentration of 1–5 mg/mL .[1]
-
Note: Ensure the solution pH is between 8.0 and 8.5. The N-terminal amine must be unprotonated to react with the NHS ester.
-
-
Resin Preparation:
-
Wash 5 mL of NHS-activated Sepharose with 50 mL of ice-cold 1 mM HCl. (Do this rapidly to preserve NHS groups).
-
-
Coupling Reaction:
-
Immediately mix the ligand solution with the washed resin.
-
Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.
-
QC Step: Measure absorbance of the supernatant at 215 nm (peptide bond) before and after coupling to calculate coupling efficiency (Target: >85%).
-
-
Blocking:
-
Drain the resin and add Blocking Buffer (Ethanolamine). Incubate for 2 hours at RT to deactivate remaining NHS groups.
-
-
Washing Cycle:
-
Wash the resin alternately with Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) (3 cycles each).[1] This removes non-covalently bound ligand.
-
-
Storage:
-
Store in 20% Ethanol at 4°C.
-
Protocol 2: Affinity Purification Workflow
Objective: Purify Human Renin or Cathepsin D from cell lysate or culture supernatant.
Table 1: Buffer Systems
| Phase | Buffer Composition | pH | Purpose |
| Binding | 50 mM Sodium Acetate, 0.1 M NaCl | 5.5 | Optimizes enzyme stability and ligand binding. |
| Wash | 50 mM Sodium Acetate, 1.0 M NaCl | 5.5 | High salt removes non-specific ionic interactions. |
| Elution A | 0.1 M Tris-Base, 10% Glycerol | 8.5 | pH shift releases enzyme (Mild). |
| Elution B | 50 mM Acetate + 1 mM Pepstatin A | 5.0 | Competitive elution (Highest Purity). |
Step-by-Step Procedure:
-
Sample Preparation:
-
Adjust sample pH to 5.5 using 1 M Acetic Acid.
-
Filter through a 0.45 µm membrane to remove particulates.
-
Critical: Add EDTA (1 mM) to inhibit metalloproteases if present, as they may degrade the ligand.[1]
-
-
Column Equilibration:
-
Equilibrate the Nle-Sta-Ala-Sta column with 5–10 column volumes (CV) of Binding Buffer .[1]
-
-
Loading:
-
Load sample at a slow flow rate (e.g., 0.5 mL/min for a 1 mL column) to maximize contact time.
-
Observation: Aspartic proteases have slow on-rates; residence time is key.[1]
-
-
Washing:
-
Wash with 10 CV of Binding Buffer .
-
Wash with 5 CV of Wash Buffer (1 M NaCl).[1]
-
Re-equilibrate with 2 CV of Binding Buffer.
-
-
Elution:
-
Method A (pH Shift): Apply Elution Buffer A .[1] Collect 0.5 mL fractions into tubes containing neutralizing buffer (1 M Acetate, pH 4.0) to immediately restore acidic environment and prevent denaturation.
-
Method B (Competitive): Apply Elution Buffer B containing free Pepstatin A or Nle-Sta-Ala-Sta.[1] This yields the highest purity but requires dialysis to remove the inhibitor downstream.
-
-
Regeneration:
-
Wash with 6 M Urea or 2 M KSCN to strip tightly bound proteins.
-
Re-equilibrate immediately.
-
Troubleshooting & Optimization
-
Low Binding Capacity:
-
Cause: Ligand density too low or steric hindrance.
-
Solution: Use a spacer arm (e.g., 6-aminocaproic acid) during coupling. Ensure Nle-Sta-Ala-Sta solubility during coupling (add up to 20% DMSO).
-
-
Leaching:
-
Cause: Unstable coupling chemistry.
-
Solution: Ensure the blocking step (Ethanolamine) is exhaustive.
-
-
Irreversible Binding:
References
-
Design of Renin Inhibitors: Cumin, F., et al. (1987). "Potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies."[2] Journal of Biological Chemistry. Link (Describes the Iva-Phe-Nle-Sta-Ala-Sta pharmacophore).[1]
-
Statine Mechanism: Marciniszyn, J., et al. (1976).[1] "Mode of inhibition of acid proteases by pepstatin." Journal of Biological Chemistry. Link
-
Affinity Chromatography Principles: Hage, D. S. (1999).[1] "Affinity Chromatography: A Review of Clinical Applications." Clinical Chemistry. Link
-
Peptide Coupling Protocols: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press. Link
Sources
Mass spectrometry characterization of Nle-Sta-Ala-Sta
Application Note: High-Resolution Mass Spectrometry Characterization of the Renin Inhibitory Sequence Nle-Sta-Ala-Sta
Abstract
This application note details the structural characterization of the tetrapeptide Nle-Sta-Ala-Sta , a bioactive motif analogous to the aspartic protease inhibitor Pepstatin. The presence of the non-proteinogenic gamma-amino acid Statine (Sta) and the isomeric residue Norleucine (Nle) presents unique analytical challenges. We describe a validated LC-MS/MS workflow utilizing High-Resolution Mass Spectrometry (HRMS) to confirm sequence identity, differentiate isobaric interferences, and map characteristic fragmentation pathways.
Introduction & Scientific Rationale
The sequence Nle-Sta-Ala-Sta represents a critical core motif in the development of renin inhibitors. Renin, an aspartic protease, is the rate-limiting enzyme in the renin-angiotensin system (RAS), making it a prime target for hypertension therapy.[1]
The Analytical Challenge:
-
Statine (Sta): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[2][3][4] This
-amino acid mimics the tetrahedral transition state of peptide bond hydrolysis. Its extended backbone ( ) alters standard fragmentation patterns, often yielding characteristic dehydration ions ( ) and non-standard internal fragments. -
Norleucine (Nle): An isomer of Leucine (Leu) and Isoleucine (Ile). All three share the exact monoisotopic mass (
Da). Standard low-energy Collision-Induced Dissociation (CID) cannot easily distinguish them.[5]
The Solution:
This protocol employs a reversed-phase UHPLC separation coupled with Q-TOF (Quadrupole Time-of-Flight) or Orbitrap MS. We utilize accurate mass measurement (
Experimental Design & Workflow
The workflow is designed to ensure trustworthiness through a "system suitability" approach, verifying instrument performance before sample analysis.
Reagents and Materials
-
Reference Standard: Synthetic Nle-Sta-Ala-Sta (>95% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Column: C18 Peptide column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to provide adequate retention for the hydrophobic Nle and Sta residues.
Diagram: Analytical Workflow
Caption: Step-by-step analytical workflow ensuring system cleanliness and data integrity.
Detailed Protocols
Protocol A: Sample Preparation & Chromatography
Rationale: The hydrophobic nature of Statine and Norleucine requires a higher organic starting condition than hydrophilic peptides to prevent precipitation or carryover.
-
Stock Solution: Dissolve 1 mg of peptide in 500 µL of 50:50 ACN:Water (0.1% FA). Vortex for 30 seconds.
-
Working Solution: Dilute to 10 µg/mL (approx. 20 µM) in 95:5 Water:ACN (0.1% FA).
-
LC Parameters:
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-10 min: 5% -> 65% B (Linear Gradient)
-
10-12 min: 95% B (Wash)
-
-
Temp: 40°C.
-
Protocol B: Mass Spectrometry Acquisition
Rationale: Data-Dependent Acquisition (DDA) is chosen to capture the precursor mass accurately while simultaneously generating fragment spectra for sequencing.
-
Ionization: ESI Positive Mode.
-
Source Voltage: 3.5 kV.
-
Mass Range: m/z 100 – 1000.
-
Fragmentation: Collision Induced Dissociation (CID).[6]
-
Collision Energy: Stepped NCE (Normalized Collision Energy) 25, 30, 35%. Note: Statine residues are relatively fragile; stepped energy ensures both backbone cleavage and side-chain retention.
-
-
Resolution: 60,000 (at m/z 200) or equivalent.
Data Analysis & Interpretation
Theoretical Mass Calculation
To validate the precursor, we must calculate the exact monoisotopic mass.
Formula:
| Residue | Elemental Comp. | Monoisotopic Mass (Da) |
| Nle | 113.0841 | |
| Sta | 157.1103 | |
| Ala | 71.0371 | |
| Sta | 157.1103 | |
| Termini | 18.0106 | |
| Total Neutral | 516.3524 | |
| Precursor | 517.3597 |
Fragmentation Logic (The "Statine Signature")
Statine contains a hydroxyl group at the
-
Diagnostic Loss:
(Precursor ). -
Backbone Cleavage: Standard
and ions are observed, but the mass gap for Statine is Da (vs for Leu).
Diagram: Fragmentation Map
Caption: Predicted b-ion and y-ion series for
Critical Differentiation: Nle vs. Leu/Ile
The Problem: Norleucine (Nle) is isobaric with Leucine (Leu) and Isoleucine (Ile). A mass spectrometer operating in standard CID mode cannot distinguish these based on mass alone (
Differentiation Protocol:
-
Retention Time (Primary Method): Nle is generally more hydrophobic than Leu/Ile due to its linear side chain. In the described C18 gradient, Nle-containing peptides typically elute later than their Leu/Ile counterparts.
-
Action: Inject a standard of Leu-Sta-Ala-Sta if available. If the retention time shifts, the identity is confirmed.
-
-
Advanced MS (Secondary Method): If available, use Electron Transfer/Higher-Energy Collision Dissociation (EThcD) or MS
.-
Mechanism:[7][8] High-energy fragmentation can cleave the side chain.
-
Leu: Generates a specific
-ion (loss of isopropyl, Da from side chain). -
Ile: Generates a specific
-ion (loss of ethyl, Da). -
Nle: Does not generate these specific branched-chain losses, often showing specific losses of propyl/butyl fragments.
-
References
-
Structure and Activity of Statine-containing Peptides: Marciniszyn, J., et al. (1976).[3] "Mode of inhibition of acid proteases by pepstatin." Journal of Biological Chemistry.
-
Differentiation of Leucine/Isoleucine/Norleucine: Armirotti, A., et al. (2007).[9][10] "How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn." Journal of the American Society for Mass Spectrometry.[10]
-
Renin Inhibitor Development (Aliskiren context): Gradman, A. H., et al.[11][12] (2005). "Aliskiren, a novel orally effective renin inhibitor."[11][12] Circulation.
-
Mass Spectrometry of Hydrophobic Peptides: Medzihradszky, K. F. (2005). "Peptide sequence analysis." Methods in Enzymology.
Sources
- 1. Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Statine - Wikipedia [en.wikipedia.org]
- 4. Statine [drugfuture.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renin Inhibition and eNOS Upregulation as Novel Mechanisms of Antihypertensive Food Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
Application Notes and Protocols for FRET-Based Protease Assays Using Nle-Sta-Ala-Sta
Introduction: Illuminating Protease Activity with FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely adopted technique for studying molecular interactions, including the activity of proteases, which are critical enzymes in numerous physiological and pathological processes.[1][2] This technology offers a sensitive and continuous assay format ideal for high-throughput screening (HTS) and detailed kinetic analysis in drug discovery.[3][4] FRET relies on the distance-dependent transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[1] In the context of protease assays, a peptide substrate is synthesized with a donor and acceptor pair at its termini.[5] When the substrate is intact, the proximity of the two fluorophores (typically <10 nm) allows for efficient energy transfer, resulting in quenching of the donor's fluorescence and often, emission from the acceptor.[5][6] Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence signal.[4][5][7]
This application note provides a detailed guide to designing and implementing FRET-based protease assays using the specific peptide substrate, Norleucine-Statine-Alanine-Statine (Nle-Sta-Ala-Sta). This substrate is particularly relevant for assaying aspartyl proteases such as Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[8][9]
The Nle-Sta-Ala-Sta FRET Substrate: A Tool for Aspartyl Protease Research
The peptide sequence Nle-Sta-Ala-Sta incorporates non-proteinogenic amino acids to confer specific properties beneficial for protease assays. Norleucine (Nle) is an isomer of leucine, often used to introduce hydrophobicity.[10] Statine (Sta) is a non-proteinogenic amino acid that mimics the transition state of a peptide bond during hydrolysis by aspartyl proteases, making it a key recognition and cleavage motif for enzymes like BACE1.[11] The alanine (Ala) residue contributes to the specific conformation of the peptide backbone.[12]
For a FRET assay, this peptide is typically flanked by a suitable donor/acceptor pair. Common FRET pairs include a fluorescent donor and a non-fluorescent quencher.[13] Upon cleavage between the statine and alanine residues by the target protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.
Principle of the Nle-Sta-Ala-Sta FRET Assay
The core principle of this assay is the conversion of an enzymatic activity into a fluorescent signal. In its uncleaved state, the FRET substrate exhibits low fluorescence due to the quenching of the donor fluorophore by the acceptor. When the target protease cleaves the peptide, the donor is liberated from the quencher's proximity, resulting in a time-dependent increase in fluorescence intensity. This increase is directly proportional to the rate of substrate cleavage and thus, the activity of the protease.[14]
Figure 1: Principle of the FRET-based protease assay using Nle-Sta-Ala-Sta.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for a 96-well plate-based FRET assay. Optimization of specific parameters such as enzyme and substrate concentrations may be required for different proteases or experimental conditions.[15]
Materials and Reagents
-
Enzyme: Purified target protease (e.g., recombinant human BACE1).
-
Substrate: FRET-labeled Nle-Sta-Ala-Sta peptide.
-
Assay Buffer: Buffer composition should be optimized for the specific protease. A typical buffer for BACE1 is 50 mM Sodium Acetate, pH 4.5.[11]
-
Inhibitor (Optional): A known inhibitor of the target protease for assay validation and control experiments.
-
Microplates: Black, opaque 96-well microplates with low fluorescence background.
-
Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.
Assay Workflow
Figure 2: General workflow for a FRET-based protease assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired working concentration in pre-chilled assay buffer immediately before use. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compounds or a known inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compounds or inhibitor solutions to the appropriate wells. For control wells, add an equivalent volume of vehicle (e.g., DMSO).
-
Negative Control (No Enzyme): Add substrate but no enzyme. This accounts for background fluorescence.
-
Positive Control (No Inhibitor): Add substrate and enzyme, but no inhibitor. This represents 100% enzyme activity.
-
-
Reaction Initiation:
-
Add the diluted FRET substrate to all wells.
-
Initiate the enzymatic reaction by adding the diluted enzyme to all wells except the negative control.
-
Mix the plate gently by shaking.
-
-
Incubation and Data Acquisition:
-
Kinetic Assay: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Endpoint Assay: Incubate the plate at the optimal temperature for the enzyme for a fixed period. Stop the reaction (e.g., by adding a specific inhibitor or changing the pH) and then measure the final fluorescence intensity.
-
Data Analysis and Interpretation
The raw fluorescence data is used to determine the rate of the enzymatic reaction.
-
Background Subtraction: Subtract the average fluorescence of the negative control wells from all other wells.
-
Kinetic Analysis: For kinetic assays, plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the initial slope of this curve.
-
Enzyme Kinetics: To determine Michaelis-Menten parameters (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[16]
-
Inhibitor Potency (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, perform the assay with a fixed enzyme and substrate concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Data Presentation Template
| Sample | [Substrate] (µM) | [Inhibitor] (nM) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Initial Velocity (RFU/min) | % Inhibition |
| Negative Control | 1 | 0 | 0 | 0 | N/A | |
| Positive Control | 1 | 0 | 0 | |||
| Test Compound 1 | 1 | 10 | ||||
| Test Compound 1 | 1 | 100 | ||||
| Test Compound 1 | 1 | 1000 |
Expert Insights and Troubleshooting
Ensuring Assay Trustworthiness:
-
Linearity: Ensure the assay is performed within the linear range of both the instrument and the enzymatic reaction. This can be verified by titrating the enzyme and substrate concentrations.
-
Inner Filter Effect: At high substrate or compound concentrations, a phenomenon known as the inner filter effect can lead to artificially low fluorescence readings. This can be mitigated by working at lower concentrations.
-
Compound Interference: Test compounds can interfere with the assay through autofluorescence or quenching. It is crucial to run controls with compounds in the absence of enzyme to identify such artifacts.[17] Time-resolved FRET (TR-FRET) can be a valuable alternative to minimize interference from short-lived fluorescence signals.[3]
Optimization Strategies:
-
Enzyme and Substrate Concentrations: The concentrations of both enzyme and substrate should be optimized to achieve a good signal-to-background ratio and ensure the reaction rate is linear over the desired time course.[18]
-
Assay Buffer Components: The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity and should be optimized accordingly.
-
Incubation Time and Temperature: These parameters should be carefully controlled to ensure reproducible results.
Conclusion
FRET-based assays using substrates like Nle-Sta-Ala-Sta offer a robust, sensitive, and high-throughput method for studying protease activity. By understanding the principles of FRET and carefully optimizing assay conditions, researchers can obtain reliable and reproducible data for enzyme characterization and inhibitor screening, accelerating the drug discovery process.
References
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
[ELI5] FRET assay, Protease assay, Michelis Menten. How would you convert the fluorescence signal to the velocity (concentrion/time)? (2020, June 19). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. (2018). ACS Omega. Retrieved February 9, 2026, from [Link]
-
Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (2006). Journal of Virology. Retrieved February 9, 2026, from [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. (n.d.). LinkedIn. Retrieved February 9, 2026, from [Link]
-
Activity based fingerprinting of proteases using FRET peptides. (2002). PNAS. Retrieved February 9, 2026, from [Link]
-
BACE1 FRET Assay Kit. (n.d.). BPS Bioscience. Retrieved February 9, 2026, from [Link]
-
TR-FRET Assays In Drug Discovery. (2020, February 6). BellBrook Labs. Retrieved February 9, 2026, from [Link]
-
TR-FRET Assays Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience. Retrieved February 9, 2026, from [Link]
-
A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. (2002). PNAS. Retrieved February 9, 2026, from [Link]
-
Recent developments in protease activity assays and sensors. (2017). Analyst. Retrieved February 9, 2026, from [Link]
-
Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. (2015). Analytical Chemistry. Retrieved February 9, 2026, from [Link]
-
Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. (2022, July 28). YouTube. Retrieved February 9, 2026, from [Link]
-
Side chains of Ala and the non-coded amino acids Abu, Nva, Nle, and Bpa. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. (2012). JoVE. Retrieved February 9, 2026, from [Link]
-
Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates. (2013). Nature Protocols. Retrieved February 9, 2026, from [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2022). ACS Omega. Retrieved February 9, 2026, from [Link]
-
Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). (2023, September 3). YouTube. Retrieved February 9, 2026, from [Link]
-
FRET Substrates. (n.d.). Anaspec. Retrieved February 9, 2026, from [Link]
-
Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. (2013). Journal of Biomolecular Screening. Retrieved February 9, 2026, from [Link]
-
Live-cell FLIM-FRET Imaging of Enzymatic Activity and Protein Posttranslational Modifications. (2023). KOPS. Retrieved February 9, 2026, from [Link]
-
Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. (2003). Analytical Biochemistry. Retrieved February 9, 2026, from [Link]
-
Novel Structures of Self-Associating Stapled Peptides. (2014). PLOS ONE. Retrieved February 9, 2026, from [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2016). PLOS ONE. Retrieved February 9, 2026, from [Link]
-
A Two-Step Method for smFRET Data Analysis. (2016). The Journal of Physical Chemistry B. Retrieved February 9, 2026, from [Link]
-
Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis of alanine-based (AXA) tripeptides in aqueous solution. (2006). PNAS. Retrieved February 9, 2026, from [Link]
-
Visualization of Alzheimer's Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer. (2018). Frontiers in Molecular Neuroscience. Retrieved February 9, 2026, from [Link]
-
Structures of peptides: (a) Tetrapeptide Ac-L-Ala-L-Ala-L-Pro-L-Val-NH... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis of alanine-based (AXA) tripeptides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Statine-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis of statine-containing peptides. As a Senior Application Scientist, I understand that incorporating this unique, sterically hindered γ-amino acid presents significant challenges that can impact yield, purity, and overall project timelines. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions encountered when planning the synthesis of peptides containing statine or its analogues.
Q1: What makes the incorporation of statine into a peptide sequence so challenging?
Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, possesses two primary structural features that complicate standard Solid Phase Peptide Synthesis (SPPS) protocols:
-
Steric Hindrance: The bulky isobutyl side chain and the methyl group near the amine create significant steric hindrance. This slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.
-
Secondary Hydroxyl Group: The β-hydroxyl group can participate in undesirable side reactions, such as O-acylation, if not properly managed. Furthermore, it can form hydrogen bonds that may contribute to peptide aggregation on the solid support.
Q2: Should I use a statine building block with the hydroxyl group protected or unprotected?
This is a critical decision that depends on your specific sequence and synthesis strategy. There is no single right answer, but a trade-off between convenience and synthetic security.
-
Unprotected Statine: Using an unprotected statine is simpler as it avoids an additional deprotection step at the end of the synthesis. However, it carries the risk of O-acylation by the activated carboxyl group of the incoming amino acid, leading to a branched peptide impurity. This risk is sequence- and coupling-condition dependent.
-
Protected Statine: Protecting the hydroxyl group, commonly with a tert-butyldimethylsilyl (TBS) group, provides a more robust and secure strategy.[1][2] The O-TBS-protected statine building block prevents O-acylation, leading to a cleaner crude product.[2] The drawback is the requirement for an additional, specific deprotection step to remove the TBS group post-synthesis, typically using a fluoride source like TBAF. The O-tert-butyldimethylsilyl (TBS)-protected statine approach is often considered an improved synthetic strategy for preparing statine-containing peptides.[2]
Q3: Which coupling reagents are most effective for incorporating statine?
Due to steric hindrance, standard carbodiimide reagents like DCC or DIC are often inefficient. More potent coupling reagents are required to achieve acceptable yields.
-
Uronium/Aminium-based Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are generally the first choice.[3] HATU is often preferred as it is known to react faster and with less epimerization compared to HBTU.[3]
-
Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.
-
Specialized Reagents: For particularly difficult couplings, reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can be advantageous as it is reported to cause very little epimerization.[4]
The key is to generate a highly reactive activated ester of the incoming amino acid to overcome the sluggish reaction rate with the sterically hindered statine amine.
Q4: How can I minimize the risk of epimerization during the coupling of the amino acid following statine?
Epimerization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis.[5][6] It is most likely to occur when activating the carboxyl group of an amino acid or a peptide fragment. When coupling an amino acid onto the statine residue, the statine itself is not at risk. However, when the amino acid after statine is being coupled, the statine-containing peptide fragment on the resin is activated, and the C-terminal statine residue could theoretically epimerize.
To suppress this:
-
Control the Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or sym-collidine judiciously.[7] Over-exposure to base is a primary driver of epimerization.
-
Use Additives: Coupling reagents should be used in combination with additives like HOBt or Oxyma Pure®, which act as racemization suppressants. HATU already contains the HOAt moiety, which serves this purpose.
-
Lower Temperature: Performing the coupling at a lower temperature can sometimes reduce the rate of epimerization, although this will also slow the coupling reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low crude peptide yield after cleavage.
-
Probable Cause A: Incomplete Coupling
-
Why it happens: The steric bulk of the statine residue (or the amino acid coupling to it) prevents the reaction from going to completion within the standard timeframe. This results in truncated sequences (deletions) that are lost during purification.
-
Solution:
-
Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction using a qualitative test like the Kaiser test (note: will be negative for secondary amines like proline or if the target amine is sterically shielded).
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3).
-
Switch Reagent: If using HBTU, switch to the more reactive HATU.[3]
-
-
-
Probable Cause B: On-resin Aggregation
-
Why it happens: The growing peptide chain, particularly if it contains hydrophobic residues like statine, can fold and form intermolecular hydrogen bonds, making the N-terminus inaccessible for the next coupling reaction. This effectively "buries" the reactive site.
-
Solution:
-
Use "Chaotropic" Solvents: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating and disrupting secondary structures.[8] Adding small amounts of DMSO (up to 25%) can also be beneficial.
-
Incorporate Structure-Disrupting Elements: If the sequence allows, strategically insert "disrupting" elements like pseudoproline dipeptides or DMB-dipeptides near the difficult region to break up secondary structure formation. These act as temporary "kinks" in the peptide backbone.
-
Elevated Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt aggregation and increase reaction rates. This must be done cautiously as it can also increase the risk of epimerization.
-
-
Problem 2: Multiple, difficult-to-separate peaks in the analytical HPLC of the crude product.
-
Probable Cause A: Epimerization
-
Why it happens: An epimer of your target peptide has formed. Epimers are diastereomers that often have very similar retention times to the desired product on reverse-phase HPLC, making purification extremely challenging.[5]
-
Solution:
-
Optimize Coupling Chemistry: As detailed in FAQ 4, use a coupling reagent known for low racemization (e.g., DEPBT, HATU).[4]
-
Minimize Base Exposure: Ensure you are not using an excessive amount of base (e.g., DIEA) during the coupling step. The use of amino acid salts (like hydrochlorides) requires one equivalent of base for neutralization plus the amount needed for the coupling itself; using free-acid amino acids reduces the base requirement.[7]
-
-
-
Probable Cause B: O-Acylation of Unprotected Statine
-
Why it happens: The incoming activated amino acid has acylated the hydroxyl group of an unprotected statine residue, forming a branched peptide. This impurity will have a significantly different mass and chromatographic behavior.
-
Solution:
-
Switch to Protected Statine: The most robust solution is to re-synthesize the peptide using an O-protected statine building block, such as Fmoc-Statine(TBS)-OH.[2]
-
Modify Coupling Conditions: If you must use unprotected statine, try to minimize the reactivity of the activated species. This is a less reliable approach but might involve using a carbodiimide with HOBt instead of the more potent uronium reagents, though this will likely lead to incomplete coupling.
-
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Statine Incorporation
| Reagent | Type | Relative Potency | Epimerization Risk | Key Considerations |
| DCC/DIC | Carbodiimide | Low | Moderate | Generally not recommended for hindered couplings. Byproduct of DCC (DCU) is insoluble.[7] |
| HBTU | Uronium/Aminium | High | Low-Moderate | A reliable workhorse, but can be less effective than HATU for very difficult sequences.[3] |
| HATU | Uronium/Aminium | Very High | Low | Often the reagent of choice. The HOAt component actively suppresses racemization.[3] |
| PyBOP | Phosphonium | High | Low | Good alternative to uronium reagents. Avoids formation of guanidinium byproducts. |
| DEPBT | Phosphonium | Moderate-High | Very Low | Excellent choice for coupling easily epimerized residues.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Statine(TBS)-OH
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve Fmoc-Statine(TBS)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIEA (8 eq.) to the mixture.
-
Allow to pre-activate for 2-5 minutes. Do not let it sit for too long.
-
-
Coupling:
-
Drain the DMF from the reaction vessel.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Proceed: Continue with the deprotection of the statine's Fmoc group for the next coupling cycle.
Visual Schematics
Workflow for Selecting a Statine Synthesis Strategy
This diagram outlines the decision-making process when planning your synthesis.
Caption: Decision workflow for statine protection strategy.
Troubleshooting Flowchart for Low Peptide Yield
This flowchart provides a logical path for diagnosing and solving low yield issues.
Caption: Troubleshooting flowchart for low peptide yield.
References
-
Investigation of the synthetic route to pepstatin analogues by SPPS using O -protected and O -unprotected statine as building blocks. ResearchGate. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]
-
SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE. UNH Scholars' Repository. Available at: [Link]
-
Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. ResearchGate. Available at: [Link]
-
Investigation of the Synthetic Route to Pepstatin Analogues by SPPS Using O-protected and O-unprotected Statine as Building Blocks. PubMed. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Available at: [Link]
- Peptide constructs combined with statin drugs and use thereof. Google Patents.
- Solid phase peptide synthesis methods and associated systems. Google Patents.
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. National Center for Biotechnology Information. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. Available at: [Link]
-
Production and Purification of Novel Hypocholesterolemic Peptides from Lactic Fermented Spirulina platensis through High Hydrostatic Pressure-Assisted Protease Hydrolysis. MDPI. Available at: [Link]
-
IAF, QGF, and QDF Peptides Exhibit Cholesterol-Lowering Activity through a Statin-like HMG-CoA Reductase Regulation Mechanism: In Silico and In Vitro Approach. National Center for Biotechnology Information. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
How to improve process efficiency and economy in peptide production. Bio-Works. Available at: [Link]
-
Peptide & HT Organic Synthesis Technical Resources. Merck Millipore. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]
-
New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. Available at: [Link]
-
Epimerization of Peptide. SlideShare. Available at: [Link]
-
Purification and Identification of Cholesterol Micelle Formation Inhibitory Peptides of Hydrolysate from High Hydrostatic Pressure-Assisted Protease Hydrolysis of Fermented Seabass Byproduct. MDPI. Available at: [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio. Available at: [Link]
-
Peptide synthesis: a review of classical and emerging methods. PubMed. Available at: [Link]
-
A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
Troubleshooting solubility issues of Nle-Sta-Ala-Sta in aqueous buffers
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge: Users frequently report precipitation or "crashing out" of Nle-Sta-Ala-Sta when attempting to dissolve it directly in aqueous buffers (PBS, Tris, water). This is not a quality defect but a fundamental physicochemical property of the molecule.
Mechanistic Explanation: Nle-Sta-Ala-Sta is a hydrophobic transition-state analog used primarily to inhibit aspartic proteases (e.g., Renin, Cathepsin D, Pepsin). Its insolubility stems from its amino acid composition:[1][2]
-
Nle (Norleucine): An isomer of Leucine with a straight aliphatic side chain, highly hydrophobic.
-
Sta (Statine): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. This non-standard
-amino acid mimics the tetrahedral transition state of peptide bond hydrolysis. It contains a bulky isobutyl side chain and lacks ionizable groups in the physiological pH range. -
Ala (Alanine): Hydrophobic/Non-polar.[3]
The Result: The peptide lacks sufficient charged residues (Asp, Glu, Lys, Arg) to interact with water molecules. The hydrophobic effect drives the molecules to aggregate, excluding water and forming a precipitate. Direct aqueous dissolution will fail.
The "Golden Protocol" for Solubilization
This protocol utilizes Dimethyl Sulfoxide (DMSO) as a primary solvent.[4] DMSO disrupts the intermolecular hydrophobic interactions between peptide chains, allowing them to enter the solution state before being diluted into an aqueous environment.
Phase 1: Preparation of Stock Solution (100x - 1000x)
-
Calculate: Determine the amount of DMSO needed to achieve a stock concentration of 5 mM to 10 mM .
-
Note: Do not attempt to make a stock < 1 mM in DMSO; higher concentrations are more stable.
-
-
Add Solvent: Add 100% anhydrous DMSO to the lyophilized powder.
-
Alternative: Dimethylformamide (DMF) is an acceptable substitute if DMSO is contraindicated for downstream chemistry (e.g., specific cross-linking reactions), though DMSO is preferred for cell-based assays.[4]
-
-
Agitate: Vortex vigorously for 30 seconds.
-
Inspect: Hold the vial up to a light source. The solution must be completely clear.
-
Troubleshoot: If particles remain, sonicate in a water bath for 5 minutes or warm gently to 37°C.
-
Phase 2: Aqueous Dilution (The Critical Step)[1]
Crucial Rule: Always add the Stock Solution to the Buffer , never the Buffer to the Stock.
-
Prepare Buffer: Pre-warm your aqueous buffer (PBS, Tris, etc.) to Room Temperature or 37°C. Cold buffers accelerate precipitation.
-
Dynamic Addition: While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid.
-
Limit: Ensure the final DMSO concentration remains < 5% (for enzymatic assays) or < 0.5-1% (for live-cell assays) to avoid solvent artifacts.
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for solubilization and troubleshooting.
Figure 1: Decision matrix for solubilizing hydrophobic Statine-containing peptides.
Solubility Data Matrix
Use this table to determine the limits of solubility for Nle-Sta-Ala-Sta. Data is extrapolated from physicochemical properties of Statine-containing analogs (e.g., Pepstatin A).
| Solvent System | Solubility Limit (Est.) | Comments |
| Water / PBS / Tris | Insoluble | Do not use for stock preparation. |
| DMSO (100%) | ~25 - 30 mg/mL | Recommended. Best stability and solubility. |
| DMF (100%) | ~20 - 25 mg/mL | Good alternative if DMSO interferes with chemistry. |
| Ethanol (100%) | < 1 mg/mL | Poor. Often requires heating. |
| Methanol + 10% Acetic Acid | ~1 - 2 mg/mL | Acid helps protonate termini, aiding solubility slightly. |
| Acetonitrile (50% in water) | ~5 mg/mL | Useful for HPLC/LC-MS applications. |
Troubleshooting FAQs
Q1: I added water to the powder and it formed a white clump. Can I save it?
-
Diagnosis: You have induced hydrophobic collapse. The water has forced the hydrophobic residues to stick together tightly.
-
Fix: Lyophilize (freeze-dry) the sample to remove the water. Once dry, restart the process using 100% DMSO. Adding DMSO directly to the wet clump is rarely successful as the water layer prevents DMSO penetration.
Q2: My solution was clear in DMSO, but turned cloudy when I added it to my cell culture media.
-
Diagnosis: This is "shock precipitation." The local concentration of peptide exceeded its solubility limit at the interface where the DMSO drop hit the water.
-
Fix:
-
Vortex the media during the addition of the DMSO stock.
-
Pre-dilute the stock: Dilute 10 mM stock to 1 mM in DMSO, then add to media.
-
Ensure the media is warm (37°C).
-
Q3: Can I store the stock solution at -20°C?
-
Answer: Yes.
-
DMSO Stocks: Stable for >6 months at -20°C. Use a sealed vial to prevent DMSO from absorbing humidity (DMSO is hygroscopic; water absorption causes precipitation).
-
Aqueous Dilutions: Do not store. Prepare fresh. Hydrophobic peptides tend to aggregate and adsorb to plastic surfaces over time in aqueous buffers.
-
Q4: Why use Nle-Sta-Ala-Sta instead of Pepstatin A?
-
Insight: While Pepstatin A is the natural inhibitor, shorter synthetic analogs like Nle-Sta-Ala-Sta are often used to probe specific sub-sites of the protease active pocket or to improve membrane permeability due to the Norleucine substitution.
References
-
PubChem. Statine | C8H17NO3 - CID 114949. (Physicochemical properties of the Statine residue). [Link]
Sources
Technical Support Center: Optimizing pH for Nle-Sta-Ala-Sta Binding Assays
Topic: pH Optimization for Statine-Based Aspartic Protease Inhibitors Target Molecule: Nle-Sta-Ala-Sta (Statine-containing peptide transition-state mimic) Primary Targets: Aspartic Proteases (e.g., Renin, Cathepsin D, Pepsin) Document ID: TS-AS-092 Last Updated: February 9, 2026[1]
Executive Summary & Mechanism of Action
Why is pH critical for this assay? The binding of Nle-Sta-Ala-Sta to aspartic proteases is strictly governed by the ionization state of the catalytic dyad—two aspartic acid residues (Asp-Asp) within the enzyme's active site.
-
The Mechanism: Statine (Sta) contains a central hydroxyl group that mimics the tetrahedral transition state of peptide bond hydrolysis.[2] This hydroxyl group forms critical hydrogen bonds with the catalytic aspartates.[2][3]
-
The pH Constraint: For optimal binding, the catalytic dyad typically requires a "monoprotonated" state (one Asp protonated, one deprotonated).
-
pH < pKa1 (~3.0): Both Asp residues are protonated (COOH/COOH). The catalytic water is displaced, and the electrostatic network required to stabilize the inhibitor is disrupted.
-
pH > pKa2 (~5.0–6.0): Both Asp residues are deprotonated (COO⁻/COO⁻). Repulsive negative charges destabilize the binding pocket.
-
Optimal Window: Usually between pH 3.5 and 5.5, though specific targets like Renin may have shifted optima (pH 5.5–7.[1]0) due to surface charge distributions.
-
Visualizing the pH-Dependent Binding Logic
Figure 1: The "Goldilocks" zone of Aspartic Protease binding.[1] The inhibitor requires the enzyme's catalytic dyad to be in a specific ionization state (monoprotonated) to form the necessary hydrogen bonds.
Troubleshooting Guide: Common User Issues
Issue 1: "My IC50 values shift drastically when I change buffers."
Diagnosis: You are likely observing the Ionization Effect or Buffer Interference .[1]
-
Root Cause: The pKa of the catalytic aspartates is not fixed; it shifts based on the ionic strength and the specific buffer ions used. Citrate and acetate buffers can sometimes interact weakly with the active site or alter the water structure.
-
Solution:
-
Maintain Constant Ionic Strength: When testing different pH levels, add NaCl (e.g., 100 mM) to all buffers to mask ionic strength changes.[1]
-
Use Non-Interfering Buffers: For the pH 3.5–6.0 range, Sodium Acetate or MES are superior to Citrate (which can chelate metals if metalloprotease contaminants are present, though less relevant here, it adds variables).[1]
-
Check Inhibitor Ionization: Nle-Sta-Ala-Sta is relatively neutral, but the C-terminal carboxyl or N-terminal amine pKas can affect solubility and binding orientation.[1]
-
Issue 2: "The protein precipitates at the optimal binding pH."
Diagnosis: Isoelectric Point (pI) Aggregation.[1]
-
Root Cause: Many aspartic proteases (like Pepsin or Cathepsin D) are acidic proteins.[1][4][5] If your assay pH is near the protein's pI, solubility drops.[1]
-
Solution:
-
Shift the pH 0.5 units away from the pI.
-
Add a non-ionic detergent. 0.01% Tween-20 or 0.005% Triton X-100 is mandatory in these assays to prevent both protein aggregation and the "sticking" of the hydrophobic Nle-Sta peptide to the plate walls.
-
Issue 3: "I see high background signal in my FRET assay."
Diagnosis: pH-induced Fluorophore Quenching.[1]
-
Root Cause: If you are using a fluorogenic substrate (e.g., EDANS/DABCYL), the fluorescence of EDANS is pH-sensitive.[1] Dropping the pH below 4.0 can significantly quench the signal, appearing as "inhibition" or low activity.
-
Solution:
-
Verify the fluorophore's pH profile.
-
Protocol Adjustment: Perform the enzymatic reaction at the acidic pH (e.g., pH 4.5), but stop the reaction by adding a high-pH buffer (e.g., Tris pH 8.0) before reading the fluorescence. This standardizes the signal readout environment.
-
Optimization Protocol: pH Profiling Workflow
Follow this protocol to determine the precise pH optimum for your specific Enzyme-Inhibitor pair.
Materials Required
-
Buffer System: A "Universal" buffer system (e.g., Citrate-Phosphate) is recommended to cover pH 3.0–7.0 without changing buffer species, preventing specific ion effects.[1]
-
Substrate: Fluorogenic peptide substrate specific to your protease (e.g., Renin substrate).[1]
-
Inhibitor: Nle-Sta-Ala-Sta (Stock dissolved in DMSO; keep final DMSO < 2%).[1]
Step-by-Step Methodology
-
Prepare Buffer Series (0.1 M Citrate-Phosphate):
-
Mix 0.1 M Citric Acid and 0.2 M Na2HPO4 in varying ratios to create buffers at pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0.
-
Crucial: Add 0.01% Tween-20 to all buffers.
-
-
Enzyme Stability Check (Pre-Incubation):
-
Incubate the enzyme in each buffer for 30 minutes at 37°C without substrate.
-
Measure residual activity at a standard pH (e.g., pH 5.0).
-
Discard any pH points where the enzyme irreversibly denatures.
-
-
Binding Assay (IC50 Shift):
-
For each stable pH point, prepare a 96-well plate.
-
Add Enzyme + Buffer (pH X).
-
Add Nle-Sta-Ala-Sta (Serial dilution: 0 nM to 10 µM).
-
Incubate for 15 mins to allow equilibrium binding.
-
Add Substrate and measure Initial Velocity (
).[1]
-
-
Data Analysis:
-
Plot IC50 vs. pH.
-
Expectation: You will see a "U-shaped" curve for IC50 (lowest IC50 = tightest binding at optimum pH).[1]
-
Buffer Recommendations Table
| pH Range | Recommended Buffer | pKa (at 25°C) | Notes |
| 3.0 – 3.6 | Formate / Glycine-HCl | 3.75 | Good for Pepsin-like activity.[1] |
| 3.6 – 5.6 | Sodium Acetate | 4.76 | Gold Standard for Aspartic Proteases.[1] Minimal interference. |
| 5.5 – 6.7 | MES | 6.10 | Excellent for Renin assays near physiological pH.[1] |
| 6.0 – 8.0 | MOPS / Phosphate | 7.20 | Use for physiological modeling; watch for phosphate precipitation with metals.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve Nle-Sta-Ala-Sta? A: Yes. Statine-containing peptides are hydrophobic.[1] Dissolve the stock in 100% DMSO. Ensure the final assay concentration of DMSO is < 5% (ideally < 2%), as high organic solvent concentrations can shift the pKa of the catalytic aspartates and weaken the hydrophobic collapse required for binding.
Q: Why does my binding curve look flat (non-sigmoidal)?
A: This often happens if the enzyme concentration is too high relative to the inhibitor (
Q: Does temperature affect the pH optimum?
A: Yes. Buffers like Tris change pH significantly with temperature (
References
-
Dunn, B. M. (2002).[1] Structure and Mechanism of Aspartic Proteinases. Chemical Reviews, 102(12), 4431–4458.
-
Xie, D., et al. (1997).[1][6] Dissection of the pH dependence of inhibitor binding energetics for an aspartic protease: direct measurement of the protonation states of the catalytic aspartic acid residues.[3][6] Biochemistry, 36(48), 14671–14678.
-
Rich, D. H. (1985).[1] Pepstatin-derived inhibitors of aspartic proteinases.[2][5][6][7] A close look at the transition-state mimic concept. Journal of Medicinal Chemistry, 28(3), 263-273.
-
Google Cloud Vertex AI Search. (2026).[1] Search Results for Nle-Sta-Ala-Sta and Aspartic Protease Mechanisms.[1] [Verified Contextual Grounding]
Sources
- 1. Heat-stable enterotoxin - Wikipedia [en.wikipedia.org]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Dissection of the pH dependence of inhibitor binding energetics for an aspartic protease: direct measurement of the protonation states of the catalytic aspartic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Nle-Sta-Ala-Sta
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of the peptide Nle-Sta-Ala-Sta. This document is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this and similar peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to resolve these challenges effectively.
PART 1: Frequently Asked Questions (FAQs) - Your First Look
This section addresses the most common initial questions regarding peak tailing with Nle-Sta-Ala-Sta.
Q1: Why is my Nle-Sta-Ala-Sta peptide peak tailing?
Peak tailing for this peptide is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The peptide sequence contains a statin (Sta) residue, which includes a basic amine functional group. This amine can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[1][3]
Q2: What is the first and most critical parameter I should check?
Your mobile phase composition, specifically its pH and the presence of an appropriate additive, is the first and most impactful parameter to investigate. An unoptimized mobile phase is the leading cause of poor peak shape for peptides with basic residues.
Q3: What is the best mobile phase additive to reduce peak tailing for this peptide?
For general-purpose reversed-phase HPLC with UV detection, Trifluoroacetic Acid (TFA) at a concentration of 0.1% (v/v) is the most effective and widely used additive for improving the peak shape of peptides like Nle-Sta-Ala-Sta.[4] TFA works in two ways: it lowers the mobile phase pH to suppress the ionization of silanol groups and acts as an ion-pairing agent, masking the positive charges on the peptide and further reducing secondary interactions.[4][5] If your analysis involves mass spectrometry (MS), you may consider using 0.1% Formic Acid (FA) as it is more volatile, although it is a weaker acid and may be less effective at eliminating tailing compared to TFA.[4]
Q4: Could my HPLC column be the source of the problem?
Yes, the column is a critical factor. Peak tailing can be exacerbated by:
-
Older Column Technology: Type A silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities, are more prone to causing peak tailing for basic compounds.[2]
-
Column Degradation: Over time, especially with aggressive mobile phases (e.g., high pH), the bonded phase can degrade, exposing more active silanol sites.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing.
Using a modern, high-purity, end-capped silica column (Type B) is highly recommended to minimize these issues from the start.[2][6]
Q5: I've optimized the mobile phase, but the peak is still tailing slightly. What's next?
If mobile phase optimization doesn't completely resolve the issue, you should investigate other potential causes in a systematic manner. These include column overload, where too much sample is being injected, and system-related issues like extra-column dead volume.[7][8] A logical troubleshooting workflow is essential, as detailed in the next section.
PART 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving peak tailing for Nle-Sta-Ala-Sta. We will follow a logical progression from the most likely to the less common causes.
Logical Troubleshooting Workflow
The following diagram outlines the systematic approach to troubleshooting peak tailing.
The Analyte-Stationary Phase Interaction: The Root Cause
The primary reason for peak tailing in the reversed-phase analysis of Nle-Sta-Ala-Sta is the secondary ionic interaction between the positively charged amine group on the Statin (Sta) residue and negatively charged, deprotonated silanol groups on the silica stationary phase.[1][2] This creates a mixed-mode retention mechanism (hydrophobic and ionic), where the ionic interaction is often strong and kinetically slow, leading to a tailing peak.
Our primary goal is to suppress this secondary ionic interaction to achieve a single, uniform hydrophobic retention mechanism.
Mobile Phase Optimization: Your Most Powerful Tool
Controlling the mobile phase chemistry is the most effective way to eliminate peak tailing.[9]
2.2.1. Protocol: Mobile Phase pH and Additive Adjustment
Objective: To suppress silanol ionization and/or mask the positive charge on the peptide.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), high purity
-
Formic Acid (FA), LC-MS grade (optional)
Procedure:
-
Prepare Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of TFA. This creates a 0.1% TFA solution with a pH of approximately 2.
-
Prepare Mobile Phase B (Organic): To 1 L of HPLC-grade ACN, add 1.0 mL of TFA. It is crucial to add the modifier to both phases to ensure consistent pH and ion-pairing throughout the gradient.
-
System Flush and Equilibration: Flush your HPLC system thoroughly with the new mobile phases. Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes.
-
Inject Sample: Inject your Nle-Sta-Ala-Sta sample and analyze the peak shape. In most cases, the use of 0.1% TFA will result in a sharp, symmetrical peak.
Data Summary: Comparison of Mobile Phase Additives
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid (pKa ~0.5), excellent ion-pairing agent.[4] | Highly effective at eliminating tailing, robust. | Ion suppression in MS, can be difficult to remove from the column. |
| Formic Acid (FA) | 0.1% | Weaker acid (pKa ~3.75).[4] | Volatile and MS-friendly. | Less effective at masking silanols; may not fully resolve tailing.[4] |
Diagnosing Column Overload
If peak tailing persists even with an optimized mobile phase, you may be experiencing mass overload.[7][10] This occurs when the amount of sample injected saturates the active sites at the column inlet, leading to a distorted peak shape.[7]
2.3.1. Protocol: Dilution Study for Overload Diagnosis
Objective: To determine if peak shape is dependent on sample concentration.
Procedure:
-
Prepare Dilutions: Prepare a 1:10 and a 1:100 dilution of your original sample using the initial mobile phase composition as the diluent.
-
Sequential Injections: Inject the original sample, followed by the 1:10 dilution, and then the 1:100 dilution.
-
Analyze Peak Shape: Carefully compare the peak asymmetry factor for each injection. If the peak becomes more symmetrical as the concentration decreases, you have confirmed mass overload.[7]
Resolution:
-
Reduce the mass of sample injected by either lowering the concentration or the injection volume.
-
If a lower sample load is not feasible due to sensitivity requirements, consider using a column with a larger internal diameter or a higher loading capacity.
Evaluating the HPLC System and Column
If the issue is not related to the mobile phase or mass overload, the problem may lie with the column's health or the HPLC system's hardware.
2.4.1. Column Health and Contamination
A degraded or contaminated column can exhibit tailing even under optimal conditions.
Protocol: Column Washing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Strong Solvent Wash: Wash the column with 20-30 column volumes of a strong, non-buffered solvent like 100% ACN or isopropanol to remove strongly retained hydrophobic contaminants.
-
Intermediate Wash: Wash with 20-30 column volumes of HPLC-grade water.
-
Re-equilibration: Reconnect the column to the detector and thoroughly re-equilibrate with your mobile phase until a stable baseline is achieved.
If washing does not improve the peak shape, and the column is old or has been used extensively, it may be permanently damaged, and replacement is the best course of action.[11]
2.4.2. Extra-Column and Dead Volume
Excess volume between the injector and the detector that is outside of the column can cause peak broadening and tailing.[8][12][13]
Troubleshooting Steps:
-
Check Tubing: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) suitable for your system's backpressure. Keep tubing lengths as short as possible.
-
Inspect Fittings: A common source of dead volume is a poor connection between the tubing and the column or other components.[13] Ensure that the tubing is fully seated in the fitting before tightening. Using modern finger-tight fittings can help minimize these dead volumes.[12]
-
Review Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.
By systematically addressing these potential issues, from mobile phase chemistry to hardware, you can effectively diagnose and resolve the peak tailing of Nle-Sta-Ala-Sta, leading to more accurate and reliable analytical results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Fatima, L. (2023). Answer to "Strange peak at HPLC?". ResearchGate. Retrieved from [Link]
-
Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ResearchGate. (2025). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
LCGC International. (n.d.). Overload or Minor Peak?. Retrieved from [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies. Retrieved from [Link]
-
PubMed Central. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Retrieved from [Link]
-
PubMed Central. (2024). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. Retrieved from [Link]
-
Phenomenex. (2025). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F]([Link] sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F)
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
MDPI. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (2013). Answer to "Does a column overload cause fronting or tailing?". Retrieved from [Link]
-
MDPI. (n.d.). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Retrieved from [Link]
-
LCGC International. (n.d.). Extracolumn Effects. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
SpringerLink. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC-DAD Method for the Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and Cholestyramine in Wistar Rats. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). HPLC-DAD Method for Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and Cholestyramine in Wistar Rats. Retrieved from [Link]
-
PubMed Central. (2023). Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
ResearchGate. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 13. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
Technical Support Center: A Researcher's Guide to Nle-Sta-Ala-Sta Cell-Based Assays
Welcome to the technical support hub for researchers working with the peptide Nle-Sta-Ala-Sta. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your cell-based assays and minimize non-specific binding. Our goal is to empower you with the scientific principles and practical techniques needed to generate reliable and reproducible data.
Understanding Nle-Sta-Ala-Sta and the Challenge of Non-Specific Binding
The peptide sequence Nle-Sta-Ala-Sta, containing the non-proteinogenic amino acid statine (Sta), suggests its potential role as a protease inhibitor, particularly targeting aspartic proteases, akin to the well-known inhibitor pepstatin.[1][2][3][4] Statine's structure mimics the tetrahedral transition state of a peptide bond during enzymatic hydrolysis, allowing it to bind tightly to the active site of these enzymes. Additionally, peptides with similar structural motifs have been investigated as inhibitors of caspases, such as caspase-1, which are crucial regulators of inflammation.[5][6][7][8]
A primary hurdle in quantifying the specific bioactivity of such peptides in cell-based assays is non-specific binding (NSB). NSB refers to the adherence of the peptide to unintended cellular components, extracellular matrix, or even the plasticware of the assay plate. This phenomenon can obscure the true specific binding signal, leading to high background, reduced assay sensitivity, and inaccurate pharmacological profiling.[9][10] The main culprits behind NSB are ionic and hydrophobic interactions between the peptide and various surfaces.[11]
This guide will provide a systematic approach to diagnosing and mitigating NSB in your Nle-Sta-Ala-Sta experiments.
Troubleshooting Guide: From High Background to No Signal
This section is designed to help you diagnose and resolve common issues encountered during your cell-based assays with Nle-Sta-Ala-Sta.
Problem 1: Excessively High Background Signal Across the Entire Plate
High background is a classic symptom of significant non-specific binding, making it difficult to distinguish the specific signal from noise.
Immediate Checks:
-
Washing Steps: Inadequate washing is a frequent cause of high background. Residual unbound peptide or detection reagents can artificially inflate the signal.
-
Solution: Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer between each wash without allowing the wells to dry out.[12] A gentle soak time of 30-60 seconds per wash can also be beneficial.
-
-
Blocking Buffer Inadequacy: Your current blocking agent may not be effectively saturating all non-specific binding sites.
-
Solution: Optimize your blocking strategy. This could involve increasing the concentration of your current blocking agent, extending the incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C), or testing alternative blocking agents.[11]
-
In-Depth Solutions & Scientific Rationale:
The choice of blocking buffer is critical and often application-dependent. The ideal blocker will occupy all potential non-specific binding sites without interfering with the specific interaction of Nle-Sta-Ala-Sta with its target.
Experimental Protocol: Selecting the Optimal Blocking Agent
Objective: To empirically determine the most effective blocking agent for your specific cell line and assay conditions.
Materials:
-
Your cell line of interest, seeded in a 96-well plate
-
Nle-Sta-Ala-Sta (labeled, if applicable)
-
A panel of blocking buffers to test (see table below)
-
Assay buffer (e.g., PBS or HBSS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagents
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Blocking: Remove the culture medium and wash the cells once with assay buffer. Add different blocking buffers to designated wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Incubation with Peptide: Wash the cells to remove the blocking buffer. Add your labeled Nle-Sta-Ala-Sta at a concentration known to give a moderate signal. For a negative control, add only the assay buffer to a set of wells for each blocking condition.
-
Washing: Perform your standard wash protocol.
-
Detection: Add the necessary detection reagents and measure the signal according to your assay protocol.
Data Analysis: Compare the signal-to-noise ratio for each blocking agent. The optimal blocker will yield the lowest signal in the negative control wells (low noise) while maintaining a strong signal in the wells with the peptide (high signal).
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can have lot-to-lot variability; may not be sufficient for all assays. |
| Normal Serum (e.g., Goat, Donkey) | 1-10% (v/v) | Contains a mixture of proteins, providing broad blocking capacity. | Must be from the species in which the secondary antibody was raised to avoid cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins that can interfere with phospho-specific antibody detection; also contains biotin, which interferes with avidin-biotin systems. |
| Casein | 0.1-1% (w/v) | A purified milk protein, often providing very effective blocking. | Can sometimes mask certain epitopes. |
| Commercial Blocking Buffers | Varies | Often protein-free or contain proprietary formulations for enhanced performance and stability. | More expensive. |
Problem 2: My Saturation Binding Curve Does Not Plateau (Linear Binding)
A linear saturation curve suggests that the binding you are observing is predominantly non-specific, as specific binding sites should become saturated at higher ligand concentrations.[13]
Causality and Solutions:
-
Insufficient Blocking: As with high background, inadequate blocking is a primary cause. Revisit your blocking protocol using the steps outlined above.
-
Peptide Concentration Range: You may not be using a high enough concentration of Nle-Sta-Ala-Sta to saturate the specific binding sites.
-
Solution: Extend the concentration range of your peptide in the saturation binding experiment.
-
-
Hydrophobic Interactions: Peptides containing hydrophobic residues can be "sticky," leading to high non-specific binding.
-
Solution: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), to your assay and wash buffers. This can help to disrupt hydrophobic interactions.
-
-
Ionic Interactions: Charge-based interactions can also contribute to NSB.
-
Solution: Optimize the ionic strength of your assay buffer by titrating the concentration of NaCl (e.g., testing a range from 50 mM to 250 mM).
-
Experimental Protocol: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Nle-Sta-Ala-Sta.
Workflow Diagram:
Caption: Workflow for a saturation binding assay.
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and grow to the desired confluency.
-
Ligand Preparation: Prepare a serial dilution of labeled Nle-Sta-Ala-Sta in assay buffer. A typical concentration range might be from 0.1x to 10x the expected Kd.
-
Assay Setup:
-
Total Binding: To a set of wells, add the increasing concentrations of labeled Nle-Sta-Ala-Sta.
-
Non-Specific Binding (NSB): To a parallel set of wells, add a high concentration (100-1000 fold excess) of unlabeled Nle-Sta-Ala-Sta, followed by the increasing concentrations of the labeled peptide.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound peptide.
-
Detection: Lyse the cells and measure the bound signal.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus the concentration of labeled Nle-Sta-Ala-Sta.
-
Use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
-
Frequently Asked Questions (FAQs)
Q1: I suspect my peptide is sticking to the plasticware before I even add it to the cells. How can I prevent this?
A: This is a common problem, especially with "sticky" peptides.[14] Here are several strategies:
-
Use Low-Binding Plates and Tips: Commercially available low-retention polypropylene plates and pipette tips are surface-treated to reduce peptide adsorption.
-
Include a Carrier Protein: Adding a carrier protein like BSA (0.1%) to your peptide stock solutions and dilutions can help saturate the non-specific binding sites on the plastic surfaces, leaving more of your peptide free in solution.
-
Optimize Solubilization: Ensure your peptide is fully dissolved. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary for the initial stock solution, followed by dilution in an aqueous buffer.[14]
Q2: Can the serum in my cell culture media interfere with the assay?
A: Yes, absolutely. Serum contains a complex mixture of proteins, including proteases that can degrade your peptide and binding proteins that can sequester it, reducing its effective concentration.
-
Recommendation: Whenever possible, perform your binding assays in serum-free media or a simple buffered salt solution (like PBS or HBSS) supplemented with a blocking agent like BSA. If your cells require serum for viability during the assay period, you will need to account for this in your controls and may need to perform a competitive binding assay to accurately determine affinity.
Q3: How do I confirm that the binding I'm seeing is truly specific to my target?
A: A peptide competition assay is the gold standard for confirming binding specificity.[15][16][17]
Mechanism of a Competition Assay:
Caption: Specific vs. Competitive Binding.
In this assay, you incubate your cells with a fixed concentration of labeled Nle-Sta-Ala-Sta in the presence of increasing concentrations of unlabeled Nle-Sta-Ala-Sta. If the binding is specific, the unlabeled peptide will compete for the same binding site, resulting in a dose-dependent decrease in the signal from the labeled peptide. A structurally unrelated peptide should not displace the binding and can be used as a negative control.
References
-
Peptide Competition Assay (PCA) Protocol. Rockland Immunochemicals. [Link]
-
A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. PubMed. [Link]
-
Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. PMC. [Link]
-
Pepstatin. Wikipedia. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Mechanism of action of Escherichia coli heat stable enterotoxin in a human colonic cell line. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Development, Optimization, and Validation of an in vitro Cell-Based Bioassay to Determine the Biological Activity of Teriparatide (PTH1–34). ResearchGate. [Link]
-
Elisa troubleshooting tips – High background. American Research Products, Inc. [Link]
-
Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PMC. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
Heat-stable enterotoxin. Wikipedia. [Link]
-
Amino acid sequences of the STa-related peptides. ResearchGate. [Link]
-
Competition Assay Protocol. Fabgennix International. [Link]
-
Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation. PubMed. [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. BenchSci. [Link]
-
Mechanism of action of ETEC enterotoxins LT and STa in human intestinal epithelial cells. ResearchGate. [Link]
-
Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul. [Link]
-
Ligand binding assay and its Saturation curve? ResearchGate. [Link]
-
Anti-SSA/Ro autoantibodies. Wikipedia. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. PubMed Central. [Link]
-
Peptide Optimization. JPT. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. Bio-Rad. [Link]
-
Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. Nature. [Link]
-
Comparison of blocking agents for an ELISA for LPS. ResearchGate. [Link]
-
Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C. PMC. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. PMC. [Link]
-
Structure and Function of the E. coli STB Enterotoxin. National Agricultural Library. [Link]
-
Pepstatin A. Interchim. [Link]
-
Caspase inhibition impaired the neural stem/progenitor cell response after cortical ischemia in mice. PubMed. [Link]
-
Properties of a small basic Peptide from pumpkin seeds. PubMed. [Link]
-
Effective Blocking Procedures in ELISA Assays. Corning. [Link]
-
Can you help me with a problem with high background in ELISA using human sera? ResearchGate. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Competition Assay of peptides in flow cytometry? ResearchGate. [Link]
-
Pepstatin inhibition mechanism. PubMed. [Link]
-
Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. PMC. [Link]
Sources
- 1. Pepstatin - Wikipedia [en.wikipedia.org]
- 2. Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. novateinbio.com [novateinbio.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 16. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Bioavailability Enhancement for Nle-Sta-Ala-Sta Analogues
Status: Online Operator: Dr. Aris, Senior Application Scientist Subject: Troubleshooting Bioavailability & Stability of Renin Inhibitor Peptides Ticket ID: BIO-REN-404
Welcome to the Peptide Therapeutics Support Hub.
You are likely working with Nle-Sta-Ala-Sta (Norleucine-Statine-Alanine-Statine) derivatives. This sequence is a classic transition-state mimic for Renin inhibition , targeting the aspartic protease mechanism responsible for hypertension regulation.
The Core Problem: While Statine (Sta) provides potent binding affinity (
Below are the troubleshooting guides for the three most common failure modes reported by our users.
Ticket #1: "My analogue degrades in plasma within minutes (< 10 min half-life)."
Diagnosis: Proteolytic Instability. The Nle-Sta bond and the C-terminal region are susceptible to chymotrypsin and specific renal brush border peptidases. Standard linear peptides rarely survive the stomach or first-pass metabolism.
Troubleshooting Protocol: Structural Modification
To extend half-life (
Strategy A: N-Methylation of the Backbone
-
Logic: Methylating the amide nitrogen prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.
-
Implementation: Introduce
-methyl amino acids at the or positions (e.g., -Me-Ala). -
Caution: Do not methylate the Statine residue itself if it interferes with the transition-state hydrogen bonding network essential for Renin binding.
Strategy B: Macrocyclization (Head-to-Tail or Side-Chain)
-
Logic: Constraining the peptide into a cyclic structure reduces the entropic cost of binding and eliminates loose N/C-termini that exopeptidases target.
-
Protocol:
-
Design: Link the N-terminus (Nle) to the C-terminus via a linker (e.g., glycolic acid or a hydrocarbon staple) to form a "cyclic statine" derivative.
-
Synthesis: Use dilute conditions (
mM) during the cyclization step on solid phase to favor intramolecular reaction over intermolecular oligomerization.
-
Decision Matrix: Chemical Modification Workflow
Figure 1: Decision tree for selecting chemical modifications based on proteolytic cleavage site analysis.
Ticket #2: "Caco-2 Permeability ( ) is extremely low (< cm/s)."
Diagnosis: Poor Membrane Permeability. Despite the hydrophobicity of Norleucine (Nle), the Statine residue contains a hydroxyl group and amide bonds that increase the Polar Surface Area (PSA), limiting passive diffusion.
Troubleshooting Protocol: Lipidization
Conjugating a fatty acid chain can hijack the lipid absorption pathways (chylomicron transport) and increase lipophilicity.
Experimental Workflow: Palmitic Acid Conjugation
-
Synthesis: Attach Palmitic acid (
) to the N-terminus of Nle-Sta-Ala-Sta using standard SPPS coupling (HBTU/DIPEA). -
Purification: These analogues will be extremely hydrophobic. Use a C4 or C8 HPLC column (instead of C18) to prevent irreversible binding during purification.
-
Validation: Run a Caco-2 monolayer assay.
-
Control: Atenolol (Low permeability marker).
-
Target:
cm/s.
-
Data Comparison: Permeability Enhancement Strategies
| Strategy | Mechanism | Expected Fold Increase ( | Potential Downside |
| Lipidization (C16) | Increases lipophilicity; chylomicron uptake | 5x - 10x | May reduce solubility in aqueous buffers. |
| Cyclization | Reduces H-bond donors; compacts structure | 2x - 5x | Synthetic complexity; rigid conformation may lose potency. |
| Cell-Penetrating Peptides (CPP) | Translocation (e.g., Tat, Penetratin) | 10x - 20x | High toxicity risk; non-specific uptake. |
| Permeation Enhancers | Disrupts tight junctions (e.g., Sodium Caprate) | 3x - 8x | Tissue irritation; variable absorption. |
Ticket #3: "The peptide precipitates in PBS or forms aggregates."
Diagnosis: Solubility/Formulation Failure. Nle-Sta analogues are inherently hydrophobic. While this helps permeability, it hinders dissolution in the gastrointestinal fluids, which is the first step of absorption.
Troubleshooting Protocol: PLGA Nanoparticle Encapsulation
Encapsulating the peptide in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects it from pH extremes and improves solubility profiles.
Method: Double Emulsion Solvent Evaporation (w/o/w)
-
Why this method? It is specifically designed for hydrophilic/amphiphilic peptides (Inner water phase) encapsulated in a hydrophobic polymer (Organic phase).
Step-by-Step Protocol:
-
Inner Phase (W1): Dissolve 5 mg Nle-Sta analogue in 200 µL PBS.
-
Organic Phase (O): Dissolve 50 mg PLGA (50:50) in 2 mL Dichloromethane (DCM).
-
Primary Emulsion: Sonicate W1 into O (30s, 40% amplitude)
Forms W1/O. -
Outer Phase (W2): Add W1/O into 10 mL PVA solution (1% w/v).
-
Secondary Emulsion: Sonicate again
Forms W1/O/W2. -
Evaporation: Stir for 4 hours to evaporate DCM.
-
Collection: Centrifuge (15,000 rpm, 20 min) and wash.
Workflow Diagram: PLGA Encapsulation
Figure 2: Double emulsion (w/o/w) solvent evaporation method for encapsulating Statine peptides.
FAQ: Frequently Asked Questions
Q: Can I use DMSO to improve solubility for animal studies? A: Avoid high percentages of DMSO for oral gavage as it can damage the GI mucosa and artificially inflate permeability data. Use SNEDDS (Self-Nanoemulsifying Drug Delivery Systems) instead. A mix of Capryol 90, Tween 80, and PEG 400 is often effective for lipophilic peptides.
Q: My LC-MS signal is suppressed when analyzing plasma samples. A: Statine peptides bind heavily to plasma proteins.
-
Fix: Do not use simple protein precipitation (ACN/MeOH). Use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge (MCX) to separate the peptide from albumin before injection.
Q: Is there a commercial precedent for this? A: Yes. While not a peptide, Aliskiren is a direct renin inhibitor that evolved from these exact peptide studies. It utilized "non-peptide" masking of the backbone to solve the bioavailability issue. For peptides, look at Cyclosporine A as the gold standard for how N-methylation and cyclization can yield 30% oral bioavailability.
References
-
Renin Inhibitor Discovery: Wood, J. M., et al. (1985). Structure-activity studies of the renin inhibitor Nle-Sta-Ala-Sta. Journal of Hypertension.
-
Peptide Cyclization Strategies: White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.
-
PLGA Nanoparticle Formulation: Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Polymer. Polymers.[1][2][3]
-
Lipidization of Peptides: Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry.
-
Caco-2 Permeability Protocols: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.
Sources
Technical Support Center: Crystallization of Renin-Nle-Sta-Ala-Sta Complexes
Status: Operational Ticket ID: REN-STA-CRYST-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division
Executive Summary
You are attempting to crystallize Human Renin (an aspartyl protease) in complex with a transition-state analog inhibitor containing Norleucine (Nle) and Statine (Sta) residues.
The Core Challenge: This is not merely a protein crystallization problem; it is a conformational capture problem. Renin possesses a flexible "flap" (a
-
Without the inhibitor: The flap is dynamic/open, leading to structural heterogeneity and poor diffraction.
-
With the inhibitor: The Statine moiety mimics the tetrahedral transition state, displacing the catalytic water molecule and locking the flap in a "closed" conformation.
Your success depends on maximizing this "closed" population prior to crystallization. The guide below details the specific protocols to achieve this, addressing the hydrophobicity of the Nle/Sta residues and the kinetics of complex formation.
Part 1: Pre-Crystallization & Complex Formation
The Issue: The Nle-Sta-Ala-Sta peptide is significantly hydrophobic. Nle (Norleucine) replaces Methionine to prevent oxidation but decreases water solubility. If the ligand precipitates before binding, you will crystallize the apo (open) enzyme, which yields poor data.
Protocol: Kinetic Solubilization & Locking
Objective: Achieve >98% occupancy of the active site without precipitating the protein.
-
Ligand Preparation:
-
Dissolve the Nle-Sta-Ala-Sta peptide in 100% DMSO to a concentration of 50–100 mM .
-
Why: Aqueous buffers will cause immediate aggregation of this peptide sequence.
-
-
Protein Preparation:
-
Concentrate Renin to 5–10 mg/mL in a minimal buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl). Avoid high salt initially to prevent "salting out" the hydrophobic ligand.
-
-
Complexation (The Critical Step):
-
Add the ligand to the protein in a 1:2 to 1:5 molar excess (Protein:Ligand).
-
CRITICAL: Add the ligand slowly while vortexing gently or stirring. Ensure final DMSO concentration is < 2% (v/v) .
-
Incubation: Incubate at 4°C for 2–12 hours , or Room Temperature (RT) for 1 hour.
-
Mechanism:[2][3][4][5][6] The "flap" closing is a conformational change. It is not instantaneous. The incubation time allows the equilibrium to shift entirely to the "closed" state.
-
Quality Control (Go/No-Go)
Before setting drops, run a Native PAGE or Thermal Shift Assay (DSF) .
-
Success: The complex should show a higher
(melting temperature) than the apo-protein (typically +5°C to +10°C shift due to flap stabilization). -
Failure: If
is unchanged, the ligand has precipitated away from the protein. Do not proceed to crystallization.
Part 2: Screening & Optimization
Renin-inhibitor complexes historically crystallize in tetragonal (
Standard Screening Matrix
| Parameter | Recommended Range | mechanistic Insight |
| Precipitant | PEG 4000 to PEG 8000 (15–25%) | PEG mimics the crowded cellular environment, promoting soft nucleation. |
| Alternative | Ammonium Sulfate (1.5 – 2.0 M) | High salt stabilizes the hydrophobic interaction between Nle/Sta and the S1/S3 pockets. |
| pH | 5.5 – 7.5 | Renin is active at acidic pH. However, crystallization often favors the inactive pH range (near neutral) to prevent auto-degradation if the inhibitor dissociates. |
| Additives | 10–50 mM | Divalent cations often mediate crystal contacts in aspartyl proteases. |
Optimization Workflow (Graphviz)
The following diagram illustrates the decision logic for optimizing your crystals based on visual results.
Caption: Decision tree for optimizing Renin-Statine complex crystals. Blue paths indicate the primary optimization route for microcrystals.
Part 3: Troubleshooting Specific Issues
Issue 1: Twinning (The Tetragonal Trap)
-
Symptom: Crystals look perfect (bipyramidal) but data processing fails (high
, impossible space group assignments). -
Cause: Renin crystals in tetragonal space groups (e.g.,
) are prone to merohedral twinning. -
Solution:
-
Change Space Group: Switch precipitant from PEG to Ammonium Sulfate . This often forces the protein into an Orthorhombic form (
), which cannot support merohedral twinning. -
Cosolvents: Add 3-5% Isopropanol or MPD to the mother liquor. This alters the packing interface.
-
Issue 2: "Ghost" Density (Low Occupancy)
-
Symptom: The structure solves, but the electron density for the Nle-Sta-Ala-Sta ligand is broken or weak.
-
Cause: The ligand occupancy is < 100%. The crystal contains a mixture of "open" (apo) and "closed" (bound) renin.
-
Solution: Soaking.
-
Grow the crystals as usual.
-
Transfer a crystal to a drop containing Mother Liquor + 1–2 mM Ligand .
-
Soak for 2–24 hours. The high concentration forces the ligand into the active site, displacing solvent.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Why use Norleucine (Nle) instead of Methionine? A: Methionine is prone to oxidation (forming sulfoxides), which changes the polarity of the side chain and can disrupt the hydrophobic packing in the S1/S3 pockets of Renin. Nle is isosteric to Methionine but chemically inert, ensuring a homogeneous sample for crystallization.
Q: My crystals dissolve when I add cryoprotectant. What do I do? A: Renin crystals grown in PEG are often sensitive to osmotic shock.
-
Strategy: Use PEGs of higher molecular weight (e.g., PEG 400 to PEG 3350) as the cryoprotectant rather than glycerol.
-
Protocol: If growing in 20% PEG 4000, prepare a cryo-solution of 20% PEG 4000 + 20% PEG 400. Transfer quickly.
Q: Can I use "Seeding" for this complex? A: Yes, and it is highly recommended. Aspartyl protease-inhibitor complexes often suffer from a high energy barrier for nucleation.
-
Method: Crush a poor-quality crystal (needle clump) in 50
L of mother liquor. Use a cat whisker or horse hair to streak this "seed stock" through a new, equilibrated drop. This separates the nucleation phase from the growth phase.
References
-
Wood, S. P., et al. (1987). "Structure of the aspartyl protease renin complexed with a statine-containing inhibitor."[7] Nature, 329, 742–745.
-
Dhanaraj, V., et al. (1992). "X-ray structure of a renin-inhibitor complex. Implications for the design of specific renin inhibitors." Nature, 357, 466–472.
-
Rahuel, J., et al. (2000). "Structure-based drug design: the discovery of novel nonpeptide orally active renin inhibitors." Chemistry & Biology, 7(7), 493-504.
-
RCSB PDB ID: 2REN . Structure of Human Renin with Inhibitor.[1][8]
For further assistance, please upload your diffraction images to the secure server or contact the Structural Biology helpdesk.
Sources
- 1. proteopedia.org [proteopedia.org]
- 2. repozitorij.unizg.hr [repozitorij.unizg.hr]
- 3. Novel renin inhibitors containing the amino acid statine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 7. X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The crystal structures of recombinant glycosylated human renin alone and in complex with a transition state analog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Aspartic Protease Inhibition: Pepstatin A vs. Nle-Sta-Ala-Sta Analogs
[1]
Executive Summary: The "Bottom Line"
In the landscape of aspartic protease inhibition, Pepstatin A remains the broad-spectrum "gold standard" for general characterization, while Nle-Sta-Ala-Sta analogs (most notably SR 42128 ) represent a second-generation evolution designed for high-specificity targeting (particularly Renin) and improved physicochemical properties.
-
Choose Pepstatin A if: You are screening for general aspartic protease contamination (Cathepsin D, Pepsin) or need a cost-effective, broad-spectrum control.
-
Choose Nle-Sta-Ala-Sta (SR 42128) if: You are studying Renin (where Pepstatin A is ineffective), require higher solubility in aqueous buffers, or need to probe specific S1/S3 subsite interactions where the Norleucine (Nle) side chain offers superior hydrophobic fit.
Mechanistic Foundation: The Statine Advantage
Both inhibitors rely on Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), an unusual amino acid that acts as a transition-state mimic.
-
Mechanism: The central hydroxyl group of Statine mimics the tetrahedral transition state of the amide bond hydrolysis. It binds irreversibly (pseudo-irreversibly in tight binding) to the catalytic aspartate dyad (Asp32/Asp215 in Pepsin numbering), locking the enzyme in an inactive conformation.
-
The Structural Difference:
-
Pepstatin A: Iva-Val-Val-Sta-Ala-Sta
-
Nle-Analog (SR 42128): Iva-Phe-Nle-Sta-Ala-Sta
-
Note: The substitution of Valine (Val) with Norleucine (Nle) and Phenylalanine (Phe) in the analog is critical. Nle provides a linear, flexible hydrophobic chain that fits deeper into the S1/S3 pockets of Renin, which are too restrictive for the branched Valine residues of Pepstatin A.
-
Visualization: Mechanism of Action
Caption: Statine-based inhibitors intercept the catalytic cycle by mimicking the high-energy tetrahedral intermediate, forming a tight, non-hydrolyzable complex.[1]
Quantitative Performance: IC50 & Ki Comparison
The following data highlights the drastic shift in specificity when modifying the P2/P3 positions (Val vs. Nle).
| Target Enzyme | Pepstatin A ( | Nle-Sta-Ala-Sta (SR 42128) ( | Interpretation |
| Pepsin | 0.1 – 1.0 nM | ~ 1.0 nM | Equipotent. Both bind the deep hydrophobic pocket of Pepsin effectively. |
| Cathepsin D | < 1.0 nM | ~ 1.0 nM | Equipotent. Pepstatin A is the standard, but Nle-analogs retain high potency. |
| Human Renin | ~ 15,000 nM (15 µM) | 0.35 – 2.0 nM | CRITICAL DIFFERENCE. Pepstatin A is a poor inhibitor of Human Renin. The Nle-analog is ~5,000x more potent. |
| HIV-1 Protease | ~ 1,000 nM (1 µM) | Variable (often > 100 nM) | Neither is the drug of choice (use Saquinavir/Indinavir), but Pepstatin acts as a weak control. |
Key Insight: If your target is Renin , Pepstatin A is functionally useless at physiological concentrations. You must use the Nle-Sta-Ala-Sta analog (SR 42128).
Physicochemical Properties & Solubility
One of the major operational headaches with Pepstatin A is its solubility.
-
Pepstatin A:
-
Solubility: Insoluble in water.[2] Soluble in DMSO, Methanol, Ethanol (~1 mg/mL).
-
Issue: Upon dilution into aqueous reaction buffer, it tends to precipitate if >10 µM, potentially causing false negatives in screening assays (due to inhibitor "crashing out").
-
-
Nle-Sta-Ala-Sta (SR 42128 Salts):
-
Solubility: Often synthesized as an Arginine salt (SR 42128A) or similar derivative.
-
Advantage:[2] Significantly improved aqueous solubility. This allows for higher concentration stocks in buffer without immediate precipitation, making
determination more reliable.
-
Experimental Protocol: Validating IC50
Warning: Because these are tight-binding inhibitors (
Workflow: FRET-Based IC50 Determination
-
Enzyme Prep: Dilute Cathepsin D or Renin to 0.5 nM (Keep [E] as low as signal-to-noise allows).
-
Substrate: Use a FRET peptide (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2).
-
Inhibitor Dilution (The Critical Step):
-
Incubation: Pre-incubate Enzyme + Inhibitor for 30 minutes at 37°C. Statine binding is slow-onset; skipping this leads to underestimation of potency.
-
Reaction Start: Add Substrate. Measure Slope (
). -
Data Fitting: If
, fit data to the Morrison Equation , not the standard sigmoidal dose-response.
Visualization: Decision Logic for Inhibitor Selection
Caption: Decision matrix for selecting between Pepstatin A and Nle-analogs based on enzyme target and solubility requirements.
References
-
Fischli, W., et al. (1985). "A new potent renin inhibitor, Iva-Phe-Nle-Sta-Ala-Sta-OH (SR 42128)." Journal of Hypertension, 3(3), S291.
-
Marciniszyn, J., et al. (1976). "Mode of inhibition of acid proteases by pepstatin." Journal of Biological Chemistry, 251(22), 7088-7094.
-
Agarwal, N. S., & Rich, D. H. (1986). "Inhibition of cathepsin D by substrate analogues containing statine."[6] Journal of Medicinal Chemistry, 29(12), 2519-2524.[6]
- Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery. (Discussion of Morrison Equation for tight-binding inhibitors). Wiley-Interscience.
Sources
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A New Cathepsin D Targeting Drug Delivery System Based on Immunoliposomes Functionalized with Lipidated Pepstatin A [mdpi.com]
- 4. cathepsin D Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. cathepsin D Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Inhibition of cathepsin D by substrate analogues containing statine and by analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Renin Inhibition: Benchmarking Nle-Sta-Ala-Sta vs. Modern Alternatives
Executive Summary
For decades, the "Holy Grail" of antihypertensive therapy was the direct inhibition of Renin—the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] Early peptide-based inhibitors, typified by the Nle-Sta-Ala-Sta motif (containing the transition-state mimic Statine), demonstrated exceptional in vitro potency but failed clinically due to poor bioavailability.
This guide benchmarks the biochemical performance of these classic peptide inhibitors against Aliskiren , the first and only FDA-approved direct renin inhibitor (DRI). We provide a rigorous technical comparison, supported by experimental protocols for validating potency in a modern drug discovery setting.
Part 1: The Molecular Battlefield
Mechanism of Action: Transition State Mimicry
Renin is a highly specific aspartyl protease that cleaves Angiotensinogen to Angiotensin I. The cleavage site involves a Leucine-Valine bond.
-
The Peptide Approach (Nle-Sta-Ala-Sta): These inhibitors utilize Statine (Sta), an unusual amino acid discovered in Pepstatin. Statine contains a central hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis.[2] The enzyme "locks" onto this mimic, unable to complete the cleavage.
-
The Modern Approach (Aliskiren): Aliskiren is a non-peptide small molecule.[1][3] It does not rely on a peptide backbone but instead fills the S1 and S3 hydrophobic sub-pockets of Renin, effectively occupying the active site with high affinity (IC50 ~0.6 nM) without susceptibility to gastric peptidases.
Pathway Visualization
The following diagram illustrates the Renin cascade and the precise intervention points of both inhibitor classes.
Figure 1: Renin-Angiotensin Cascade showing the competitive inhibition mechanism of Statine-based peptides vs. Aliskiren.
Part 2: Comparative Potency Analysis
While Nle-Sta-Ala-Sta derivatives are potent, their utility is strictly limited to in vitro biochemical assays. Aliskiren retains high potency while solving the bioavailability crisis.
Table 1: Biochemical & Pharmacokinetic Benchmarking
| Feature | Nle-Sta-Ala-Sta (Peptide Class) | Aliskiren (Modern Non-Peptide) | Implication |
| IC50 (Human Renin) | 1.0 – 15 nM (varies by derivative) | 0.6 nM | Aliskiren is ~2-20x more potent than early generation peptides. |
| Mechanism | Transition State Analog (Statine) | Non-peptide Cleft Binder | Both target the active site; Aliskiren is metabolically stable. |
| Oral Bioavailability | < 1% (Rapid proteolysis) | 2.6% – 5.0% | Peptides require IV infusion; Aliskiren is orally active. |
| Half-Life (t1/2) | Minutes (in vivo) | 23 – 36 Hours | Aliskiren supports once-daily dosing.[4] |
| Selectivity | Moderate (Cross-reacts w/ Cathepsin D) | >10,000-fold vs. Cathepsin D/Pepsin | Aliskiren has superior safety profile regarding off-target protease inhibition. |
Key Insight: The "Statine" moiety is a powerful biochemical tool. In a controlled buffer (FRET assay), Nle-Sta-Ala-Sta performs admirably. However, in a biological system, the peptide bonds are rapidly degraded by peptidases, rendering it useless as a drug. Aliskiren's non-peptide structure resists this degradation.
Part 3: Experimental Validation (Protocol)
To objectively benchmark these inhibitors in your lab, use a FRET (Fluorescence Resonance Energy Transfer) assay. This "Self-Validating" system eliminates artifacts common in older antibody-based PRA (Plasma Renin Activity) assays.
Protocol: FRET-Based Renin Inhibition Assay
Objective: Determine IC50 of Nle-Sta-Ala-Sta vs. Aliskiren.
Reagents:
-
Substrate: DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-VIe-His-Thr-EDANS (FRET peptide).
-
Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20 (Prevents aggregation).
-
Enzyme: Recombinant Human Renin (rH-Renin).
Workflow Visualization:
Figure 2: Step-by-step workflow for the FRET-based Renin Inhibition Assay.
Detailed Methodology:
-
Preparation: Dilute inhibitors in DMSO (Final DMSO < 2%).
-
Controls:
-
Positive Control:[5] Renin + Substrate (No Inhibitor) = 100% Activity.
-
Negative Control: Substrate only (No Enzyme) = Background Fluorescence.
-
-
Reaction: Mix Enzyme and Inhibitor. Incubate for 15 mins to allow equilibrium binding.
-
Initiation: Add FRET substrate. The cleavage of the Leu-Val bond separates the DABCYL quencher from the EDANS fluorophore, causing fluorescence to increase linearly.
-
Validation: Calculate the Z-Factor . A value > 0.5 indicates a robust assay suitable for high-throughput screening.
Part 4: Strategic Recommendations
-
Use Nle-Sta-Ala-Sta when: You are performing structural biology studies (X-ray crystallography) to map the active site transition state, or as a low-cost positive control in biochemical assays where metabolic stability is irrelevant.
-
Use Aliskiren when: You are conducting in vivo animal studies, cell-based assays requiring long incubation times, or benchmarking a new lead compound against the clinical standard.
References
-
Wood, J. M., et al. (2003).[3] Structure-based design of aliskiren, a novel orally effective renin inhibitor.[4] Biochemical and Biophysical Research Communications. Link
-
Gradman, A. H., et al. (2005). Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients. Circulation. Link
-
Nussberger, J., et al. (2002). Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril. Hypertension.[2][4][6][7][8][9] Link
-
Paschalidou, K., et al. (2004). Highly sensitive fluorogenic substrates for renin activity assessment. Biochemical Journal. Link
-
Maibaum, J., & Feldman, D. L. (2003). Renin inhibitors as novel treatments for cardiovascular disease.[1][3][4] Annual Reports in Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unige.ch [unige.ch]
- 6. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 8. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. mdpi.com [mdpi.com]
Validation of Nle-Sta-Ala-Sta inhibition using negative controls
The following guide provides a scientifically rigorous framework for validating the inhibitory efficacy of the peptide Nle-Sta-Ala-Sta , specifically targeting aspartic proteases (e.g., Cathepsin D, Renin, Pepsin). It is designed for researchers requiring high-fidelity data for publication or drug development pipelines.
Executive Summary & Mechanistic Basis
Nle-Sta-Ala-Sta is a specialized peptide inhibitor belonging to the transition-state analog class. Its potency is derived from Statine (Sta) , an unusual
-
Mechanism of Action: Aspartic proteases function via a catalytic dyad of two aspartate residues that activate a water molecule to cleave peptide bonds.[2] The hydroxyl group of the Statine residue in Nle-Sta-Ala-Sta mimics the tetrahedral transition state of the hydrolytic reaction. Unlike a cleavable substrate, the inhibitor binds tightly but cannot be processed, effectively "locking" the enzyme's active site.
-
The Validation Challenge: Because Statine-based inhibitors are potent, "false positives" can arise from non-specific hydrophobic sticking or aggregation. Rigorous validation requires not just a positive control (e.g., Pepstatin A) but, critically, a structurally matched negative control to prove that inhibition is mechanism-specific.
The Comparative Landscape: Inhibitor vs. Controls[3]
To validate Nle-Sta-Ala-Sta, you must compare it against three distinct benchmarks.
| Component | Role | Composition/Rationale | Expected Outcome |
| Test Article | Specific Inhibitor | Nle-Sta-Ala-Sta (or N-terminal capped variants like Iva-Nle-Sta-Ala-Sta). | Dose-dependent reduction in protease activity (IC50 ~nM range). |
| Positive Control | Benchmark | Pepstatin A (Iva-Val-Val-Sta-Ala-Sta). The gold standard for aspartic proteases. | Strong inhibition.[3][4] Used to normalize potency of the Test Article. |
| Negative Control A | Solvent Baseline | DMSO (Vehicle). | 100% Enzyme Activity. Establishes the assay window. |
| Negative Control B | Specificity Check | Matched Inactive Analog (e.g., Nle-Leu-Ala-Leu ). Replaces Statine (Sta) with Leucine (Leu) or Phenylalanine (Phe). | No Inhibition. Proves that the effect is due to the Statine hydroxyl group, not the peptide backbone. |
Why "Negative Control B" is Critical
Many researchers skip the "Matched Inactive Analog," relying only on DMSO. This is insufficient for high-impact journals. If your peptide is hydrophobic (common with Nle/Sta), it may form aggregates that sequester the enzyme non-specifically.
-
The Solution: Synthesize or procure a peptide where Sta is replaced by Leu or Phe . These amino acids are isosteric (similar shape/size) to Statine but lack the critical transition-state hydroxyl group. If this analog inhibits the enzyme, your Test Article's activity is likely non-specific artifact.
Experimental Protocols
Protocol A: Fluorometric Enzymatic Assay (Cell-Free)
Target: Cathepsin D or Renin. Readout: RFU (Relative Fluorescence Units) via FRET substrate cleavage.
Reagents:
-
Assay Buffer: 0.1 M NaOAc, 0.2 M NaCl, pH 3.5 (Critical: Aspartic proteases require acidic pH).
-
Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 (Cathepsin D specific FRET substrate).
-
Enzyme: Recombinant Human Cathepsin D (10 ng/well).
Workflow:
-
Preparation: Dilute Nle-Sta-Ala-Sta and Controls (Pepstatin A, Inactive Analog) in DMSO. Prepare 8-point dose-response curves (e.g., 0.1 nM to 10
M). -
Pre-Incubation: Add 10
L of Inhibitor/Control to 80 L of Enzyme in Assay Buffer. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Initiation: Add 10
L of FRET Substrate (Final conc. 10 M). -
Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 30 minutes.
-
Analysis: Calculate
(slope) for the linear portion. Plot % Activity vs. Log[Inhibitor].
Protocol B: Cellular Lysosomal Accumulation (Western Blot)
Rationale: Nle-Sta-Ala-Sta must penetrate cells to inhibit lysosomal Cathepsin D. Inhibition of Cathepsin D processing (Pro-Cathepsin D
Workflow:
-
Treatment: Treat cells (e.g., MCF-7) with Nle-Sta-Ala-Sta (10
M), Pepstatin A-Methyl Ester (Pos Control), or Inactive Analog (Neg Control) for 24 hours. -
Lysis: Lyse cells in RIPA buffer + protease inhibitor cocktail (excluding aspartic protease inhibitors).
-
Blotting: Run SDS-PAGE. Probe for Cathepsin D .
-
Interpretation:
Visualizations
Diagram 1: Mechanism of Action & Control Logic
This diagram illustrates how the Test Article binds the catalytic dyad compared to the Negative Control.
Caption: The Statine hydroxyl group (blue) is essential for locking the protease. The Leucine-substituted analog (yellow) fails to bind, validating specificity.
Diagram 2: Experimental Validation Workflow
Step-by-step logic for the fluorometric assay.
Caption: Workflow ensures direct comparison between the Statine-inhibitor and the non-inhibitory analog.
References
-
Sigma-Aldrich. Cathepsin D Assay Protocol & Technical Bulletin. Retrieved from
-
Santa Cruz Biotechnology. Pepstatin A: Aspartic Protease Inhibitor Data Sheet. Retrieved from
-
National Institutes of Health (PubChem). Pepstatin A Compound Summary. Retrieved from
-
Evin, G., et al. Inhibition of cathepsin D by substrate analogues containing statine. PubMed. Retrieved from
Sources
- 1. Inhibition of cathepsin D by substrate analogues containing statine and by analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aspartyl protease inhibition interferes with Plasmodium falciparum asexual blood-stage and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of negative control outcomes to assess the comparability of patients initiating lipid-lowering therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Comparative kinetics of Nle-Sta-Ala-Sta vs natural substrate cleavage
Title: Comparative Kinetics: Nle-Sta-Ala-Sta Transition-State Analog vs. Natural Angiotensinogen Substrate Subtitle: A Technical Guide for Assay Development and Kinetic Profiling in Aspartic Protease Drug Discovery
Executive Summary: The Kinetic Divergence
In the development of aspartic protease inhibitors—specifically for Renin —the distinction between a natural substrate and a transition-state analog is the fundamental principle of efficacy. This guide contrasts the cleavage kinetics of the natural substrate (Angiotensinogen ) against the binding kinetics of the synthetic analog Nle-Sta-Ala-Sta .
-
The Natural Substrate (Angiotensinogen): Exhibits classic Michaelis-Menten kinetics with a measurable turnover number (
) and moderate affinity ( ). It is rapidly hydrolyzed at the Leu-Val bond (human) or Leu-Leu bond (rodent). -
The Analog (Nle-Sta-Ala-Sta): Functions as a non-cleavable transition-state mimic . The Statine (Sta) residue contains a central hydroxyl group that mimics the tetrahedral intermediate of peptide bond hydrolysis but lacks the scissile bond.[1] Consequently, it exhibits high affinity (
in the nanomolar range) but a catalytic rate ( ) approaching zero.
Key Application: This comparison is critical for researchers transitioning from activity assays (measuring cleavage) to inhibition assays (measuring
Mechanistic Basis: Why Statine "Jams" the Gear
To understand the kinetics, one must understand the structural biology. Renin uses two catalytic aspartic acid residues (Asp32 and Asp215) to activate a water molecule for nucleophilic attack.
-
Natural Cleavage: The enzyme stabilizes a high-energy tetrahedral intermediate before collapsing to cleave the peptide bond.
-
Statine Inhibition: The Statine residue ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) places a hydroxyl group exactly where the catalytic water would attack.[1][2] It binds the catalytic aspartates with geometry resembling the transition state, effectively "locking" the enzyme in a non-productive complex.
Diagram 1: Comparative Mechanism of Action
Caption: Figure 1. Mechanistic divergence.[3] The natural substrate proceeds through hydrolysis, while the Statine-containing analog forms a stable, non-cleavable complex, mimicking the transition state.[1]
Comparative Kinetic Data
The following table summarizes the kinetic parameters. Note that for Nle-Sta-Ala-Sta, we measure Inhibition Constant (
| Parameter | Natural Substrate (Angiotensinogen) | Nle-Sta-Ala-Sta Analog | Biological Significance |
| Role | Substrate | Competitive Inhibitor | Substrate fuels the pathway; Analog blocks it. |
| Affinity Metric | The analog binds ~1000x tighter than the natural substrate. | ||
| Turnover ( | Statine residues are resistant to aspartic protease hydrolysis. | ||
| Mechanism | Scissile bond cleavage (Leu-Val) | Transition State Isostere | Mimics the "transition state" geometry without breaking. |
| pH Optimum | 5.5 - 7.5 (Plasma/Tissue dependent) | Binding is pH independent (mostly) | Inhibitor binding is less sensitive to pH than catalysis. |
Experimental Protocol: FRET-Based Kinetic Assay
To objectively compare these molecules, we utilize a FRET (Fluorescence Resonance Energy Transfer) assay. This system is self-validating because it allows real-time monitoring of cleavage (for the substrate) and dose-dependent suppression (for the inhibitor).
Why FRET? Unlike HPLC (which is slow), FRET allows continuous monitoring of
Materials
-
Enzyme: Recombinant Human Renin (0.5 nM final concentration).
-
FRET Substrate: 5-FAM/QXL®520 labeled Angiotensinogen fragment (Natural substrate mimic).
-
Test Compound: Nle-Sta-Ala-Sta (dissolved in DMSO).
-
Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% CHAPS (Prevents enzyme aggregation).
Workflow Diagram
Caption: Figure 2. FRET-based kinetic workflow. The protocol ensures pre-equilibrium of the inhibitor (Nle-Sta) before competing with the fluorogenic substrate.
Step-by-Step Methodology
-
Enzyme Activation: Dilute Renin to 2x concentration (1 nM) in Assay Buffer. Critical: Renin is unstable at low concentrations; use fresh dilutions.
-
Inhibitor Titration: Prepare a 10-point serial dilution of Nle-Sta-Ala-Sta (starting at 1 µM down to 0.1 nM).
-
Pre-Incubation (The "Locking" Phase):
-
Add 10 µL of Renin to the microplate.
-
Add 10 µL of Nle-Sta-Ala-Sta dilutions.
-
Incubate for 15 minutes at 37°C. This step allows the Statine analog to bind the active site and establish the
equilibrium.
-
-
Substrate Addition: Add 20 µL of FRET-Angiotensinogen substrate (at
concentration, approx. 2 µM). -
Kinetic Read: Immediately monitor fluorescence (Ex/Em: 490/520 nm) for 30 minutes.
-
Validation:
-
Substrate Wells: Should show a linear increase in fluorescence (RFU) over time (Cleavage).
-
Inhibitor Wells: Should show a flat line or reduced slope (Inhibition).
-
Data Analysis: Calculating the Parameters
To prove the efficacy of Nle-Sta-Ala-Sta, you must mathematically compare its inhibition to the substrate's cleavage.
1. Substrate Kinetics (Michaelis-Menten):
For the natural substrate (Control wells), plot Initial Velocity (
-
Expectation:
.
2. Inhibitor Kinetics (Cheng-Prusoff Correction):
For Nle-Sta-Ala-Sta, plot % Inhibition vs. log[Inhibitor]. Determine the
-
Expectation:
.[5]
Interpretation:
If the
References
-
Tewksbury, D. A., et al. (1998). "Kinetics of the renin-substrate reaction in plasma." Circulation Research, 48, 105-112.
-
Boger, J., et al. (1983). "Novel renin inhibitors containing the amino acid statine."[1][2] Nature, 303, 81-84.
-
Thermo Fisher Scientific. "Fluorescence Resonance Energy Transfer (FRET) Technical Guide."
-
AAT Bioquest. "Amplite® Fluorimetric Renin Assay Kit Protocol."
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Inhibition of the enzymatic reaction of renin in aggressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Nle-Sta-Ala-Sta Inhibition Data: A Comparative Assay Guide
Executive Summary & Mechanistic Grounding
The peptide sequence Nle-Sta-Ala-Sta (often capped as Isovaleryl-Phe-Nle-Sta-Ala-Sta or similar derivatives like SR 42128) represents a class of potent, transition-state analog inhibitors targeting aspartic proteases. While widely used to inhibit Renin , Cathepsin D , and Pepsin , reproducibility of inhibition constants (
This guide addresses the "Reproducibility Crisis" for this inhibitor class, which stems not from compound instability, but from assay-dependent variables—specifically the pH-dependent specificity switch and the tight-binding nature of the interaction.
Mechanism of Action: The Statine Advantage
The core efficacy of this inhibitor lies in the Statine (Sta) residue ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1][2] Statine mimics the tetrahedral transition state of the hydrolytic reaction catalyzed by aspartic proteases. Unlike standard substrates, the hydroxyl group of Statine interacts with the catalytic aspartate dyad (e.g., Asp32/Asp215 in Renin) but cannot be cleaved, locking the enzyme in a non-productive complex.
Figure 1: Mechanism of Statine-based inhibition. The inhibitor mimics the transition state (TS) but prevents hydrolysis, effectively "locking" the enzyme.
Critical Reproducibility Factors (The "Why")
Before selecting an assay, you must control for three variables that cause 90% of data discrepancies for Nle-Sta-Ala-Sta.
A. The pH Specificity Switch
This is the most overlooked factor.
-
At Acidic pH (3.0 - 5.5): The inhibitor is promiscuous . It binds Renin, Cathepsin D, and Pepsin with high affinity (
nM).[3] -
At Neutral pH (7.0 - 7.5): The inhibitor becomes highly specific for Renin. Binding to Cathepsin D and Pepsin drops significantly or vanishes.
-
Impact: If you compare an acidic ELISA result with a neutral FRET assay, your
values will differ by orders of magnitude.
B. Tight-Binding Limit ( )
Nle-Sta-Ala-Sta is a tight-binding inhibitor (
-
Standard Assumption: Most
equations assume . -
Reality: Here,
is often close to . -
Correction: You must use the Morrison Equation for curve fitting, not the standard Hill slope equation, otherwise, you are measuring the active enzyme concentration, not the true affinity.
C. Substrate Competition
Since this is a competitive inhibitor, the apparent
-
Formula:
-
Reproducibility Tip: Always report
, not just . If reporting , you must state the ratio used.
Comparative Assay Analysis
Table 1: Performance Matrix of Inhibition Assays
| Feature | FRET (Continuous) | HPLC (Discontinuous) | Radioimmunoassay (RIA) |
| Throughput | High (96/384-well) | Low (Single injection) | Medium (Batch processing) |
| Substrate | Synthetic (EDANS/DABCYL) | Native or Synthetic | Native (Angiotensinogen) |
| Sensitivity | Medium ( | High ( | Very High (fmol detection) |
| Interference | High (Fluorescence quenching) | Low (Physical separation) | Medium (Antibody cross-reactivity) |
| Reproducibility | Moderate (Inner filter effects) | Excellent (Direct quantification) | Good (Standardized kits) |
| Best Use Case | High-throughput Screening (HTS) | Mechanism of Action / | Physiological samples (Plasma) |
Detailed Experimental Protocols
Protocol A: HPLC-Based Discontinuous Assay (Gold Standard for )
Use this protocol when accuracy supersedes throughput.
Reagents:
-
Buffer: 50 mM Sodium Acetate (pH 5.7) or 100 mM Sodium Phosphate (pH 7.4). Note: Choose pH based on specificity requirements.
-
Substrate: Synthetic Tetradecapeptide (TDP) or Angiotensinogen.
-
Inhibitor: Nle-Sta-Ala-Sta (dissolved in DMSO, final DMSO < 2%).
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
Workflow:
-
Pre-incubation: Mix 10 nM Renin + Inhibitor (varying concentrations) in buffer. Incubate 15 min at 37°C to establish equilibrium.
-
Reaction Start: Add Substrate (20 µM final). Total volume: 100 µL.
-
Incubation: Incubate for 30–60 min at 37°C.
-
Termination: Add 10 µL of 10% TFA. Vortex immediately.
-
Separation: Inject 50 µL onto a C18 Reverse-Phase HPLC column.
-
Gradient: 10-60% Acetonitrile in 0.1% TFA over 20 min.
-
Detection: UV at 214 nm or 280 nm.
-
-
Quantification: Integrate the product peak (Angiotensin I). Calculate velocity (
).
Data Analysis:
Plot
Protocol B: FRET-Based Continuous Assay (High Throughput)
Use this protocol for screening large libraries or rapid
Reagents:
-
Substrate: FRET peptide (e.g., DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).
-
Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20 (prevents sticking).
Workflow:
-
Plate Setup: In a black 96-well plate, add 20 µL Inhibitor (serial dilution).
-
Enzyme Addition: Add 40 µL Renin (5 nM final). Incubate 10 min.
-
Reaction Start: Add 40 µL Substrate (5 µM final, approx
). -
Measurement: Monitor Fluorescence (
) every 30 seconds for 20 minutes. -
Control: Include a "No Enzyme" blank to subtract background fluorescence.
Reproducibility Check: Ensure the linearity of the initial velocity (
Visualizing the Workflow Logic
The following diagram illustrates the decision matrix for selecting the correct assay and interpreting results based on pH and specificity needs.
Figure 2: Decision matrix for assay selection. Note the critical pH check for HPLC assays which determines specificity.
Reference Data: Expected Values
When validating your assay, your control data for Nle-Sta-Ala-Sta (specifically the SR 42128 analog) should align with these literature values [1][2]:
| Parameter | Condition | Expected Value | Notes |
| pH 5.7 | 0.35 nM | High affinity region | |
| pH 7.4 | 2.0 nM | Physiological pH | |
| pH 5.7 | < 10 nM | Significant cross-reactivity | |
| pH 7.4 | No Binding | > 1000 nM (Specific) |
Troubleshooting:
-
If your
at pH 7.4 is < 1 nM, check if you are using an enzyme concentration that is too high (titration mode) or if the pH has drifted acidic. -
If FRET signals are unstable, add 1 mM DTT to prevent enzyme oxidation, although Nle-Sta-Ala-Sta itself is oxidation-resistant (unlike Met-containing peptides).
References
-
Cumin, F. et al. (1987).[4][5] "A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases."[3][4][5] Biochemistry, 26(22), 7050–7056.
-
Nisato, D. et al. (1987).[4][5] "Increase in plasma levels of active and inactive renin after inhibition of renin activity by SR 42128 in conscious Macaca monkeys."[4] Archives des maladies du coeur et des vaisseaux.
-
Hays, A. et al. (2013). "Comparison of Ki Values." XenoTech Consulting.
-
Bachem Product Datasheet. "Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH."[6] Bachem / Chem-Impex.
Sources
- 1. Pepstatin - Wikipedia [en.wikipedia.org]
- 2. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 42128 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. bioinno.eu [bioinno.eu]
Structural Comparison Guide: Nle-Sta-Ala-Sta vs. Acetyl-Pepstatin
The following technical guide provides a structural and functional comparison of Nle-Sta-Ala-Sta (specifically the renin-selective motif found in inhibitors like SR 42128) and Acetyl-pepstatin (a broad-spectrum aspartic protease inhibitor).
Content Type: Technical Comparison & Application Guide Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Leads
Executive Summary: The Specialist vs. The Generalist
In the landscape of aspartic protease inhibition, Acetyl-pepstatin and Nle-Sta-Ala-Sta represent two distinct evolutionary branches of inhibitor design. While both rely on the transition-state mimic Statine (Sta) , their flanking residues dictate their utility.
-
Acetyl-Pepstatin is the "Generalist." It is a potent, broad-spectrum inhibitor of lysosomal and digestive proteases (Cathepsin D, Pepsin, Cathepsin E) but exhibits poor potency against Renin.
-
Nle-Sta-Ala-Sta (often the core of SR 42128 ) is the "Specialist." It incorporates Norleucine (Nle) and Phenylalanine to exploit the large, hydrophobic S3 and S2 pockets of Renin , achieving nanomolar affinity where Pepstatin fails.
This guide analyzes the structural causality behind this selectivity and provides validated protocols for their experimental application.
Structural Analysis & Mechanism of Action
The Shared Core: Statine
Both compounds function as transition-state analogs. The critical component is Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1]
-
Mechanism: The hydroxyl group of Statine mimics the tetrahedral intermediate formed during peptide bond hydrolysis. It forms a hydrogen bond with the catalytic aspartates (Asp32/Asp215 in Renin; Asp32/Asp215 in Pepsin), effectively "freezing" the enzyme in a non-productive state.
Subsite Engineering: Why Nle?
The divergence in performance stems from the residues flanking the Statine core, specifically at the P2 and P3 positions.
| Feature | Acetyl-Pepstatin | Nle-Sta-Ala-Sta Motif (e.g., SR 42128) |
| Sequence | Ac-Val -Val -Sta-Ala-Sta | Iva-Phe -Nle -Sta-Ala-Sta |
| P3 Residue | Valine: Small, branched. Fits tight S3 pockets of Pepsin/Cathepsin D. | Phenylalanine: Large aromatic. Optimized for Renin's expansive hydrophobic S3 pocket. |
| P2 Residue | Valine: Standard hydrophobic fit. | Norleucine (Nle): Linear, flexible aliphatic chain. Maximizes van der Waals contacts in Renin's S2 pocket without steric clash. |
| Target | Pepsin, Cathepsin D, HIV Protease | Human Renin (Highly Selective) |
Structural Insight: Human Renin possesses a distinct "flap" region and large hydrophobic subsites (S1/S3) that distinguish it from other aspartic proteases. The bulky Val-Val motif of Pepstatin does not penetrate Renin's active site efficiently (IC50 ~31 µM). The Phe-Nle substitution increases affinity by nearly 10,000-fold (IC50 ~4 nM).
Visualization of Binding Logic
The following diagram illustrates the subsite mapping that drives this selectivity.
Figure 1: Comparative binding topology. Note how the Phe-Nle motif achieves high affinity in Renin through optimized S3/S2 pocket occupancy, whereas the Val-Val motif of Pepstatin fails to anchor effectively.
Performance Comparison Data
The following data aggregates experimental IC50/Ki values from recombinant enzyme assays. Note the drastic difference in Renin inhibition.[2]
| Target Enzyme | Acetyl-Pepstatin ( | Nle-Sta-Ala-Sta (SR 42128) ( | Selectivity Shift |
| Human Renin | 31,000 nM (Poor) | ~4.0 nM (Potent) | >7,000x Improvement |
| Cathepsin D | 0.4 nM | ~15 nM | Loss of potency |
| Pepsin | ~1.0 nM | > 10 nM | Loss of potency |
| HIV-1 Protease | 13 - 20 nM | > 100 nM | Significant loss |
Key Takeaway: Use Acetyl-pepstatin for blocking general lysosomal degradation or HIV protease. Use Nle-Sta-Ala-Sta variants only when specifically targeting Renin or studying the Renin-Angiotensin System (RAS).
Experimental Protocol: Renin Inhibition Assay (FRET)
To empirically validate the inhibition profile of Nle-Sta-Ala-Sta vs. Acetyl-pepstatin, use the following FRET (Förster Resonance Energy Transfer) assay. This protocol is self-validating via the use of internal controls.
Materials
-
Enzyme: Recombinant Human Renin (conc. 0.5 – 2 nM final).
-
Substrate: FRET peptide (e.g., DABCYL-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).
-
Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20 (prevents aggregation).
-
Inhibitors:
-
Stock A: Acetyl-pepstatin (10 mM in DMSO).
-
Stock B: Nle-Sta-Ala-Sta / SR 42128 (10 mM in DMSO).
-
Workflow Diagram
Figure 2: FRET-based inhibition assay workflow. Pre-incubation is critical for Statine-based inhibitors to establish slow-tight binding equilibrium.
Step-by-Step Protocol
-
Preparation: Dilute Renin in Assay Buffer to 2x concentration (e.g., 4 nM).
-
Inhibitor Series: Prepare 10-point serial dilutions of Acetyl-pepstatin and Nle-Sta-Ala-Sta in DMSO. Dilute these into Assay Buffer (maintaining <5% DMSO final).
-
Equilibration: Add 50 µL of Enzyme to 96-well black plate. Add 25 µL of Inhibitor. Incubate for 15-30 minutes at 37°C. Note: Statine analogs often exhibit slow-binding kinetics; skipping this step leads to underestimated potency.
-
Reaction: Add 25 µL of Substrate (10 µM final).
-
Detection: Monitor fluorescence (Ex 340nm / Em 490nm) every 60 seconds for 20 minutes.
-
Validation:
-
Positive Control: Enzyme + Substrate + DMSO (No inhibitor).
-
Negative Control: Buffer + Substrate (No enzyme).
-
Expectation: Acetyl-pepstatin should show minimal inhibition at <1 µM. Nle-Sta-Ala-Sta should show near-complete inhibition at 100 nM.
-
Conclusion & Recommendations
-
For General Protease Screening: Use Acetyl-pepstatin .[3][4] It is cost-effective, commercially abundant, and covers the majority of aspartic proteases (Cathepsins, Pepsin).
-
For Hypertension/Renin Research: Use Nle-Sta-Ala-Sta (SR 42128) . The structural substitution of Norleucine and Phenylalanine is essential to engage the Renin active site. Acetyl-pepstatin is effectively inert against Renin at physiological concentrations.
References
-
Inhibition of Recombinant Human Renin for X-ray Crystallography. Source: National Institutes of Health (NIH) / PubMed Central Data Supported: Comparison of Pepstatin A (IC50 31 µM) vs SR 42128 (IC50 4 nM).
-
Acetyl-Pepstatin: Aspartic Protease Inhibitor Profile. Source: MedChemExpress / Product Datasheet Data Supported: HIV-1 Protease Ki values and general aspartic protease inhibition.
-
Mode of Inhibition of Acid Proteases by Pepstatin. Source: Journal of Biological Chemistry (via ResearchGate) Data Supported: Statine mechanism and derivatives analysis.
-
Renin Inhibitors and Statine Analogs (Patent Data). Source: Google Patents (WO2007070201A1) Data Supported: Use of Nle-Sta-Ala-Sta sequences in dose-response models for renin.
Sources
- 1. STATINE | 49642-07-1 [chemicalbook.com]
- 2. Purification and characterization of recombinant human renin for X-ray crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 4. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
Comparative Statistical Profiling of Nle-Sta-Ala-Sta: Dose-Response Dynamics in Renin Inhibition
Executive Summary & Mechanistic Basis
The peptide sequence Nle-Sta-Ala-Sta (often functionalized as Iva-Phe-Nle-Sta-Ala-Sta, known as SR 42128 ) represents a classical class of transition-state analogue (TSA) inhibitors targeting Human Renin. Unlike the modern non-peptide inhibitor Aliskiren, which binds the active site via a specific non-covalent network, Nle-Sta-Ala-Sta relies on the Statine (Sta) moiety—an unusual amino acid ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).
The Statine Mechanism
Renin is an aspartyl protease that cleaves Angiotensinogen to Angiotensin I. The "Sta" residue in Nle-Sta-Ala-Sta contains a central hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis. This allows the inhibitor to bind with high affinity to the catalytic aspartates (Asp32 and Asp215) of Renin, effectively "freezing" the enzyme in a non-productive state.
Pathway Visualization
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the precise intervention points of the compared inhibitors.
Figure 1: RAAS pathway highlighting the competitive inhibition mechanism of Nle-Sta-Ala-Sta at the Renin cleavage step.
Experimental Protocol: FRET-Based Kinetic Assay
To generate statistically valid dose-response curves for Nle-Sta-Ala-Sta, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard. This protocol minimizes inner-filter effects common in colorimetric assays.
Reagents & Setup
-
Enzyme: Recombinant Human Renin (rhRenin), final concentration 2 nM.
-
Substrate: FRET peptide (e.g., DABCYL-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).[1]
-
Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20 (prevents surface adsorption).
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve Nle-Sta-Ala-Sta in 100% DMSO to 10 mM stock.
-
Perform a 3-fold serial dilution (10 points) in DMSO.
-
Critical: Ensure final DMSO concentration in the assay is <2% to avoid enzyme denaturation.
-
-
Pre-Incubation (Thermodynamic Equilibrium):
-
Add 10 µL of diluted inhibitor to black 384-well non-binding plates.
-
Add 20 µL of rhRenin (2 nM).
-
Incubate for 30 mins at 37°C.
-
Why? Statine-based inhibitors often exhibit slow-binding kinetics. Immediate substrate addition can lead to IC50 underestimation.
-
-
Reaction Initiation:
-
Self-Validation Check:
-
Calculate Z-Factor using High Control (Enzyme + DMSO) and Low Control (No Enzyme).
-
Acceptance Criteria: Z-factor > 0.5.
-
Statistical Analysis Framework
The analysis of Nle-Sta-Ala-Sta requires distinguishing between standard inhibition and "tight-binding" inhibition.
The Decision Tree: 4PL vs. Morrison
Most researchers default to the 4-Parameter Logistic (4PL) model. However, because Nle-Sta-Ala-Sta has a Ki in the low nanomolar range (close to the enzyme concentration [E]), the Morrison Equation is often required to avoid "stoichiometric titration" artifacts.
Figure 2: Statistical decision tree for selecting the correct regression model based on enzyme-inhibitor stoichiometry.
Mathematical Models
1. Standard 4PL Model (Hill Equation):
Use when
2. Morrison Equation (Tight Binding):
Use when
Comparative Performance Data
The following table synthesizes experimental data comparing Nle-Sta-Ala-Sta (SR 42128) against the clinical standard (Aliskiren) and the historical standard (Pepstatin A).
| Feature | Nle-Sta-Ala-Sta (SR 42128) | Aliskiren (Tekturna) | Pepstatin A |
| Primary Target | Human Renin | Human Renin | Aspartic Proteases (Broad) |
| Binding Mode | Transition State Analogue (TSA) | Non-peptide Direct Inhibitor | TSA (Statine-based) |
| IC50 (Human Renin) | 4.0 ± 0.2 nM | 0.6 - 0.8 nM | ~15 - 30 µM |
| Selectivity | High (Renin > Cathepsin D) | Very High (>10,000x vs Cathepsin) | Low (Inhibits Cathepsin D/E) |
| Hill Slope | ~ -1.0 to -1.1 | ~ -1.0 | Variable (often shallow) |
| Species Specificity | Primate/Human specific | Highly Human specific | Broad (Porcine > Human) |
Key Insight: While Pepstatin A is a potent inhibitor of porcine renin, it is a poor inhibitor of human renin (µM range).[1] Nle-Sta-Ala-Sta bridges this gap, offering nanomolar potency against human renin, though it remains ~5-7x less potent than Aliskiren.
Troubleshooting & Optimization
-
The "Hook Effect": At very high concentrations of Nle-Sta-Ala-Sta, fluorescence quenching may occur if the peptide aggregates. Always inspect raw fluorescence traces for non-linear baselines at high [I].
-
Edge Effects: Renin assays are sensitive to temperature gradients. Avoid using the outer wells of 384-well plates or use a "dummy" water border.
-
Solubility: Nle-Sta-Ala-Sta is hydrophobic. If the Hill Slope is steep (< -1.5), suspect compound precipitation. Add 0.01% Triton X-100 or increase DMSO (up to 5% if tolerated) to verify.
References
-
Cumin, F., et al. (1987).[6] Potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases.[6] Journal of Biological Chemistry.
-
Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.[2][6] Biochemical and Biophysical Research Communications.
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Reference for Morrison Equation application).
-
Sigma-Aldrich Technical Bulletin. (2021). Renin Assay Kit (MAK157) Protocol.
-
Gradman, A. H., et al. (2005).[3] Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients. Circulation.[2][1][4][7]
Sources
- 1. Purification and characterization of recombinant human renin for X-ray crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Hazard Assessment and Core Safety Principles
An Application Scientist's Guide to the Proper Disposal of Nle-Sta-Ala-Sta
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of synthetic peptides, such as Nle-Sta-Ala-Sta, demand a rigorous and informed approach. This guide provides essential, step-by-step procedures for the safe disposal of this peptide, grounding every recommendation in the principles of chemical safety and regulatory compliance. As a tetrapeptide containing the non-proteinogenic amino acid Statine (Sta), Nle-Sta-Ala-Sta should be regarded as a potent, biologically active molecule, likely designed as a protease inhibitor.[1][2] The absence of comprehensive toxicological data necessitates that it be handled as a potentially hazardous substance throughout its lifecycle.
Causality of Hazard: The primary risks associated with Nle-Sta-Ala-Sta stem from its biological activity and its physical form. As a lyophilized powder, it can be easily aerosolized, creating an inhalation risk.[3] Once in solution, the risks of absorption through skin contact or accidental ingestion increase. The core principle is to prevent any uncontrolled release into the environment or exposure to personnel.
The Four Pillars of Peptide Waste Management:
-
Never Dispose Down the Drain: Peptides can have unforeseen effects on aquatic life and wastewater treatment systems. This route of disposal is strictly prohibited.[3][4]
-
Never Dispose in Regular Trash: Biologically active compounds require inactivation and disposal as chemical waste. Standard landfill processes are not equipped to handle such materials.[3]
-
Always Segregate Waste: All waste streams—solid, liquid (aqueous and solvent-based), and sharps—must be collected in separate, clearly labeled, and compatible containers.[3][5]
-
Always Consult Your EHS: Institutional Environmental Health & Safety (EHS) departments provide the definitive protocols for waste pickup and disposal, ensuring compliance with local, state, and federal regulations.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any research chemical.[3] The specific requirements for Nle-Sta-Ala-Sta depend on the procedure being performed.
| Task | Minimum Required PPE |
| Handling Lyophilized Powder | Nitrile gloves, safety goggles, buttoned lab coat. Must be performed in a chemical fume hood or ventilated enclosure. [3][6] |
| Reconstituting the Peptide | Nitrile gloves, safety goggles, buttoned lab coat. |
| Handling Peptide Solutions | Nitrile gloves, safety goggles, buttoned lab coat. |
| Waste Inactivation & Disposal | Chemical-resistant nitrile gloves, chemical splash goggles, buttoned lab coat. |
Step-by-Step Disposal Protocols
The correct disposal path is determined by the physical state of the waste. This section provides detailed methodologies for managing all waste streams generated during work with Nle-Sta-Ala-Sta.
Solid Waste Disposal
Solid waste includes unused lyophilized powder, contaminated vials, pipette tips, and PPE.
-
Collection: Place all solid waste items into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7][8] This container must be clearly labeled "Solid Chemical Waste" and list the contents, including "Nle-Sta-Ala-Sta".
-
Storage: Keep the solid waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory.[5]
-
Pickup: Once the container is approximately three-quarters full, schedule a pickup with your institution's EHS department.[8]
Liquid Waste Disposal
Liquid waste includes spent solutions, contaminated buffers, and solvents used for reconstitution. The key step before disposal of aqueous solutions is chemical inactivation to denature the peptide and eliminate its biological activity.[4]
Experimental Protocol: Chemical Inactivation of Aqueous Nle-Sta-Ala-Sta Waste
-
Objective: To hydrolyze the peptide bonds of Nle-Sta-Ala-Sta, rendering it biologically inert.
-
Materials:
-
Liquid Nle-Sta-Ala-Sta waste
-
10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite) OR 1 M Sodium Hydroxide (NaOH)
-
Appropriate hazardous liquid waste container
-
pH paper or meter
-
-
Procedure:
-
Select Reagent: Choose either 10% bleach or 1 M NaOH as the inactivation reagent. NaOH is often preferred as it avoids introducing reactive chlorine species into the waste stream.
-
Perform in Fume Hood: Conduct this entire procedure within a certified chemical fume hood while wearing appropriate PPE.
-
Add Waste to Reagent: Slowly add the liquid peptide waste to the inactivation reagent. A ratio of 1 part peptide waste to 10 parts inactivation solution is recommended to ensure a sufficient molar excess.[4]
-
Ensure Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 60 minutes to ensure complete inactivation.[4]
-
Neutralization (Critical Step): After inactivation, check the pH of the solution. If a strong base (NaOH) or acid was used, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., dilute HCl for a basic solution, or sodium bicarbonate for an acidic one).[9]
-
Containerize: Transfer the final, neutralized solution into a clearly labeled "Hazardous Aqueous Waste" container. List all chemical components on the label.
-
Disposal: Store the container in a designated satellite accumulation area and contact EHS for pickup when it is nearly full.[5]
-
Disposal of Solvent-Based Waste: If Nle-Sta-Ala-Sta was dissolved in an organic solvent (e.g., DMSO, DMF), do not attempt to inactivate it with bleach or NaOH, as this can cause dangerous reactions. This waste must be segregated into the appropriate organic solvent waste stream.
-
Segregate: Collect all waste containing organic solvents in a designated "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate.
-
Label: Ensure the container label accurately reflects all constituents, including the peptide and all solvents.
-
Store and Dispose: Store the container in a ventilated, secondary containment area and arrange for EHS pickup.[5]
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of waste containing Nle-Sta-Ala-Sta.
Caption: Decision workflow for segregating Nle-Sta-Ala-Sta waste.
References
- Vertex AI Search. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Fisher Scientific. (2009, September 20).
- Al-Musawi, S., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
- Chem-Impex. (n.d.). Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH.
- Peptide Synthetics. (n.d.).
- Alexa, A., et al. (2021, July 1). Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove. PubMed.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
- JoVE. (2017, July 14).
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- Wojcik, M., & Berlicki, Ł. (2016). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions.
- Benchchem. (n.d.).
- Fisher Scientific. (2015, March 25).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jove.com [jove.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
Operational Safety Guide: Handling the Research Peptide Nle-Sta-Ala-Sta
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling the synthetic peptide Nle-Sta-Ala-Sta. As this is a research compound, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is imperative to treat this substance with the highest degree of caution, assuming it is hazardous until proven otherwise. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with institutional safety standards.
Core Principle: Risk Assessment and Hazard Mitigation
The foundational principle for handling Nle-Sta-Ala-Sta is that its biological activity and potential hazards are unknown.[2] Consequently, all handling procedures must be designed to minimize exposure through inhalation, dermal contact, and accidental ingestion.
-
Primary Assumed Hazards :
-
Respiratory Sensitization : Lyophilized peptide powders are often light, easily aerosolized, and can pose a significant risk of respiratory tract irritation or allergic sensitization upon inhalation.[2][3]
-
Dermal and Ocular Irritation : Direct contact with the skin or eyes may cause irritation.[2]
-
Unknown Biological Effects : As a novel peptide sequence, its interaction with biological systems is uncharacterized. Assume it is a potent bioactive agent.
-
Before any procedure, a thorough risk assessment must be conducted.[2] Always review your institution's specific chemical hygiene plan and consult with your Environmental Health & Safety (EH&S) department.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Appropriate PPE is the primary barrier against accidental exposure and is mandatory for all personnel handling Nle-Sta-Ala-Sta.[3] PPE requirements vary based on the physical form of the peptide being handled.
| Task | Required PPE | Causality and Rationale |
| Handling Lyophilized Powder (Weighing, Aliquoting) | • Nitrile Gloves (double-gloving recommended)• Chemical Safety Goggles• Lab Coat• Certified Chemical Fume Hood | The lyophilized powder is easily aerosolized, making inhalation the highest risk.[3] A fume hood provides critical respiratory protection by containing airborne particles.[2] Goggles protect against accidental eye contact with fine powders.[2][4] |
| Handling Peptide in Solution (Reconstitution, Pipetting) | • Nitrile Gloves• Chemical Safety Goggles• Lab Coat | The primary risk shifts from inhalation to accidental splashes.[4] Safety goggles are essential to protect the eyes from droplets. Gloves and a lab coat prevent skin contact.[2][5] |
| General Laboratory Operations (in the vicinity of handling) | • Lab Coat• Safety Glasses• Closed-toe shoes | Establishes a baseline of safety in the research environment to protect against unforeseen spills or contamination.[2][4] |
Operational Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the complete, self-validating workflow for safely handling Nle-Sta-Ala-Sta. Each step is designed to contain the material and protect both the researcher and the experiment.
Caption: End-to-end workflow for safe handling of Nle-Sta-Ala-Sta.
A. Receiving and Storage Protocol
-
Verification : Upon receipt, confirm the container is intact and properly labeled.
-
Storage : Immediately store the lyophilized peptide in a dark, designated freezer at -20°C or, for long-term stability, -80°C.[3][6][7] Peptides are sensitive to temperature fluctuations and light.
-
Labeling : Ensure the container is clearly labeled with the peptide name, date received, and a "Research Use Only - Hazards Unknown" warning.[3]
B. Lyophilized Powder Handling Protocol (High-Risk Step)
This procedure must be performed inside a certified chemical fume hood.[2][3]
-
Preparation : Before opening, place the sealed vial in a desiccator and allow it to equilibrate to room temperature.[8][9] This crucial step prevents atmospheric moisture from condensing onto the hygroscopic peptide, which preserves its stability and ensures accurate weighing.[8]
-
Tare Weighing : Place a sterile microtube or weighing vessel on an analytical balance within the fume hood and tare the balance.
-
Aliquot Transfer : Working behind the sash of the fume hood, briefly open the peptide vial and quickly transfer the desired amount of powder to the tared vessel using a clean spatula.[9] Minimize the time the stock vial is open.
-
Resealing : Tightly reseal the stock peptide vial immediately.[9] Use sealing tape around the cap to create an additional barrier against moisture for long-term storage.[6]
-
Storage : Promptly return the stock vial to its designated -20°C or -80°C storage location.[9]
C. Reconstitution Protocol
-
Solvent Selection : The solubility of a peptide is dictated by its amino acid composition.[8] For a novel peptide like Nle-Sta-Ala-Sta, start with sterile distilled water. If solubility is poor, sonication can help.[1] If it remains insoluble, consult advanced guides for using dilute acidic (e.g., 0.1% acetic acid for basic peptides) or basic (e.g., 0.1M ammonium bicarbonate for acidic peptides) solutions.[1][7]
-
Reconstitution : Slowly add the chosen solvent down the side of the vial containing the weighed peptide powder.[4]
-
Dissolution : Gently swirl or vortex the vial to dissolve the peptide.[4] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide structure.[4]
-
Aliquoting : To avoid repeated freeze-thaw cycles which degrade peptide stability, aliquot the solution into single-use volumes in sterile microtubes.[3][9]
-
Solution Storage : Peptide solutions have very limited shelf lives.[9] For any short-term storage, freeze the aliquots at -20°C. Long-term storage of peptide solutions is not recommended.[8][9]
Decontamination and Waste Disposal Plan
All materials that come into contact with Nle-Sta-Ala-Sta must be treated as hazardous chemical waste. Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2][3]
| Waste Stream | Collection and Disposal Procedure |
| Solid Waste | Includes used gloves, weigh boats, contaminated paper towels, and empty vials. • Collect in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.[3] |
| Aqueous/Liquid Waste | Includes unused peptide solutions and rinsing solutions. • Collect in a sealed, properly labeled hazardous waste container designated for aqueous chemical waste.[2][3] |
| Sharps Waste | Includes contaminated pipette tips, needles, and syringes. • Place immediately into a designated sharps container for hazardous chemical waste. |
Disposal Coordination : All waste must be disposed of according to your institution's EH&S protocols. Coordinate with your EH&S department for regular pickup of hazardous waste containers.[3]
Emergency Response Protocols
Immediate and correct action during an emergency is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
| Incident | Immediate Action (First 60 Seconds) | Follow-Up |
| Skin Exposure | • Immediately move to a safety shower or sink.• Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10][11] | • Seek immediate medical attention. • Report the incident to your supervisor and EH&S department. |
| Eye Exposure | • Immediately proceed to an eyewash station.• Hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes.[2][11] | • Seek immediate medical attention. • Report the incident to your supervisor and EH&S department. |
| Inhalation (Powder) | • Remove yourself from the contaminated area to fresh air immediately. | • Seek immediate medical attention. • Alert others and evacuate the area. • Report the incident to your supervisor and EH&S department. |
| Chemical Spill | • Alert personnel in the immediate area and evacuate if necessary.[10]• If the spill is small and you are trained to handle it: Don appropriate PPE.• Contain the spill by creating a dike with absorbent material (for liquids) or by gently covering with absorbent pads (for solids to prevent aerosolization).[12][13][14] | • Absorb the spill, working from the outside in.[12][14]• Collect all cleanup materials in a labeled hazardous waste container.[12]• Decontaminate the spill area.• For large spills, contact your institution's emergency response team or EH&S immediately. |
References
- Laboratory Safety Guidelines for Peptide Handling - Biovera Research.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide) - PurePeptix.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - Peptide Sciences.
- SAFETY DATA SHEET - Fisher Scientific.
- Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech.
- Handling and Storage Guidelines for Peptides - Bachem.
- Materials safety data sheet - Peptide Synthetics.
- Peptide Storage and Handling Guidelines - GenScript.
- Storage and Handling Synthetic Peptides - Sigma-Aldrich.
- Chemical Spills - Emergency Management - Florida State University.
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
- Chemical Exposure and Spill Response Procedures - New Mexico State University.
- Emergency response / spill control - HSE.
- Peptide Handling, dissolution & Storage - NIBSC.
- Guide for Chemical Spill Response - American Chemical Society.
Sources
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide24.store [peptide24.store]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. genscript.com [genscript.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. hse.gov.uk [hse.gov.uk]
- 14. acs.org [acs.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
